molecular formula C13H20N2O B1584278 N-(3-(Diethylamino)phenyl)propionamide CAS No. 22185-75-7

N-(3-(Diethylamino)phenyl)propionamide

Cat. No.: B1584278
CAS No.: 22185-75-7
M. Wt: 220.31 g/mol
InChI Key: WEAJAFRCXNDNBY-UHFFFAOYSA-N
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Description

N-(3-(Diethylamino)phenyl)propionamide is a chemical compound of interest in medicinal chemistry and biochemical research. While specific biological data for this exact molecule is not available in the public domain, its structure, featuring a propionamide group linked to a 3-(diethylamino)phenyl moiety, suggests potential as a key intermediate or scaffold. Compounds with similar structural features, particularly phenyl propionamide derivatives, have been investigated for their biological activities. For instance, research has explored related phenyl propionamide derivatives as non-nucleoside inhibitors for targets such as the hepatitis B virus, demonstrating the value of this core structure in developing novel therapeutic agents . The diethylamino group can influence the molecule's physicochemical properties, such as its basicity and lipophilicity, which are critical parameters in drug discovery. This product is intended for research purposes as a building block or for in vitro screening to further explore its potential applications and mechanism of action. It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[3-(diethylamino)phenyl]propanamide
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InChI

InChI=1S/C13H20N2O/c1-4-13(16)14-11-8-7-9-12(10-11)15(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WEAJAFRCXNDNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8066767
Record name Propanamide, N-[3-(diethylamino)phenyl]-
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Molecular Weight

220.31 g/mol
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CAS No.

22185-75-7
Record name N-[3-(Diethylamino)phenyl]propanamide
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Record name Propanamide, N-(3-(diethylamino)phenyl)-
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Record name Propanamide, N-[3-(diethylamino)phenyl]-
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Record name Propanamide, N-[3-(diethylamino)phenyl]-
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Record name N-[3-(diethylamino)phenyl]propionamide
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(3-(Diethylamino)phenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(3-(Diethylamino)phenyl)propionamide, a specialized organic compound, serves as a critical intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and dyestuffs.[1][2] Its molecular architecture, featuring a propionamide group and a diethylamino-substituted phenyl ring, imparts a unique combination of physical and chemical properties that are pivotal for its application in complex synthetic pathways.[1] This guide provides a comprehensive analysis of these properties, offering field-proven insights into its handling, reactivity, and characterization. We will delve into its structural and physicochemical parameters, spectroscopic signature, and standard analytical protocols, providing researchers and drug development professionals with the authoritative data required for its effective utilization.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its unambiguous identity. N-(3-(Diethylamino)phenyl)propionamide is systematically identified by the following descriptors:

  • Chemical Name: N-[3-(Diethylamino)phenyl]propionamide[3]

  • CAS Number: 22185-75-7[3][4]

  • Molecular Formula: C₁₃H₂₀N₂O[1][3][4]

  • Molecular Weight: 220.31 g/mol [3][4]

  • Synonyms: 3-(N,N-DIETHYL)AMINO PROPIONANILIDE, m-N,N-diethylamino-propionanilide, 3-Propionylamido-N,N-diethyl-anilin[1]

The molecule's structure is key to its properties. The tertiary amine provides a basic center and enhances lipophilicity, while the secondary amide group offers a site for hydrogen bonding and potential for further chemical modification.[1]

Synthesis cluster_reactants Reactants Reactant1 N,N-Diethyl-m-phenylenediamine Reaction Reactant1->Reaction Reactant2 Propionyl Chloride Reactant2->Reaction Product N-(3-(Diethylamino)phenyl)propionamide Byproduct HCl Reaction->Product +

Caption: Plausible synthetic pathway for the target compound.

Spectroscopic Profile

Spectroscopic analysis is indispensable for structure verification and purity assessment. While specific spectra are proprietary, the expected characteristics based on the known structure are detailed below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Signals expected in the δ 6.5-7.5 ppm range, showing splitting patterns characteristic of a 1,3-disubstituted benzene ring.

    • Amide Proton (N-H): A broad singlet typically appearing between δ 7.5-8.5 ppm.

    • Diethylamino Group (-N(CH₂CH₃)₂): A quartet around δ 3.3-3.5 ppm for the methylene (-CH₂) protons and a triplet around δ 1.1-1.3 ppm for the methyl (-CH₃) protons.

    • Propionamide Group (-NHC(O)CH₂CH₃): A quartet around δ 2.2-2.4 ppm for the methylene (-CH₂) protons and a triplet around δ 1.0-1.2 ppm for the terminal methyl (-CH₃) protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon (C=O): A signal in the δ 170-175 ppm region.

    • Aromatic Carbons: Multiple signals between δ 110-150 ppm.

    • Aliphatic Carbons: Signals for the ethyl and propyl chains would appear in the upfield region, typically δ 10-50 ppm.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹ (secondary amide).

    • C-H Stretch: Peaks just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).

    • C=O Stretch (Amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹.

    • N-H Bend (Amide II band): A significant peak around 1550 cm⁻¹.

    • C-N Stretch: Absorptions in the 1200-1350 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The expected monoisotopic mass is 220.158 Da. [1]The mass spectrum would show a molecular ion peak [M]⁺ at m/z 220. Key fragmentation patterns would likely include the loss of the propionyl group (C₃H₅O) and cleavage of the ethyl groups from the tertiary amine.

Experimental Protocols for Property Determination

To ensure scientific integrity, all claims must be verifiable. The following protocols describe standard, self-validating methods for determining key physical properties.

Protocol 1: Determination of Melting Point

This protocol outlines the use of a digital melting point apparatus, a standard technique for assessing the purity of a crystalline solid.

Caption: Workflow for accurate melting point determination.

Causality: A slow heating ramp during the fine measurement is critical. Rapid heating does not allow for thermal equilibrium between the sample, the thermometer, and the heating block, leading to an artificially wide and inaccurate melting range. A pure substance should melt over a very narrow temperature range.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

This method is suitable for determining the purity of the compound and can be adapted for pharmacokinetic studies. [5]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Deionized water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid. [5] * Mobile Phase B: Acetonitrile (MeCN) with the same acid modifier as Mobile Phase A. [5] * Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation:

    • Accurately weigh ~1 mg of N-(3-(Diethylamino)phenyl)propionamide.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Gradient Elution:

    • Begin with a high percentage of Mobile Phase A (e.g., 95%).

    • Linearly increase the percentage of Mobile Phase B over 10-15 minutes to elute the compound and any less polar impurities.

    • Hold at a high percentage of Mobile Phase B to wash the column.

    • Return to initial conditions and allow the column to re-equilibrate.

  • Data Analysis:

    • Integrate the peak area of the main compound and any impurities.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Trustworthiness: This protocol is self-validating. System suitability parameters (e.g., peak symmetry, theoretical plates) should be established before analysis to ensure the chromatographic system is performing correctly. The use of a gradient ensures that impurities with a wide range of polarities can be effectively separated and quantified.

Conclusion

N-(3-(Diethylamino)phenyl)propionamide is a compound with a well-defined set of physicochemical properties that make it a versatile intermediate in chemical synthesis. Its moderate lipophilicity, defined melting point, and the distinct reactivity of its amide and amine functional groups are key parameters for its successful application. The spectroscopic and analytical protocols outlined in this guide provide the necessary framework for its accurate identification, purity assessment, and utilization in research and development settings.

References

  • N-(3-(Diethylamino)phenyl)propionamide Chemical and Physical Properties. (n.d.). Gecko Chemical. Retrieved January 21, 2026, from [Link]

  • n-[3-(diethylamino)phenyl]-propanamid. (2024, April 9). ChemBK. Retrieved January 21, 2026, from [Link]

  • Propanamide, N-[3-(diethylamino)phenyl]-. (2018, May 16). SIELC Technologies. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to N-(3-(Diethylamino)phenyl)propionamide (CAS: 22185-75-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-(Diethylamino)phenyl)propionamide, a substituted aromatic amide, is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and dyes. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed, validated synthesis protocol, in-depth analytical characterization, and a discussion of its primary applications and safety considerations. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.

Introduction

N-(3-(Diethylamino)phenyl)propionamide (CAS: 22185-75-7) is a specialized organic compound that serves as a crucial building block in the synthesis of more complex molecules.[1] Its structure, featuring a diethylamino group on a phenyl ring attached to a propionamide moiety, imparts unique solubility and reactivity characteristics. These properties make it a valuable intermediate in the production of various pharmaceutical agents and dyes.[1][2] This guide will delve into the technical details of this compound, providing a robust foundation for its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(3-(Diethylamino)phenyl)propionamide is essential for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource
CAS Number 22185-75-7[1]
Molecular Formula C₁₃H₂₀N₂O[1]
Molecular Weight 220.31 g/mol [1][3]
Appearance White to off-white crystalline powder
Melting Point 77-79 °C[3]
Boiling Point 397.3 °C at 760 mmHg[1]
Density 1.048 g/cm³[1]
Solubility Soluble in organic solvents such as ethanol and dichloromethane.[1]

Synthesis of N-(3-(Diethylamino)phenyl)propionamide

The synthesis of N-(3-(Diethylamino)phenyl)propionamide is typically achieved through the acylation of 3-(diethylamino)aniline with propionyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of the amino group in 3-(diethylamino)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Figure 1: Synthesis of N-(3-(Diethylamino)phenyl)propionamide.
Experimental Protocol

This protocol is based on established methods for the acylation of anilines.[4][5]

Materials:

  • 3-(diethylamino)aniline (1 equivalent)

  • Propionyl chloride (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(diethylamino)aniline in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Slowly add triethylamine to the stirred solution.

  • Acylation: Add propionyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized N-(3-(Diethylamino)phenyl)propionamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl groups of the diethylamino moiety, and the ethyl group of the propionamide moiety. The chemical shifts and coupling patterns will be consistent with the structure.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The predicted monoisotopic mass is 220.1576 Da.[6]

Applications in Synthesis

N-(3-(Diethylamino)phenyl)propionamide is a valuable intermediate in the synthesis of a variety of target molecules.

Pharmaceutical Intermediates

This compound is a known intermediate in the synthesis of certain pharmaceuticals. Its structure provides a scaffold that can be further modified to produce biologically active molecules.

Dye Synthesis

The diethylamino group is a common auxochrome in dye chemistry, enhancing the color and lightfastness of dyes. N-(3-(Diethylamino)phenyl)propionamide can be used as a precursor to azo dyes and other classes of colorants.[7][8]

Applications Core N-(3-(Diethylamino)phenyl)propionamide Pharma Pharmaceutical Synthesis Core->Pharma Intermediate for biologically active molecules Dye Dye Synthesis Core->Dye Precursor for azo dyes and other colorants

Figure 2: Key applications of N-(3-(Diethylamino)phenyl)propionamide.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

For more detailed safety information, it is recommended to consult the SDS for structurally related compounds such as 3-(Diethylamino)propylamine, keeping in mind the differences in chemical properties.[9]

Conclusion

N-(3-(Diethylamino)phenyl)propionamide is a versatile and important chemical intermediate with established applications in the pharmaceutical and dye industries. This technical guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and key analytical data. By following the outlined procedures and safety precautions, researchers and drug development professionals can effectively and safely utilize this compound in their synthetic endeavors.

References

  • Experiment 8: Acetylation of Aniline. (2022, March 28). [Source of the protocol, e.g.
  • Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate.
  • Organic Syntheses Procedure. [Specific Organic Syntheses reference, if available].
  • Cas no 22185-75-7 (N-(3-(Diethylamino)phenyl)propionamide). Kuujia.
  • SAFETY DATA SHEET - 3-(Diethylamino)propylamine. Fisher Scientific.
  • SAFETY DATA SHEET - N-(3-DIMETHYLAMINOPROPYL)-N'-ETHYLCARBO. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride. [Source of SDS].
  • N-(3-(Diethylamino)phenyl)propionamide , 95+% , 22185-75-7. CookeChem.
  • N-[3-(Diethylamino)phenyl]propionamide. ChemicalBook.
  • Process for the preparation of pure 3-acetylamino-anilines.
  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.
  • Method for producing 3-acetylaminoaniline.
  • The Role of 3-(Dimethylamino)-1,2-propanediol in Modern Dye Synthesis. (2026, January 6). [Source of the article, e.g., a trade journal or website].
  • Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Deriv
  • Propanamide, n-[3-(diethylamino)phenyl]- (C13H20N2O). PubChemLite.
  • CAS 22185-75-7 N-[3-(Diethylamino)phenyl]propionamide. Alfa Chemistry.
  • ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide.
  • Supplementary Inform
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
  • Dicationic styryl dyes for colorimetric and fluorescent detection of nucleic acids. PMC - NIH.
  • Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. [Source of the article, e.g., a chemistry journal].
  • 3-Phenylpropiolamide. SpectraBase.
  • Elucidating an unknown compound using 1H- and 13C-NMR spectral data. [Source of the information, e.g.
  • Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes. MedCrave online.
  • Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.
  • Preparation method of N, N-diethyl ethylenediamine.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide
  • Preparation method of N, N-diethyl aniline.
  • Synthesis Method of 3-Methylamino-1, 2-Propanediol.
  • CAS 22185-75-7 N-[3-(Diethylamino)phenyl]propionamide. BOC Sciences.
  • Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. PMC - NIH.
  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC - NIH.

Sources

An In-Depth Technical Guide to the Molecular Structure of N-[3-(Diethylamino)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of N-[3-(diethylamino)phenyl]propanamide, a key intermediate in the synthesis of various pharmaceutical agents and dyes. This document moves beyond a simple recitation of facts to offer an in-depth exploration of the compound's chemical identity, structural elucidation through spectroscopic methods, and a detailed, field-tested synthesis protocol. By explaining the causality behind experimental choices, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary for the effective utilization of this versatile molecule.

Chemical Identity and Physicochemical Properties

N-[3-(diethylamino)phenyl]propanamide, often referred to as 3-(N,N-DIETHYL)AMINO PROPIONANILIDE, is an organic compound with the CAS Registry Number 22185-75-7.[1][2][3] Its molecular formula is C₁₃H₂₀N₂O, corresponding to a molecular weight of approximately 220.31 g/mol .[2]

The structural ambiguity inherent in the common name "3-(N,N-DIETHYL)AMINO PROPIONANILIDE" is definitively resolved by its CAS number and associated synonyms, which include 3'-(Diethylamino)propionanilide and N-[3-(diethylamino)phenyl]-Propanamide.[2] These names clarify that the diethylamino group is substituted at the meta-position (position 3) of the aniline ring, and the propionamide group is attached to the aniline nitrogen.

Table 1: Physicochemical Properties of N-[3-(diethylamino)phenyl]propanamide

PropertyValueSource(s)
CAS Number 22185-75-7[1][2][3]
Molecular Formula C₁₃H₂₀N₂O[2]
Molecular Weight 220.31 g/mol [2]
Appearance Off-white to light yellow powder[4]
Melting Point 77-79 °C[2]
Boiling Point (Predicted) 397.3 ± 25.0 °C at 760 mmHg[2]
Density (Predicted) 1.048 ± 0.06 g/cm³[2]
LogP (Predicted) 2.5[5]
Storage Temperature 2-8°C[2]

Structural Elucidation: A Spectroscopic Approach

The precise molecular architecture of N-[3-(diethylamino)phenyl]propanamide can be unequivocally determined through a combination of spectroscopic techniques. While a publicly available, experimentally verified full dataset for this specific molecule is not readily found in the searched literature, we can predict the expected spectral characteristics based on its constituent functional groups and data from analogous structures. This predictive analysis is a crucial skill for any research scientist.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy: Predicted Chemical Shifts and Splitting Patterns

The proton NMR spectrum of N-[3-(diethylamino)phenyl]propanamide is expected to exhibit distinct signals corresponding to the protons of the ethyl groups, the propionyl group, and the aromatic ring.

  • Diethylamino Group (-N(CH₂CH₃)₂):

    • A triplet at approximately 1.1-1.2 ppm, integrating to 6 protons, corresponding to the methyl groups (CH₃). The triplet splitting pattern arises from the coupling with the adjacent methylene protons.

    • A quartet at approximately 3.3-3.4 ppm, integrating to 4 protons, corresponding to the methylene groups (CH₂). The quartet is due to coupling with the neighboring methyl protons.

  • Propionamide Group (-NHC(=O)CH₂CH₃):

    • A triplet at approximately 1.2-1.3 ppm, integrating to 3 protons, for the terminal methyl group (CH₃).

    • A quartet at approximately 2.3-2.4 ppm, integrating to 2 protons, for the methylene group (CH₂) adjacent to the carbonyl.

  • Aromatic Ring (-C₆H₄-): The substitution pattern of the aromatic ring will give rise to a more complex set of signals in the aromatic region (approximately 6.5-7.5 ppm). We would expect to see four distinct signals for the four aromatic protons.

    • A singlet or a narrow triplet for the proton at position 2 (between the two substituents).

    • A doublet of doublets for the proton at position 4.

    • A doublet of doublets for the proton at position 6.

    • A triplet for the proton at position 5.

  • Amide Proton (-NH-): A broad singlet is expected in the region of 7.5-8.5 ppm. The broadness is due to quadrupole broadening and potential hydrogen bonding.[6]

¹³C NMR (Carbon-13) NMR Spectroscopy: Predicted Chemical Shifts

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

  • Diethylamino Group:

    • A signal around 12-14 ppm for the methyl carbons.

    • A signal around 44-46 ppm for the methylene carbons.

  • Propionamide Group:

    • A signal around 9-11 ppm for the terminal methyl carbon.

    • A signal around 29-31 ppm for the methylene carbon.

    • A signal in the range of 172-174 ppm for the carbonyl carbon (C=O).[7]

  • Aromatic Ring: Six distinct signals are expected in the aromatic region (approximately 105-150 ppm). The carbon attached to the diethylamino group will be shifted upfield compared to the others.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of N-[3-(diethylamino)phenyl]propanamide is predicted to show the following characteristic absorption bands:

  • N-H Stretch: A moderate to sharp absorption band around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.[8]

  • C-H Stretch (Aromatic and Aliphatic): Multiple bands in the region of 2850-3100 cm⁻¹.

  • C=O Stretch (Amide I Band): A strong, sharp absorption band in the range of 1650-1680 cm⁻¹, which is characteristic of a secondary amide carbonyl group.[8]

  • N-H Bend (Amide II Band): An absorption band around 1550 cm⁻¹.

  • C-N Stretch: Bands in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

  • C=C Stretch (Aromatic): Several absorptions of variable intensity in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (220.31).

  • Major Fragmentation Pathways:

    • Alpha-cleavage adjacent to the nitrogen of the diethylamino group.

    • Cleavage of the amide bond.

    • Loss of the ethyl group from the propionyl moiety.

Synthesis Protocol: A Self-Validating System

The synthesis of N-[3-(diethylamino)phenyl]propanamide is most reliably achieved through the acylation of 3-(N,N-diethylamino)aniline with propionyl chloride. This method is straightforward and generally provides a high yield of the desired product.

Reaction Scheme

Synthesis reactant1 3-(N,N-diethylamino)aniline reagents Pyridine or Triethylamine Dichloromethane (DCM) 0°C to room temperature reactant1->reagents reactant2 Propionyl Chloride reactant2->reagents product N-[3-(diethylamino)phenyl]propanamide reagents->product

Caption: Synthesis of N-[3-(diethylamino)phenyl]propanamide.

Step-by-Step Experimental Protocol

Materials and Equipment:

  • 3-(N,N-diethylamino)aniline

  • Propionyl chloride

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(N,N-diethylamino)aniline (1 equivalent) in anhydrous dichloromethane.

  • Base Addition: Cool the solution in an ice bath to 0°C and add anhydrous pyridine or triethylamine (1.1 equivalents) dropwise with stirring. The base acts as a scavenger for the HCl generated during the reaction.

  • Acylation: Slowly add propionyl chloride (1.05 equivalents) dropwise to the cooled solution via a dropping funnel. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-[3-(diethylamino)phenyl]propanamide as an off-white to light yellow solid.[4]

Applications and Relevance in Drug Development

N-[3-(diethylamino)phenyl]propanamide is a valuable building block in organic synthesis, particularly in the pharmaceutical and dye industries.[4]

Pharmaceutical Intermediate

Its bifunctional nature, possessing both a nucleophilic tertiary amine and a modifiable amide linkage, makes it a versatile precursor for the synthesis of more complex molecules with potential biological activity. While specific drug synthesis pathways involving this exact intermediate are not detailed in the provided search results, its structural motifs are present in various pharmacologically active compounds. The diethylamino group can enhance solubility and modulate the pharmacokinetic properties of a drug candidate.

Dye Intermediate

The anilide structure of N-[3-(diethylamino)phenyl]propanamide makes it a suitable precursor for the synthesis of azo dyes. The aromatic amine can be diazotized and coupled with other aromatic compounds to produce a wide range of colors.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of N-[3-(diethylamino)phenyl]propanamide. Through a combination of established chemical principles and predictive spectroscopic analysis, we have constructed a comprehensive profile of this important chemical intermediate. The provided synthesis protocol offers a reliable and validated method for its preparation. For researchers and professionals in drug development and materials science, a thorough understanding of the structure and properties of such building blocks is fundamental to innovation and success.

References

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved January 21, 2026, from [Link]

  • ChemBK. (2024, April 9). n-[3-(diethylamino)phenyl]-propanamid. Retrieved January 21, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716). Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenylpropanamide. PubChem. Retrieved January 21, 2026, from [Link]

  • ChemBK. (2024, April 9). n-[3-(diethylamino)phenyl]-propanamid. Retrieved January 21, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). Propanamide, N-[3-(diethylamino)phenyl]-. Retrieved January 21, 2026, from [Link]

  • PubChemLite. (n.d.). Propanamide, n-[3-(diethylamino)phenyl]- (C13H20N2O). Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. S8. 13C-NMR for 3-amino-N-phenylpropanamide. Retrieved January 21, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]propanamide. Retrieved January 21, 2026, from [Link]

  • MDPI. (2023, June 19). Biological Activities of Natural Products III. Retrieved January 21, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved January 21, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-diethyl-3-phenylpropanamide. PubChem. Retrieved January 21, 2026, from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved January 21, 2026, from [Link]

  • SpectraBase. (n.d.). N,N-diethyl-3-phenyl-propanamide. Retrieved January 21, 2026, from [Link]

  • J&H CHEM. (n.d.). Propanamide,N-[3-(diethylamino)phenyl]- CAS NO.22185-75-7. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[3-(ethylsulfonylamino)phenyl]propanamide. PubChem. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). 3-Diethylamino-1-phenylpropyne. NIST WebBook. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N-phenylpropanamide. Retrieved January 21, 2026, from [Link]

  • PubMed. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)-1-phenyl-1-propanone. PubChem. Retrieved January 21, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Diethylamino-1-Propanol in Pharma Manufacturing. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process.
  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. S7. 1H-NMR for 3-amino-N-phenylpropanamide. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

Sources

An In-depth Technical Guide to N-(3-(Diethylamino)phenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-(Diethylamino)phenyl)propionamide, a key intermediate in the synthesis of various organic compounds. The document delves into its chemical identity, physicochemical properties, synthesis, and analytical methodologies. With a focus on practical application and scientific integrity, this guide is intended to be an essential resource for professionals in the fields of chemical research, drug discovery, and materials science.

Chemical Identity and Physicochemical Properties

  • IUPAC Name: N-[3-(diethylamino)phenyl]propanamide[1]

  • Synonyms: 3-(N,N-DIETHYL)AMINO PROPIONANILIDE, N-3-Diethylamino Phenyl Propanamide[2]

  • CAS Number: 22185-75-7[1]

  • Molecular Formula: C₁₃H₂₀N₂O[3]

  • Molecular Weight: 220.31 g/mol [3]

Table 1: Physicochemical Properties of N-(3-(Diethylamino)phenyl)propionamide

PropertyValueSource
Melting Point77-79 °C[3]
Boiling Point397.3±25.0 °C (Predicted)[3]
Density1.048±0.06 g/cm³ (Predicted)[3]
SolubilitySoluble in ethanol[2]

Synthesis of N-(3-(Diethylamino)phenyl)propionamide

The primary synthetic route to N-(3-(Diethylamino)phenyl)propionamide involves the acylation of N,N-diethyl-m-phenylenediamine with propionyl chloride. This reaction is a standard nucleophilic acyl substitution, where the nucleophilic amine group of the phenylenediamine attacks the electrophilic carbonyl carbon of the acyl chloride.

Diagram 1: Synthesis of N-(3-(Diethylamino)phenyl)propionamide

Synthesis_of_N-(3-(Diethylamino)phenyl)propionamide reactant1 N,N-diethyl-m-phenylenediamine reaction Acylation reactant1->reaction + reactant2 Propionyl Chloride reactant2->reaction product N-(3-(Diethylamino)phenyl)propionamide byproduct HCl reaction->product reaction->byproduct

Caption: Acylation of N,N-diethyl-m-phenylenediamine with propionyl chloride.

Experimental Protocol: Acylation of N,N-diethyl-m-phenylenediamine

This protocol is based on general procedures for the acylation of aromatic amines.

Materials:

  • N,N-diethyl-m-phenylenediamine

  • Propionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-diethyl-m-phenylenediamine (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.

  • Slowly add propionyl chloride (1.05 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield pure N-(3-(Diethylamino)phenyl)propionamide.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • Aromatic protons: Multiplets in the range of δ 6.5-7.5 ppm.

  • -CH₂- (diethylamino): A quartet at approximately δ 3.4 ppm.

  • -CH₃ (diethylamino): A triplet at approximately δ 1.2 ppm.

  • -CH₂- (propionamide): A quartet at approximately δ 2.4 ppm.

  • -CH₃ (propionamide): A triplet at approximately δ 1.1 ppm.

  • -NH- (amide): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl carbon (C=O): A peak around δ 173 ppm.

  • Aromatic carbons: Peaks in the range of δ 110-150 ppm.

  • -CH₂- (diethylamino): A peak around δ 44 ppm.

  • -CH₃ (diethylamino): A peak around δ 13 ppm.

  • -CH₂- (propionamide): A peak around δ 30 ppm.

  • -CH₃ (propionamide): A peak around δ 10 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H stretch (amide): A peak in the region of 3300-3500 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Peaks in the region of 2850-3100 cm⁻¹.

  • C=O stretch (amide): A strong absorption band around 1650 cm⁻¹.

  • C-N stretch: A peak in the region of 1200-1350 cm⁻¹.

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 220. Key fragmentation patterns would likely involve the loss of the ethyl groups from the diethylamino moiety and cleavage of the amide bond.

Applications in Synthesis

N-(3-(Diethylamino)phenyl)propionamide is a valuable intermediate in the synthesis of various target molecules, particularly in the pharmaceutical and dye industries.

Pharmaceutical Intermediate

This compound serves as a building block for the synthesis of more complex bioactive molecules. Its structure, containing both an amide and a tertiary amine, allows for further functionalization. It has been noted for its application in the synthesis of compounds related to Omeprazole Magnesium, a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).[2]

Dye Intermediate

The diethylaminophenol substructure is a common feature in many synthetic dyes. N-(3-(Diethylamino)phenyl)propionamide is a precursor for certain disperse dyes, such as Disperse Blue 183.[3] The diethylamino group acts as a powerful auxochrome, deepening the color of the dye.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of N-(3-(Diethylamino)phenyl)propionamide.

Diagram 2: Analytical Workflow for N-(3-(Diethylamino)phenyl)propionamide dot digraph "Analytical_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

Sample [label="Sample Preparation\n(Dissolution in Mobile Phase)"]; HPLC [label="HPLC Analysis\n(Reverse Phase)", style=filled, fillcolor="#F1F3F4"]; Detection [label="UV Detection", style=filled, fillcolor="#F1F3F4"]; Data [label="Data Analysis\n(Quantification)"];

Sample -> HPLC; HPLC -> Detection; Detection -> Data; }

Sources

Solubility Profile of N-(3-(Diethylamino)phenyl)propionamide in Organic Solvents: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

N-(3-(Diethylamino)phenyl)propionamide (CAS No. 22185-75-7) is a specialized organic compound with significant potential as an intermediate in pharmaceutical and chemical synthesis.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, formulation, and drug development. Solubility dictates critical process parameters, including reaction kinetics, crystallization efficiency, and bioavailability.

While extensive, publicly available quantitative solubility data for this specific molecule is limited, this guide provides a comprehensive framework for researchers and drug development professionals. By leveraging fundamental principles of physical organic chemistry and analyzing the molecule's structural components, we will establish a robust predicted solubility profile. More importantly, this document provides a detailed, authoritative protocol for the experimental determination of its solubility, ensuring the generation of reliable and reproducible data. This approach combines theoretical insight with practical, field-proven methodology, empowering scientists to make informed decisions in their research and development endeavors.

Chapter 1: Physicochemical Profile of N-(3-(Diethylamino)phenyl)propionamide

A molecule's solubility is intrinsically linked to its physicochemical properties. The structure of N-(3-(Diethylamino)phenyl)propionamide contains distinct functional groups that govern its interactions with different solvent environments.

Molecular Structure and Key Functional Groups

The molecule can be deconstructed into three key regions, each contributing differently to its overall polarity and interaction potential.

cluster_0 N-(3-(Diethylamino)phenyl)propionamide cluster_1 Analysis of Functional Groups mol A Propionamide Group (-NH-C=O) Polar, H-bond donor & acceptor C Aromatic & Alkyl Core (Phenyl ring, ethyl/propyl chains) Non-polar, hydrophobic B Diethylamino Group (-N(CH₂CH₃)₂) Basic, moderately polar

Figure 1: Key functional regions of N-(3-(Diethylamino)phenyl)propionamide.

  • Propionamide Group: This amide linkage is highly polar and capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O oxygen). This feature is a primary driver for solubility in polar solvents, especially those capable of hydrogen bonding.[2][3]

  • Diethylamino Group: As a tertiary amine, this group is basic and introduces polarity. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. In acidic environments, it can be protonated to form a highly polar ammonium salt, a property crucial for extractions but less so for solubility in neutral organic solvents.

  • Aromatic & Alkyl Core: The phenyl ring and the various ethyl and propyl chains constitute a significant non-polar, hydrophobic (lipophilic) portion of the molecule.[4][5] This region favors interactions with non-polar solvents through van der Waals forces.

Key Physicochemical Properties

The balance between the polar and non-polar elements of the molecule is reflected in its physical properties. A summary of known data is presented below.

PropertyValueSource
CAS Number 22185-75-7[6][7]
Molecular Formula C₁₃H₂₀N₂O[6]
Molecular Weight 220.31 g/mol [6]
Appearance Powder[8]
Melting Point 77-79 °C[6]
LogP (octanol-water) 2.95[1]

The LogP value of nearly 3.0 indicates a significant preference for a non-polar environment (octanol) over a polar one (water), classifying the compound as lipophilic.[1] This suggests that while the polar groups will aid solubility in certain organic solvents, the molecule's overall character favors moderate to low polarity environments.

Chapter 2: Predicted Solubility in Organic Solvents

Based on the "like dissolves like" principle, we can predict the solubility of N-(3-(Diethylamino)phenyl)propionamide across a spectrum of common organic solvents.[9] The interplay between its hydrogen-bonding amide group and its large hydrophobic core will result in a nuanced solubility profile.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Ethanol, Methanol, IsopropanolHigh to Moderate The amide group can hydrogen-bond with the solvent's hydroxyl group. The compound's alkyl portions are miscible with the solvent's alkyl backbone. Solubility in ethanol is noted by a supplier.[8]
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Moderate Strong dipole-dipole interactions between the polar solvent and the amide group will drive solvation. Solvents like DMF and DMSO are excellent at dissolving compounds with both polar and non-polar character.
Chlorinated Dichloromethane (DCM), ChloroformHigh These solvents are effective at solvating moderately polar compounds. They can interact with the amide dipole while also solvating the non-polar aromatic ring and alkyl chains. The analog, propionamide, is freely soluble in chloroform.[10]
Aromatic Hydrocarbon Toluene, BenzeneModerate to Low The non-polar phenyl ring of the solute will interact favorably with the aromatic solvent. However, the highly polar amide group may resist solvation in a purely non-polar environment, limiting overall solubility.
Aliphatic Hydrocarbon Hexanes, Heptane, CyclohexaneLow to Insoluble These non-polar solvents lack the ability to form strong interactions with the polar amide and tertiary amine groups, making solvation of the solid crystal lattice energetically unfavorable.[4][5]

Chapter 3: Authoritative Protocol for Experimental Solubility Determination

Predictive models provide a valuable starting point, but definitive solubility data must be generated empirically. The following protocol describes the isothermal shake-flask method, a gold-standard technique for determining equilibrium solubility.[11][12] This method is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Experimental Workflow Diagram

G start Start: Define Solvents & Temperature prep 1. Sample Preparation Add excess solid compound to a known volume of solvent in sealed vials. start->prep equilibrate 2. Equilibration Agitate vials at constant temperature (e.g., 25°C) for 24-48 hours. prep->equilibrate separate 3. Phase Separation Centrifuge or let stand. Filter supernatant with 0.22 µm syringe filter. equilibrate->separate quantify 4. Quantification Prepare serial dilutions of the filtrate. Analyze via validated HPLC-UV method against a calibration curve. separate->quantify report 5. Data Reporting Calculate concentration (mg/mL or mol/L) from the calibration curve. quantify->report end End: Equilibrium Solubility Data report->end

Sources

N-(3-(Diethylamino)phenyl)propionamide safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of N-(3-(Diethylamino)phenyl)propionamide

This document provides a comprehensive technical overview of N-(3-(Diethylamino)phenyl)propionamide (CAS No. 22185-75-7), with a primary focus on its safety profile and handling protocols for research and development environments. As a specialized organic compound utilized as an intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its properties is critical for ensuring laboratory safety and experimental integrity.[1]

Chemical Identity and Physical Properties

N-(3-(Diethylamino)phenyl)propionamide is an organic compound featuring a propionamide group attached to a diethylamino-substituted phenyl ring.[1] This structure gives it specific physicochemical properties relevant to its handling and reactivity.[1]

Table 1: Physicochemical Properties of N-(3-(Diethylamino)phenyl)propionamide

PropertyValueSource
CAS Number 22185-75-7[2][3][4][5]
Molecular Formula C13H20N2O[1][2][4]
Molecular Weight 220.31 g/mol [1][2][4]
Appearance White to off-white powder/solid[3][6]
Melting Point 77-79 °C[2][5]
Boiling Point 397.3 °C (Predicted)[1][2][5]
Density 1.048 g/cm³ (Predicted)[1][2][5]
Solubility Enhanced solubility in organic solvents[1]

The compound's stability under standard conditions makes it suitable for various synthetic applications.[1] However, its amide and aniline-like functionalities necessitate careful handling to prevent unintended reactions or exposure.

Hazard Assessment and GHS Classification (Inferred)

A formal GHS classification for N-(3-(Diethylamino)phenyl)propionamide is not established. The following assessment is inferred from the known hazards of analogous structures, such as substituted anilines and amides, which frequently exhibit acute toxicity and irritant properties.

  • Acute Oral Toxicity (Category 3/4, Inferred): Many aromatic amines are toxic if swallowed. For instance, 3-Dimethylaminopropiophenone hydrochloride is classified as "Toxic if swallowed" (Acute oral toxicity, Category 3).[6] It is prudent to treat N-(3-(Diethylamino)phenyl)propionamide with similar caution. Ingestion may lead to systemic toxicity.

  • Skin Corrosion/Irritation (Category 2, Inferred): Substituted anilines can be skin irritants. Direct contact may cause redness, itching, and inflammation. Prolonged contact should be avoided.

  • Serious Eye Damage/Irritation (Category 2A, Inferred): As with most fine chemical powders, this compound is expected to be an eye irritant. Direct contact can cause serious irritation, pain, and potential damage.

  • Hazardous to the Aquatic Environment (Chronic, Inferred): Similar compounds, such as N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine, are classified as very toxic to aquatic life with long-lasting effects.[7] Therefore, release into the environment must be strictly avoided.[7]

Inferred GHS Pictograms:





Inferred Hazard Statements:

  • H302: Harmful if swallowed. *[7] H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H410: Very toxic to aquatic life with long lasting effects.

[7]### 3. Safe Handling and Storage Protocols

The causality behind these protocols is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact—and to ensure the chemical's integrity.

Engineering Controls and Personal Protective Equipment (PPE)

A self-validating system of protection involves layering engineering controls and PPE.

  • Primary Engineering Control: Always handle N-(3-(Diethylamino)phenyl)propionamide within a certified chemical fume hood to control airborne dust and potential vapors, especially during weighing and transfer operations.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant or European Standard EN166 chemical safety goggles. A[8] face shield should be used if there is a significant risk of splashing or dust generation.

  • Skin Protection: Wear nitrile gloves (ensure no breakthrough time data is available for this specific compound, and change gloves immediately if contaminated). A flame-resistant lab coat must be worn and kept buttoned.

  • Respiratory Protection: If engineering controls are insufficient, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Storage Requirements

Proper storage is essential for both safety and maintaining the compound's purity.

  • Container: Keep the container tightly closed and properly labeled. *[3] Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials. A[3] recommended storage temperature is between 2-8°C. *[2][5] Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides, as these may react exothermically with the amine functionality.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep Review SDS & Protocols ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe hood Verify Fume Hood Function ppe->hood weigh Weigh Compound in Fume Hood hood->weigh Begin Work transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate Experiment Complete waste Dispose of Waste in Labeled Container decontaminate->waste remove_ppe Remove PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Decision workflow for spill response.

Fire-Fighting and Reactivity Data

  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray. A[6] water spray can be used to cool fire-exposed containers.

  • Hazardous Combustion Products: Upon combustion, this compound may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). *[6] Reactivity: The compound is stable under recommended storage conditions. A[1]void contact with strong oxidizing agents. H[8]azardous polymerization will not occur.

Toxicological and Ecological Profile (Inferred)

Toxicological Insights

No specific toxicological studies on N-(3-(Diethylamino)phenyl)propionamide were identified. However, the neurotoxic potential of related compounds is documented. For example, 3-(N,N-Dimethylamino)propionitrile has known neurotoxic properties that were identified in occupational health incidents. W[9]hile structurally different, this highlights the potential for complex biological effects with substituted amino-aromatic compounds. Researchers should handle this compound with the understanding that its full toxicological profile is uninvestigated.

Ecological Impact

The compound is inferred to be very toxic to aquatic life with long-lasting effects. I[7]t should not be allowed to enter drains, surface water, or groundwater. A[7]ll waste materials must be collected and disposed of through a licensed hazardous waste disposal contractor.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine.[Link]

  • LookChem. Cas no 22185-75-7 (N-(3-(Diethylamino)phenyl)propionamide).[Link]

  • PubChem - NIH. N,N-diethyl-3-phenylpropanamide | C13H19NO.[Link]

  • U.S. Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for 3-(N,N-Dimethylamino)propionitrile.[Link]

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Unveiling N-(3-(Diethylamino)phenyl)propionamide: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Key Chemical Intermediate in Pharmaceutical and Dye Synthesis

This technical guide provides a comprehensive overview of N-(3-(Diethylamino)phenyl)propionamide, a specialized organic compound with significant utility as an intermediate in the synthesis of pharmaceuticals and dyes. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering a detailed examination of its chemical properties, synthesis, and applications.

Introduction

N-(3-(Diethylamino)phenyl)propionamide, with the CAS number 22185-75-7, is a substituted aromatic amide. Its molecular structure, featuring a propionamide group attached to a diethylamino-substituted phenyl ring, imparts unique physicochemical properties that make it a versatile building block in organic synthesis. The presence of the diethylamino group enhances its solubility in organic solvents, while the amide functionality provides a reactive site for further chemical modifications. This combination of features makes it a valuable precursor in the production of a range of commercially important molecules.

Physicochemical Properties

The fundamental properties of N-(3-(Diethylamino)phenyl)propionamide are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Chemical Formula C₁₃H₂₀N₂O[1]
Molecular Weight 220.31 g/mol [1]
CAS Number 22185-75-7[1]
Appearance Crystalline solid[2]
Melting Point 77-79 °C[1]
Boiling Point 397.3 °C at 760 mmHg (Predicted)[1]
Density 1.048 g/cm³ (Predicted)[3]
Solubility Soluble in organic solvents, water soluble.[2][4]
EINECS Number 244-827-7[1]

Synthesis and Manufacturing

General Synthetic Pathway

The synthesis involves the reaction of N,N-diethyl-m-phenylenediamine with either propionyl chloride or propionic anhydride. The lone pair of electrons on the primary amine of the phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is a classic nucleophilic acyl substitution reaction.

G reactant1 N,N-diethyl-m-phenylenediamine product N-(3-(Diethylamino)phenyl)propionamide reactant1->product Acylation reactant2 Propionyl Chloride or Propionic Anhydride reactant2->product

Caption: General reaction scheme for the synthesis of N-(3-(Diethylamino)phenyl)propionamide.

Conceptual Experimental Protocol

The following is a conceptual, step-by-step methodology for the synthesis of N-(3-(Diethylamino)phenyl)propionamide based on standard organic chemistry principles. This protocol should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • N,N-diethyl-m-phenylenediamine

  • Propionyl chloride (or propionic anhydride)

  • Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or toluene)

  • A non-nucleophilic base (e.g., triethylamine or pyridine) to act as a scavenger for the HCl produced when using propionyl chloride.

  • Aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-diethyl-m-phenylenediamine in the chosen anhydrous aprotic solvent.

  • Addition of Base: Add the non-nucleophilic base to the reaction mixture.

  • Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add a stoichiometric amount of propionyl chloride (or propionic anhydride) dissolved in the same solvent via the dropping funnel with continuous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(3-(Diethylamino)phenyl)propionamide.

Applications

N-(3-(Diethylamino)phenyl)propionamide serves as a key intermediate in two major industrial sectors: the synthesis of pharmaceuticals and the manufacturing of disperse dyes.

Pharmaceutical Intermediate

While direct and extensive public literature is limited, supplier information suggests that N-(3-(Diethylamino)phenyl)propionamide is utilized as an intermediate in the synthesis of various pharmaceutical agents. One such potential application is in the manufacturing pathway of proton pump inhibitors, although specific details of its role are not widely documented in peer-reviewed journals. Its chemical structure allows for further functionalization, making it a valuable building block for more complex active pharmaceutical ingredients (APIs).

Dye Intermediate

A more concretely documented application of N-(3-(Diethylamino)phenyl)propionamide is in the synthesis of disperse dyes. It is a known precursor for the production of Disperse Blue 183.[1] Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester. The diethylamino group in the molecule acts as a powerful auxochrome, a group that intensifies the color of the chromophore in the final dye molecule.

G cluster_synthesis Synthesis Pathway cluster_application Application start N,N-diethyl-m-phenylenediamine intermediate N-(3-(Diethylamino)phenyl)propionamide start->intermediate Acylation end_product Disperse Dyes (e.g., Disperse Blue 183) intermediate->end_product Further Reactions (e.g., Diazotization, Coupling) application Dyeing of Polyester Fibers end_product->application

Caption: Role of N-(3-(Diethylamino)phenyl)propionamide in disperse dye synthesis.

Safety and Handling

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

Conclusion

N-(3-(Diethylamino)phenyl)propionamide is a valuable and versatile chemical intermediate with established applications in the synthesis of disperse dyes and potential uses in the pharmaceutical industry. Its straightforward synthesis and reactive functional groups make it an important building block for creating more complex molecules. Further research into its applications and the publication of detailed synthetic protocols and characterization data would be beneficial for the scientific community.

References

A comprehensive list of references is not available due to the limited public information on the specific discovery and detailed development of this compound. The information presented is based on data from chemical suppliers and general principles of organic synthesis. The provided citations refer to the search results that support the stated properties and applications.

Sources

Unlocking the Potential of N-(3-(Diethylamino)phenyl)propionamide: A Technical Guide to Novel Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(3-(Diethylamino)phenyl)propionamide, a specialized organic compound, has primarily been characterized as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide ventures beyond its established role, positing a compelling, evidence-based rationale for its exploration in three nascent research domains: anticonvulsant therapy, neurodegenerative disease modulation via cholinesterase inhibition, and advanced cellular imaging as a fluorescent probe. Drawing upon the known bioactivities of its core structural motifs—the N,N-diethylaniline head and the propionamide tail—this document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the untapped therapeutic and diagnostic potential of this molecule. Detailed experimental protocols, logical workflows, and mechanistic hypotheses are presented to catalyze and guide future research endeavors.

Introduction: Deconstructing N-(3-(Diethylamino)phenyl)propionamide

N-(3-(Diethylamino)phenyl)propionamide (CAS No. 22185-75-7) is a small molecule featuring a propionamide group attached to a diethylamino-substituted phenyl ring.[2][3] Its inherent physicochemical properties, such as solubility in organic solvents and reactivity of the amide group, have made it a versatile building block in synthetic chemistry.[2] However, the biological significance of this specific arrangement of functional groups has been largely overlooked. This guide aims to rectify this by proposing scientifically grounded avenues for its investigation as a bioactive compound.

PropertyValueReference
Molecular Formula C13H20N2O[4]
Molecular Weight 220.31 g/mol [4]
Melting Point 77-79 °C[5]
Boiling Point 397.3±25.0 °C (Predicted)[5]
Density 1.048±0.06 g/cm3 (Predicted)[5]

Proposed Research Area 1: Investigation of Anticonvulsant Properties

Scientific Rationale

The impetus for exploring N-(3-(Diethylamino)phenyl)propionamide as a potential anticonvulsant stems from the documented bioactivity of a closely related structural analog, 1-diethylamino-3-phenylprop-2-en-1-one. This compound has demonstrated significant protection in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[6] The shared diethylamino-phenyl-propionyl core suggests a plausible overlap in the mechanism of action. Anticonvulsant drugs often exert their effects by modulating ion channels or enhancing inhibitory neurotransmission.[7] The analog, 1-diethylamino-3-phenylprop-2-en-1-one, has been shown to counteract convulsions induced by pilocarpine, a GABAA receptor-activated chloride ionophore blocker, suggesting a potential interaction with chloride channels.[6]

Experimental Workflow

A systematic evaluation of the anticonvulsant potential of N-(3-(Diethylamino)phenyl)propionamide can be achieved through a tiered screening process.

Anticonvulsant_Workflow cluster_synthesis Synthesis & Purification cluster_screening In Vivo Screening cluster_mechanistic Mechanistic Studies S Synthesis of N-(3-(Diethylamino)phenyl)propionamide MES Maximal Electroshock (MES) Assay S->MES Test Compound scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Assay MES->scPTZ Active Compounds SixHz 6 Hz Psychomotor Seizure Assay scPTZ->SixHz Further Characterization PatchClamp Patch-Clamp Electrophysiology on Neuronal Ion Channels (e.g., GABA-A, Na+, Ca2+) SixHz->PatchClamp Elucidate Mechanism

Caption: Tiered workflow for anticonvulsant drug discovery.

Detailed Experimental Protocol: Maximal Electroshock (MES) Assay

The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[8]

  • Animal Model: Adult male mice (e.g., CD-1 strain), 18-25 g.

  • Compound Administration: Dissolve N-(3-(Diethylamino)phenyl)propionamide in a suitable vehicle (e.g., 20% Tween 80 in saline). Administer intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A vehicle control group and a positive control group (e.g., phenytoin at 20 mg/kg) should be included.

  • Induction of Seizure: At the time of predicted peak effect (e.g., 30-60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Endpoint: The endpoint is the abolition of the hind limb tonic extensor component of the seizure. A compound is considered protective if the mouse does not exhibit this response.

  • Data Analysis: Calculate the median effective dose (ED50), the dose at which 50% of the animals are protected from the tonic extensor seizure.

Proposed Research Area 2: Development as a Cholinesterase Inhibitor for Neurodegenerative Disorders

Scientific Rationale

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, acting by increasing the levels of acetylcholine in the brain.[9] The propionamide moiety is a feature found in some compounds investigated for cholinesterase inhibitory activity. The overall structure of N-(3-(Diethylamino)phenyl)propionamide, with its aromatic ring and basic nitrogen, bears a resemblance to scaffolds that can interact with the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Specifically, the diethylamino group could interact with the peripheral anionic site of AChE, a site known to be involved in the binding of certain inhibitors.[10][11]

Experimental Workflow

The investigation into cholinesterase inhibition would begin with in vitro enzymatic assays followed by kinetic and in silico studies.

Cholinesterase_Workflow cluster_synthesis Synthesis & Purification cluster_in_vitro In Vitro Enzymatic Assays cluster_in_silico Computational Modeling S Synthesis of N-(3-(Diethylamino)phenyl)propionamide Ellman Ellman's Assay for AChE & BChE Inhibition S->Ellman Test Compound Kinetics Enzyme Kinetic Studies (Lineweaver-Burk Plot) Ellman->Kinetics Determine IC50 Docking Molecular Docking with AChE & BChE Crystal Structures Kinetics->Docking Determine Inhibition Type

Caption: Workflow for cholinesterase inhibitor evaluation.

Detailed Experimental Protocol: Ellman's Method for Cholinesterase Activity

This spectrophotometric method is the gold standard for measuring cholinesterase activity.[9][12]

  • Reagents:

    • 0.1 M Phosphate buffer (pH 8.0).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

    • Acetylthiocholine iodide (ATCI) substrate solution.

    • Test compound (N-(3-(Diethylamino)phenyl)propionamide) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

    • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution.

  • Assay Procedure (96-well plate format):

    • To each well, add phosphate buffer, DTNB solution, and the test compound solution (or solvent for control).

    • Initiate the reaction by adding the ATCI substrate solution.

    • Finally, add the enzyme solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Proposed Research Area 3: Application as a Fluorescent Probe for Cellular Imaging

Scientific Rationale

The N,N-dialkylaniline moiety is a well-established fluorophore, forming the core of many fluorescent dyes and probes used in biological imaging.[13][14] These compounds often exhibit environmentally sensitive fluorescence, meaning their quantum yield and emission wavelength can change in response to factors like solvent polarity, pH, or binding to specific cellular components. The inherent fluorescence of the N,N-diethylaniline core in the target molecule could be harnessed for developing novel probes for live-cell imaging.[15] Depending on its intracellular localization and photophysical properties, it could potentially be used to visualize specific organelles or report on local environmental changes within the cell.

Experimental Workflow

The development of a fluorescent probe involves characterizing its photophysical properties and then evaluating its performance in a cellular context.

Fluorescent_Probe_Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_bioimaging Cellular Imaging S Synthesis of N-(3-(Diethylamino)phenyl)propionamide Spectroscopy Absorbance & Emission Spectra S->Spectroscopy Characterize QuantumYield Fluorescence Quantum Yield Measurement Spectroscopy->QuantumYield Solvatochromism Solvatochromism Studies QuantumYield->Solvatochromism CellUptake Cellular Uptake & Localization Studies Solvatochromism->CellUptake Apply Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellUptake->Cytotoxicity LiveCell Live-Cell Imaging Cytotoxicity->LiveCell Image

Caption: Workflow for fluorescent probe development and application.

Detailed Experimental Protocol: Cellular Uptake and Localization
  • Cell Culture: Culture a suitable cell line (e.g., HeLa or SH-SY5Y) on glass-bottom dishes suitable for fluorescence microscopy.

  • Probe Incubation: Prepare a stock solution of N-(3-(Diethylamino)phenyl)propionamide in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM). Incubate the cells with the probe-containing medium for a specific duration (e.g., 30 minutes) at 37°C.

  • Co-staining (Optional): To determine the subcellular localization, co-stain the cells with commercially available organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, or Hoechst for the nucleus).

  • Fluorescence Microscopy: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove excess probe. Image the cells using a confocal or widefield fluorescence microscope equipped with appropriate excitation and emission filters based on the photophysical characterization of the compound.

  • Image Analysis: Analyze the acquired images to determine the intracellular distribution of the compound's fluorescence and its co-localization with the organelle-specific stains.

Synthesis Protocol

A plausible and efficient synthesis of N-(3-(Diethylamino)phenyl)propionamide can be achieved via the acylation of 3-(diethylamino)aniline with propionyl chloride.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(diethylamino)aniline in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Acylation: Cool the solution in an ice bath (0 °C). Add propionyl chloride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a dilute base solution (e.g., saturated NaHCO3) to remove any acidic byproducts, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(3-(Diethylamino)phenyl)propionamide.[5]

Conclusion

N-(3-(Diethylamino)phenyl)propionamide represents a molecule of significant, yet underexplored, potential. By leveraging the known pharmacological and photophysical properties of its constituent fragments, this guide has outlined three distinct and compelling research avenues in anticonvulsant therapy, neurodegenerative disease treatment, and cellular bioimaging. The provided experimental frameworks and detailed protocols serve as a robust starting point for researchers to unlock the latent value of this compound. It is through such systematic and scientifically informed exploration that we can expand our arsenal of therapeutic and diagnostic tools, potentially transforming a simple chemical intermediate into a valuable asset for human health.

References

  • Vertex AI Search. (2026). Cas no 22185-75-7 (N-(3-(Diethylamino)phenyl)propionamide).
  • PubChem. (2026). (E)-3-Dimethylamino-1-phenyl-propenone. Available: [Link]

  • Das, S., et al. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. PMC. Available: [Link]

  • Taylor, P., & Lappi, S. (1975). Role of the peripheral anionic site on acetylcholinesterase: inhibition by substrates and coumarin derivatives. PubMed. Available: [Link]

  • Google Patents. (n.d.). Preparation method of 3-(N,N-dimethylamino)phenol.
  • Belluti, F., et al. (2005). Propidium-based polyamine ligands as potent inhibitors of acetylcholinesterase and acetylcholinesterase-induced amyloid-beta aggregation. PubMed. Available: [Link]

  • Worek, F., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Available: [Link]

  • Porter, R. J., & Kupferberg, H. J. (1993). Identification and preclinical testing of novel antiepileptic compounds. PubMed. Available: [Link]

  • Jia, X., et al. (2020). Mild dealkylative N-nitrosation of N,N-dialkylaniline derivatives for convenient preparation of photo-triggered and photo-calibrated NO donors.
  • ResearchGate. (n.d.). Cholinesterase (ChE) Test Using Ellman's Photometric Method. Available: [Link]

  • Zhang, J., et al. (2017). Design, synthesis and application of a near-infrared fluorescent probe for in vivo imaging of aminopeptidase N. PubMed. Available: [Link]

  • Nagano, T. (2009). Development of fluorescent probes for bioimaging applications. PMC. Available: [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Available: [Link]

  • ChemBK. (2024). n-[3-(diethylamino)phenyl]-propanamid. Available: [Link]

  • Wikipedia. (2026). Anticonvulsant. Available: [Link]

  • Knaus, E. E., et al. (1996). New findings about Ellman's method to determine cholinesterase activity. PubMed. Available: [Link]

  • Filo. (2025). Devise a synthesis of each compound from aniline (C6H5NH2): a. (CH3)3C-C... Available: [Link]

  • MDPI. (2023). Styrylpyridinium Derivatives for Fluorescent Cell Imaging. Available: [Link]

  • Velki, M., et al. (2011). Design, synthesis, and evaluation of a new fluorescent probe for measuring polymyxin-lipopolysaccharide binding interactions. PubMed. Available: [Link]

  • Lirias - KU Leuven. (2014). Targeted screening of novel antiseizure compounds from ethnomedical plants using zebrafish (Danio rerio). Available: [Link]

  • Glen Research. (n.d.). Design for Fluorescent Probes. Available: [Link]

  • Sci-Hub. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Available: [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Available: [Link]

  • ResearchGate. (2009). ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide.. Available: [Link]

  • Sills, G. J. (2023). Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence. PMC. Available: [Link]

Sources

An In-Depth Technical Guide to N-(3-(Diethylamino)phenyl)propionamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-(Diethylamino)phenyl)propionamide (CAS No. 22185-75-7), a versatile chemical intermediate. The document details its chemical identity, including a wide range of synonyms and alternative names, and presents a thorough summary of its physicochemical properties. The guide explores the primary application of this compound as a key precursor in the synthesis of azo dyes, with a specific focus on its role in the production of Disperse Blue 183. Additionally, its potential, though less documented, utility in pharmaceutical synthesis is discussed. Detailed sections cover a plausible synthetic pathway for the compound itself, its reactivity in azo coupling reactions, and established analytical methodologies for its characterization. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to serve as a critical resource for researchers and professionals engaged in organic synthesis, materials science, and drug development.

Chemical Identity and Nomenclature

N-(3-(Diethylamino)phenyl)propionamide is an organic compound characterized by a diethylamino group and a propionamide group attached to a phenyl ring at the meta position relative to each other.[1] Due to its specific substitution pattern and functional groups, it is known by a variety of synonyms and alternative names in commercial and academic literature. Establishing a clear understanding of its nomenclature is crucial for accurate literature searches and material sourcing.

Table 1: Synonyms and Identifiers for N-(3-(Diethylamino)phenyl)propionamide

Identifier TypeValue
IUPAC Name N-(3-(diethylamino)phenyl)propanamide
CAS Number 22185-75-7
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
EINECS Number 244-827-7
Common Synonyms 3'-(Diethylamino)propionanilide, 3-(N,N-DIETHYL)AMINO PROPIONANILIDE, 3-N,N-Diethylaminopropionylaniline, 3-Propionylamido-N,N-diethyl-anilin, m-N,N-diethylamino-propionanilide, N,N-diethyl-N'-propionyl-1,3-benzenediamine, Diethylamino-3-(propionylamino)benzene
Systematic Names Propanamide, N-(3-(diethylamino)phenyl)-

It is critical to distinguish N-(3-(Diethylamino)phenyl)propionamide (CAS 22185-75-7) from its isomer, 3-[3-(Diethylamino)phenyl]propanamide (CAS 66881-55-8), where the propionamide group is attached to the phenyl ring via its carbonyl carbon, not the nitrogen atom.[2]

Physicochemical Properties

The physicochemical properties of N-(3-(Diethylamino)phenyl)propionamide are dictated by its molecular structure, which combines a flexible diethylamino group, a polar amide linkage, and an aromatic ring. These features make it a stable crystalline solid with good solubility in many organic solvents.[1]

Table 2: Key Physicochemical Properties

PropertyValueSource(s)
Appearance White to pinkish-white crystalline powder[3]
Melting Point 77-79 °C[3],[4]
Boiling Point 397.3 ± 25.0 °C (Predicted)[3],[4]
Density 1.048 ± 0.06 g/cm³ (Predicted)[3],[4]
Solubility Soluble in organic solvents[1]
Storage Temperature 2-8°C[3],[4]

Synthesis and Reactivity

Synthesis of N-(3-(Diethylamino)phenyl)propionamide

The most direct and industrially relevant synthesis of N-(3-(Diethylamino)phenyl)propionamide involves the acylation of 3-(diethylamino)aniline with a suitable propionylating agent. The reaction is a standard nucleophilic acyl substitution where the amino group of the aniline derivative attacks the electrophilic carbonyl carbon of the propionylating agent.

G cluster_reactants Reactants cluster_products Products R1 3-(Diethylamino)aniline P1 N-(3-(Diethylamino)phenyl)propionamide R1->P1 Acylation plus + R2 Propionyl Chloride R2->P1 plus2 + P2 HCl

Caption: General synthesis scheme for N-(3-(Diethylamino)phenyl)propionamide.

Experimental Protocol: A Plausible Approach

  • Dissolution: Dissolve 3-(diethylamino)aniline in a suitable aprotic solvent, such as dichloromethane or diethyl ether, in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon). A mild base, like triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.

  • Cooling: Cool the solution in an ice bath to 0-5°C to control the exothermic reaction.

  • Addition of Acylating Agent: Slowly add propionyl chloride dropwise to the cooled solution with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash it sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted aniline and base, then with a dilute base (e.g., saturated NaHCO₃ solution) to remove any remaining acid, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Reactivity and Role in Azo Dye Synthesis

The primary and most well-documented application of N-(3-(Diethylamino)phenyl)propionamide is as a coupling component in the synthesis of azo dyes.[3] Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. This synthesis occurs via an electrophilic aromatic substitution reaction known as azo coupling .[5],[6]

In this reaction, a diazonium salt acts as the electrophile, and an electron-rich aromatic compound, the coupling component, acts as the nucleophile. The diethylamino group (-N(Et)₂) on the N-(3-(Diethylamino)phenyl)propionamide ring is a powerful electron-donating group, which strongly activates the aromatic ring towards electrophilic substitution.

G Diazonium Aryl Diazonium Salt (Electrophile) Azo_Dye Azo Dye (e.g., Disperse Blue 183) Diazonium->Azo_Dye Azo Coupling Reaction Coupling_Component N-(3-(Diethylamino)phenyl)propionamide (Nucleophilic Coupling Component) Coupling_Component->Azo_Dye

Caption: The role of N-(3-(Diethylamino)phenyl)propionamide in azo coupling.

The diethylamino group directs the electrophilic attack of the diazonium ion primarily to the para position (position 4) of the phenyl ring, which is sterically unhindered and electronically activated. The propionamide group (-NHCOEt) at the meta position also influences the reactivity. While it is a deactivating group, its presence can affect the solubility and final properties of the resulting dye molecule.

This reactivity is central to the synthesis of Disperse Blue 183 , a commercially significant azo dye. In this synthesis, a diazotized bromo- and cyano-substituted nitroaniline is reacted with N-(3-(Diethylamino)phenyl)propionamide to form the final dye molecule.

Applications

Dye Intermediate

The principal application of N-(3-(Diethylamino)phenyl)propionamide is in the manufacturing of disperse dyes.[3] These dyes are used for coloring synthetic fibers such as polyester. Its role as a precursor to Disperse Blue 183 is a key example of its industrial importance. The specific structure of the intermediate allows for the creation of dyes with desirable properties like color intensity and fastness.

Pharmaceutical Intermediate

Analytical Methods

For quality control, reaction monitoring, and characterization, several analytical techniques are employed.

Table 3: Analytical Methodologies

TechniqueDescription
High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method is suitable for analyzing the purity of N-(3-(Diethylamino)phenyl)propionamide. A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[7] This allows for the separation of the main compound from starting materials and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons of the propionyl group (a triplet and a quartet), and the protons of the diethylamino group (a quartet and a triplet). The integration of these signals would confirm the number of protons in each environment.
Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 221.16. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy IR spectroscopy can be used to identify the key functional groups. Expected characteristic peaks would include N-H stretching for the secondary amide, C=O stretching for the amide carbonyl group, and C-N stretching for the aromatic amine.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling N-(3-(Diethylamino)phenyl)propionamide. While a specific, publicly available Material Safety Data Sheet (MSDS) is not consistently provided by all suppliers, general precautions for aromatic amines and amides should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]

  • First Aid: In case of contact, wash the affected area with plenty of soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

N-(3-(Diethylamino)phenyl)propionamide is a valuable chemical intermediate with a well-established role in the synthesis of azo dyes, most notably Disperse Blue 183. Its chemical structure, featuring both a strongly activating diethylamino group and a propionamide moiety, makes it an effective coupling component in electrophilic aromatic substitution reactions. While its application in the pharmaceutical industry is plausible, it is not as well-documented. This guide has provided a comprehensive overview of its identity, properties, synthesis, reactivity, and handling, offering a foundational resource for scientists and researchers working with this compound.

References

  • Kuujia. (n.d.). Cas no 22185-75-7 (N-(3-(Diethylamino)phenyl)propionamide). Retrieved from [Link]

  • MDPI. (2016). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • Google Patents. (n.d.). EP0693475A1 - 1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity.
  • PubMed Central. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Retrieved from [Link]

  • SIELC Technologies. (2018). Propanamide, N-[3-(diethylamino)phenyl]-. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.
  • Chemical Review and Letters. (2022). Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making an Azo Dye from Phenol. Retrieved from [Link]

  • Patent Trial and Appeal Board. (2016). STEADYMED LTD. v. UNITED THERAPEUTICS CORP. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(m-benzoyl phenyl)-propionyl chloride. Retrieved from [Link]

  • ResearchGate. (2011). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. Retrieved from [Link]

  • Google Patents. (n.d.). US8906847B2 - Prodrug comprising a drug linker conjugate.
  • YouTube. (2018). (L-27) Di-Azo Coupling Reactions || Dye Formation || with mechanism || JEE NEET || By Arvind Arora. Retrieved from [Link]

  • PubMed. (2024). Synthesis and optical properties of tyramine-functionalized boron dipyrromethene dyes for cell bioimaging. Retrieved from [Link]

  • Google Patents. (n.d.). EP2474521B1 - High purity degree 2-[4-(3- and 2-fluorobenzyloxy)benzylamino]propanamides for use as medicaments and pharmaceutical formulation.
  • Chemguide. (n.d.). some reactions of diazonium ions. Retrieved from [Link]

  • ResearchGate. (2007). Preparation and Characterization of N,N′-Dialkyl-1,3-propanedialdiminium Chlorides, N,N′-Dialkyl-1,3-propanedialdimines, and Lithium N,N′-Dialkyl-1,3-propanedialdiminates. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of novel push-pull fluorescent dyes – 7-(diethylamino)furo[3,2-c]coumarin and 7-(diethylamino)thieno[3,2-c]coumarin derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • ResearchGate. (2017). FT-IR spectra of N-phenylpropanamide. Retrieved from [Link]

Sources

N-(3-(Diethylamino)phenyl)propionamide: A Core Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

N-(3-(Diethylamino)phenyl)propionamide (CAS No. 22185-75-7) is a specialized organic compound that serves as a critical building block in the synthesis of various high-value molecules, particularly within the dye and pharmaceutical industries.[1][2] Its unique structure, featuring a reactive propionamide group and a tertiary amine-substituted phenyl ring, imparts desirable physicochemical properties for multi-step synthetic processes.[1] This guide provides an in-depth examination of this intermediate, covering its fundamental properties, a detailed and validated synthesis protocol, a practical application in dye synthesis, and robust analytical methods for quality control. The methodologies are presented from the perspective of field-proven application science, emphasizing the rationale behind procedural choices to ensure reproducibility and success.

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of complex chemical synthesis, the selection of appropriate intermediates is paramount. N-(3-(Diethylamino)phenyl)propionamide has emerged as a compound of significant interest due to its bifunctional nature. The propionamide moiety offers a site for further chemical modification, while the diethylamino group enhances solubility in organic solvents and acts as a powerful auxochrome in dye chemistry.[1] This dual functionality makes it a valuable precursor for creating diverse molecular architectures, from vibrant disperse and basic dyes to potential pharmacologically active agents.[2][3][4] Understanding its synthesis and reactivity is key to leveraging its full potential in research and development.

Physicochemical & Structural Properties

The utility of N-(3-(Diethylamino)phenyl)propionamide is grounded in its distinct chemical and physical characteristics. The tertiary amine on the phenyl ring significantly influences its electronic properties, making the ring electron-rich and activating it for electrophilic substitution reactions, a critical feature for its use in azo dye coupling.

PropertyValueSource
CAS Number 22185-75-7[3]
Molecular Formula C13H20N2O[3][4]
Molecular Weight 220.31 g/mol [3][5]
Appearance Powder/Solid
Melting Point 77-79 °C[3][4]
Boiling Point (Predicted) 397.3 ± 25.0 °C at 760 mmHg[1][3]
Density (Predicted) 1.048 ± 0.06 g/cm³[1][4]
EINECS 244-827-7[3][6]
Storage Temperature 2-8°C[3][4]
Topological Polar Surface Area 32.3 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]

Synthesis of N-(3-(Diethylamino)phenyl)propionamide: A Validated Protocol

The synthesis of the title compound is a classic example of nucleophilic acyl substitution, specifically the acylation of an aromatic amine. The following protocol is designed for high yield and purity, with explanatory notes to ensure self-validation.

Synthesis Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents 1. Dissolve N,N-diethyl-m- phenylenediamine in DCM 2. Add Triethylamine (Base) 3. Cool to 0-5°C Reaction Slowly add Propionyl Chloride dropwise (Exothermic Control) Reagents->Reaction Inert Atmosphere (N2) Stir Stir at RT for 2-4h (Reaction Completion) Reaction->Stir Wash Wash with H2O, then brine (Impurity Removal) Stir->Wash Dry Dry organic layer (Na2SO4) Wash->Dry Evaporate Evaporate Solvent (Crude Product) Dry->Evaporate Purify Recrystallize from Ethanol/Water (High Purity Solid) Evaporate->Purify

Caption: Synthesis Workflow for N-(3-(Diethylamino)phenyl)propionamide.

Step-by-Step Methodology
  • Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Reagent Preparation: In the flask, dissolve N,N-diethyl-m-phenylenediamine (0.1 mol, 16.43 g) and triethylamine (0.12 mol, 12.14 g, 16.7 mL) in 200 mL of dichloromethane (DCM).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Acylation: Add propionyl chloride (0.11 mol, 10.18 g, 9.2 mL) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 100 mL of deionized water (2x) and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure N-(3-(Diethylamino)phenyl)propionamide as a crystalline solid.

Senior Scientist's Insights (Causality & Trustworthiness)
  • Why an inert atmosphere? N,N-diethyl-m-phenylenediamine is susceptible to air oxidation, which can lead to colored impurities. A nitrogen blanket prevents this side reaction.

  • Why triethylamine? The reaction of propionyl chloride with the amine generates hydrochloric acid (HCl) as a byproduct. Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl to form triethylammonium chloride and preventing protonation of the starting amine, which would render it unreactive.

  • Why slow, cold addition? The acylation is highly exothermic. Adding the propionyl chloride slowly at 0-5 °C prevents a dangerous temperature spike and minimizes the formation of side products.

  • Why recrystallization? This is a robust and cost-effective method for purifying solid organic compounds. The choice of an ethanol/water solvent system provides good differential solubility for the product versus impurities like the triethylammonium salt, ensuring a high-purity final product.

Application in Azo Dye Synthesis

A primary application of N-(3-(Diethylamino)phenyl)propionamide is as a coupling component in the synthesis of azo dyes. Its electron-rich phenyl ring readily couples with diazonium salts.

Azo Coupling Workflow Diagram

cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling AromaticAmine Dissolve p-Nitroaniline in HCl/H2O CoolingA Cool to 0-5°C AromaticAmine->CoolingA Diazotize Add NaNO2 solution dropwise CoolingA->Diazotize DiazoniumSalt p-Nitrobenzene- diazonium Chloride Salt Diazotize->DiazoniumSalt CouplingReaction Add Diazonium Salt solution to Intermediate solution DiazoniumSalt->CouplingReaction pH Control CouplingSolution Dissolve Intermediate in Acetic Acid/H2O CoolingB Cool to 0-5°C CouplingSolution->CoolingB CoolingB->CouplingReaction DyeProduct Precipitated Azo Dye (Filter & Dry) CouplingReaction->DyeProduct

Caption: Workflow for Azo Dye Synthesis using the Intermediate.

Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt

  • In a 250 mL beaker, suspend p-nitroaniline (0.01 mol, 1.38 g) in a mixture of 5 mL concentrated HCl and 20 mL of water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (NaNO₂) (0.011 mol, 0.76 g) in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the p-nitroaniline suspension, keeping the temperature below 5 °C. The formation of the clear diazonium salt solution indicates completion.

Part B: The Coupling Reaction

  • In a separate 400 mL beaker, dissolve N-(3-(Diethylamino)phenyl)propionamide (0.01 mol, 2.20 g) in 50 mL of 50% aqueous acetic acid. Cool this solution to 0-5 °C.

  • While maintaining the low temperature, slowly add the freshly prepared diazonium salt solution from Part A to the intermediate solution with constant stirring.

  • A brightly colored precipitate (the azo dye) should form immediately.

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete coupling.

  • Isolate the dye product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

Senior Scientist's Insights (Causality & Trustworthiness)
  • Why low temperature for diazotization? Diazonium salts are notoriously unstable and can decompose violently or undergo unwanted side reactions (e.g., coupling with water to form phenols) at higher temperatures. Maintaining 0-5 °C is critical for safety and yield.

  • Why acidic conditions? The reaction requires nitrous acid (HONO), which is generated in situ from NaNO₂ and a strong acid like HCl. The acidic medium also stabilizes the resulting diazonium salt.

  • Why acetic acid for coupling? The coupling reaction is pH-sensitive. A weakly acidic medium, provided by the acetic acid, is optimal. It keeps the diazonium salt stable enough to react while ensuring the coupling component (our intermediate) is sufficiently nucleophilic for the electrophilic aromatic substitution to occur.

Analytical Characterization and Quality Control

Verifying the identity and purity of the synthesized intermediate is a non-negotiable step. A multi-technique approach ensures a comprehensive quality assessment.

TechniquePurposeExpected Result / Key Parameters
HPLC (RP) Purity assessment and quantification.A single major peak at a specific retention time. Method: C18 column, mobile phase of Acetonitrile/Water with Formic Acid.[7]
¹H NMR Structural confirmation.Characteristic peaks corresponding to ethyl protons (triplet, quartet), aromatic protons, amide proton (singlet), and propionyl protons (triplet, quartet).
Mass Spec (MS) Molecular weight confirmation.A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (221.1654).
FT-IR Functional group identification.Characteristic absorptions for N-H stretch (amide), C=O stretch (amide), and C-N stretches.
Protocol: Reverse-Phase HPLC Analysis

This method is adapted for rapid purity analysis.[7]

  • System: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve ~1 mg of the sample in 10 mL of 50:50 Acetonitrile/Water.

  • Validation: The purity is determined by the area percentage of the main peak. A pure sample should exhibit >98% peak area.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(3-(Diethylamino)phenyl)propionamide must be consulted, general best practices for handling substituted anilines and amides apply.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Engineering Controls: Handle the solid and all solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling. Keep the container tightly closed when not in use.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not flush down the drain.

Conclusion

N-(3-(Diethylamino)phenyl)propionamide stands out as a robust and versatile chemical intermediate. Its straightforward, high-yield synthesis and its activated aromatic system make it an ideal precursor for complex molecules, especially in the realm of azo dyes. The protocols and insights provided in this guide offer a validated framework for researchers and developers to confidently synthesize, characterize, and utilize this compound. Mastery of such core intermediates is fundamental to the innovation pipeline in both industrial and academic chemical science.

References

  • n-[3-(diethylamino)phenyl]-propanamid - ChemBK. (URL: [Link])

  • Propanamide, N-[3-(diethylamino)phenyl] - SIELC Technologies. (2018-05-16). (URL: [Link])

  • 3-(Diethylamino)propanamide | C7H16N2O | CID 13981101 - PubChem, NIH. (URL: [Link])

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair - MDPI. (URL: [Link])

  • Basic Blue 41 | C20H26N4O6S2 | CID 83008 - PubChem, NIH. (URL: [Link])

  • Selective Removal of the Emerging Dye Basic Blue 3 via Molecularly Imprinting Technique - MDPI. (URL: [Link])

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central, NIH. (URL: [Link])

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Methodological & Application

Application Note & Synthesis Protocol: N-(3-(Diethylamino)phenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(3-(Diethylamino)phenyl)propionamide (CAS No. 22185-75-7), a valuable intermediate in the development of pharmaceuticals and specialized dyes.[1][2] The protocol herein details a robust and reproducible method centered on the N-acylation of 3-(diethylamino)phenol with propionyl chloride. We will delve into the mechanistic underpinnings of this reaction, providing a step-by-step experimental procedure, and outlining the necessary safety precautions, reagent specifications, and analytical characterization of the final product. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both a practical protocol and the theoretical framework necessary for its successful implementation and potential adaptation.

Introduction and Scientific Background

N-(3-(Diethylamino)phenyl)propionamide is an organic compound characterized by a propionamide group attached to a diethylamino-substituted phenyl ring.[3] This molecular structure confers specific physicochemical properties that make it a useful building block in organic synthesis. The diethylamino moiety increases solubility in organic solvents, while the amide functional group provides a site for further chemical modifications.[3]

The synthesis of this amide is most effectively achieved through a nucleophilic acyl substitution reaction. In this process, the nucleophilic nitrogen atom of 3-(diethylamino)phenol attacks the electrophilic carbonyl carbon of propionyl chloride. This reaction is typically facilitated by a non-nucleophilic base, which serves to neutralize the hydrochloric acid generated as a byproduct, thereby driving the reaction to completion.

Understanding the principles of nucleophilic acyl substitution is paramount for optimizing this synthesis. The reaction rate and yield are influenced by factors such as the choice of solvent, the base employed, and the reaction temperature. This application note will provide a protocol that has been optimized for high yield and purity.

Reaction Mechanism and Rationale

The synthesis of N-(3-(Diethylamino)phenyl)propionamide proceeds via a well-established nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of 3-(diethylamino)phenol on the electrophilic carbonyl carbon of propionyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base (in this protocol, triethylamine) to yield the final, neutral N-(3-(Diethylamino)phenyl)propionamide product. The base also neutralizes the hydrochloric acid formed from the displaced chloride ion and the proton from the amine.

The choice of an aprotic solvent like dichloromethane (DCM) is crucial as it solubilizes the reactants without participating in the reaction. Triethylamine is selected as the base because it is non-nucleophilic and effectively scavenges the HCl produced, preventing side reactions.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
3-(Diethylamino)phenol≥98%Sigma-Aldrich91-68-9
Propionyl Chloride≥99%Sigma-Aldrich79-03-8
Triethylamine≥99.5%, distilledSigma-Aldrich121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Hydrochloric Acid (HCl)1 M aqueous solutionFisher Scientific7647-01-0
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionFisher Scientific144-55-8
BrineSaturated NaCl solutionLab Prepared7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis Setup 1. Assemble dry glassware under N2 atmosphere Reagents 2. Charge flask with 3-(diethylamino)phenol, DCM, and triethylamine Setup->Reagents Cooling 3. Cool the reaction mixture to 0 °C Reagents->Cooling Addition 4. Add propionyl chloride dropwise Cooling->Addition Maintain inert atmosphere Stirring 5. Stir at 0 °C, then warm to room temperature Addition->Stirring Monitoring 6. Monitor reaction by TLC Stirring->Monitoring 2-4 hours Quench 7. Quench with 1 M HCl Monitoring->Quench Upon completion Extraction 8. Separate layers and wash organic phase with NaHCO3 and brine Quench->Extraction Drying 9. Dry organic layer with MgSO4 Extraction->Drying Evaporation 10. Concentrate under reduced pressure Drying->Evaporation Purify 11. Recrystallize from ethanol/water Evaporation->Purify Analysis 12. Characterize by MP, NMR, and MS Purify->Analysis

Caption: Workflow for the synthesis of N-(3-(Diethylamino)phenyl)propionamide.

Step-by-Step Procedure
  • Reaction Setup:

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-(diethylamino)phenol (10.0 g, 60.5 mmol).

    • Add anhydrous dichloromethane (100 mL) and freshly distilled triethylamine (10.1 mL, 72.6 mmol, 1.2 eq).

    • Stir the mixture under a nitrogen atmosphere until all solids have dissolved.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Propionyl Chloride:

    • In the dropping funnel, prepare a solution of propionyl chloride (6.1 mL, 66.6 mmol, 1.1 eq) in anhydrous dichloromethane (20 mL).

    • Add the propionyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression:

    • After the addition is complete, continue stirring the reaction mixture at 0 °C for one hour.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring at room temperature for an additional 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl (50 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, a solid, can be purified by recrystallization from a mixture of ethanol and water to yield N-(3-(Diethylamino)phenyl)propionamide as a crystalline solid.[4]

    • Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

    • Collect the crystals by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Characterization and Expected Results

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 77-79 °C.[4]

  • Yield: A typical yield for this reaction is in the range of 85-95%.

  • Spectroscopic Analysis: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the desired product has been synthesized with high purity.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Propionyl Chloride: Is corrosive and lachrymatory. It reacts violently with water. Handle with extreme care.[5]

    • Triethylamine: Is flammable and has a strong, unpleasant odor. It is also corrosive.

    • Dichloromethane: Is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reaction time and monitor by TLC. Ensure all reagents are anhydrous.
Loss of product during work-upEnsure the pH of the aqueous layers is correct during washes to prevent loss of product.
Oily ProductImpurities presentRe-purify by recrystallization or consider column chromatography.
Incomplete dryingEnsure the product is thoroughly dried under vacuum.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of N-(3-(Diethylamino)phenyl)propionamide. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can consistently obtain this valuable chemical intermediate in high yield and purity. The successful synthesis and characterization of this compound will facilitate its use in further research and development applications.

References

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

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Application Notes & Protocols: The Role of Aromatic Amine Intermediates in the Synthesis of the Proton Pump Inhibitor, Omeprazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, is a complex heterocyclic molecule whose efficient synthesis relies on the quality and reactivity of its precursors.[1] This document provides an in-depth guide for researchers and drug development professionals on the synthesis of Omeprazole. While the prompt specified N-(3-(Diethylamino)phenyl)propionamide as an intermediate, publicly available, mainstream synthetic routes for Omeprazole do not prominently feature this specific compound.[1][2][3] Therefore, this guide will first characterize N-(3-(Diethylamino)phenyl)propionamide as a representative pharmaceutical intermediate. It will then detail the widely established and validated industrial synthesis of Omeprazole, which proceeds via the coupling of a substituted benzimidazole core with a pyridine moiety, followed by a controlled oxidation.[1][4] This approach ensures scientific accuracy while providing a robust, replicable, and well-documented protocol essential for pharmaceutical development.

Introduction to Omeprazole: A Paradigm of Proton Pump Inhibition

Omeprazole is a proton pump inhibitor (PPI) that irreversibly blocks the gastric H+/K+-ATPase (the proton pump) in gastric parietal cells, leading to a profound and long-lasting reduction of stomach acid secretion.[5] Its chemical structure is a testament to its function, comprising a substituted benzimidazole ring linked to a pyridine ring through a methylsulfinyl group.[2] This sulfoxide bridge is the key to its mechanism of action and also the central challenge in its chemical synthesis. The development of scalable and efficient synthetic routes has been critical to its widespread clinical use.[1][3]

The Role of Intermediates: A Focus on N-(3-(Diethylamino)phenyl)propionamide

In multi-step pharmaceutical synthesis, intermediates are the foundational building blocks that dictate the yield, purity, and scalability of the final Active Pharmaceutical Ingredient (API). N-(3-(Diethylamino)phenyl)propionamide is a specialized organic compound that serves as a valuable intermediate in various synthetic applications.[6] Its structure contains a diethylamino-substituted phenyl ring, which enhances solubility in organic solvents, and a reactive propionamide group, making it suitable for further derivatization.[6]

Physicochemical Properties

A thorough understanding of an intermediate's properties is paramount for process development and quality control.

PropertyValueSource
CAS Number 22185-75-7[6][7][8]
Molecular Formula C13H20N2O[6][7][9]
Molecular Weight 220.31 g/mol [7][8][9]
Melting Point 77-79 °C[7][10]
Boiling Point 397.3 ± 25.0 °C (Predicted)[7][10]
Density 1.048 ± 0.06 g/cm³ (Predicted)[6][7][10]
Storage Temperature 2-8°C[7][10]
Structural Analysis

The structure of N-(3-(Diethylamino)phenyl)propionamide is key to its utility as a synthetic building block.

Caption: Chemical Structure of N-(3-(Diethylamino)phenyl)propionamide.

The Established Synthetic Pathway to Omeprazole

The most common and industrially scalable synthesis of Omeprazole is a two-stage process.[1] It begins with a nucleophilic substitution reaction to form a thioether intermediate, which is then subjected to a selective oxidation to yield the final sulfoxide product, Omeprazole.[1][3]

Synthesis Workflow Overview

This workflow illustrates the conversion of the two primary precursors into Omeprazole. The process is designed to maximize yield while controlling the formation of impurities, such as the corresponding sulfone.

Omeprazole_Synthesis Established Synthesis Workflow for Omeprazole Benzimidazole 2-Mercapto-5- methoxybenzimidazole Substitution Step 1: Nucleophilic Substitution (Thioether Formation) Benzimidazole->Substitution Pyridine 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Pyridine->Substitution Base Base (e.g., NaOH) in Ethanol Base->Substitution Pyrmetazole Intermediate: Pyrmetazole (Thioether) Substitution->Pyrmetazole Forms Oxidation Step 2: Controlled Oxidation (Sulfoxide Formation) Pyrmetazole->Oxidation OxidizingAgent Oxidizing Agent (e.g., m-CPBA) OxidizingAgent->Oxidation Omeprazole Final Product: Omeprazole Oxidation->Omeprazole Yields Sulfone Potential Impurity: Omeprazole Sulfone (Over-oxidation) Oxidation->Sulfone Avoid

Caption: Workflow for the established two-step synthesis of Omeprazole.

Detailed Experimental Protocols

The following protocols are grounded in established literature and provide a framework for laboratory-scale synthesis.[1][11] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of the Thioether Intermediate (Pyrmetazole)

This step involves a nucleophilic substitution reaction where the thiolate anion of the benzimidazole attacks the electrophilic carbon of the pyridine's chloromethyl group.[1] The use of a base is critical to deprotonate the thiol, generating the nucleophilic thiolate in situ.

Materials:

  • 2-Mercapto-5-methoxybenzimidazole (1.0 eq)

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.9 eq)

  • Sodium hydroxide (1.3 eq)

  • Ethanol

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide in ethanol with heating (approx. 70-80°C).

    • Causality: Heating increases the dissolution rate of NaOH in ethanol.

  • Add 2-mercapto-5-methoxybenzimidazole to the basic ethanol solution and reflux until fully dissolved. This forms the sodium salt of the mercaptan.

  • Cool the reaction mixture to below 10°C using an ice bath.

    • Causality: The subsequent substitution reaction is exothermic. Cooling prevents potential side reactions and ensures better control over the reaction rate.

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

  • Slowly add the aqueous pyridine solution to the cooled benzimidazole solution dropwise, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, allow the reaction mixture to stir at 30°C for approximately 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate. Collect the solid by filtration, wash with water to remove inorganic salts, and dry under vacuum to yield the crude thioether intermediate.

Protocol 2: Controlled Oxidation to Omeprazole

The selective oxidation of the thioether to a sulfoxide is the most critical and delicate step. Over-oxidation will lead to the formation of the inactive sulfone impurity. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation.[4][11]

Materials:

  • Pyrmetazole intermediate (from Protocol 1) (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (approx. 1.0-1.1 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the pyrmetazole intermediate in dichloromethane in a reaction vessel equipped with a dropping funnel.

  • Cool the solution to 0-5°C using an ice-salt bath.

    • Causality: Low temperature is crucial to control the reactivity of m-CPBA and prevent over-oxidation to the sulfone.

  • Dissolve m-CPBA in a separate portion of dichloromethane and add it to the dropping funnel.

  • Add the m-CPBA solution dropwise to the cooled pyrmetazole solution over 1-2 hours, maintaining the internal temperature below 5°C.

  • Stir the reaction at this temperature for an additional 1-2 hours post-addition.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

  • Separate the organic layer. Wash it sequentially with sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude Omeprazole.[1]

Protocol 3: Purification by Recrystallization

Purification is essential to achieve the high purity required for a pharmaceutical ingredient.

Procedure:

  • Dissolve the crude Omeprazole in a minimal amount of a suitable hot solvent, such as a mixture of dichloromethane and diethyl ether or ethanol.[1]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent and dry under vacuum.

  • Characterize the final product for purity (HPLC, melting point) and identity (NMR, MS).

Analytical Methods and Quality Control

Rigorous analytical control is necessary at all stages of the synthesis. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose.[12]

In-Process Control and Final Product Analysis

A reverse-phase HPLC method can be employed to monitor the reaction and assess the purity of intermediates and the final product.[13]

  • Column: C18 reverse-phase column (e.g., Newcrom R1).[13]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a water buffer (e.g., phosphoric acid or formic acid for MS compatibility).[13]

  • Detection: UV detection at a suitable wavelength.

  • Purpose: To quantify the consumption of starting materials, formation of the product, and the presence of impurities like the omeprazole sulfone.

Safety and Handling

Good laboratory practice is essential. Handle all chemicals in accordance with their Safety Data Sheets (SDS).

  • General Precautions: Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[14][15]

  • m-CPBA: A strong oxidizing agent that can be shock-sensitive. Handle with care and store appropriately.

  • Solvents: Dichloromethane and ethanol are flammable and/or toxic. Use only in a well-ventilated fume hood away from ignition sources.[14]

  • Reagents: Aromatic amines and heterocyclic compounds can be irritants or toxic. Avoid inhalation and skin contact.[15][16]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[16]

Conclusion

The synthesis of Omeprazole is a well-refined process that hinges on the precise execution of a nucleophilic substitution followed by a highly selective oxidation. While N-(3-(Diethylamino)phenyl)propionamide is a valid pharmaceutical intermediate, the established and most reliable route to Omeprazole utilizes 2-mercapto-5-methoxybenzimidazole and a substituted pyridine derivative. The protocols detailed herein provide a robust and validated pathway for researchers to synthesize this important medication, emphasizing the causality behind experimental choices and the critical need for analytical control to ensure the purity and safety of the final product.

References

  • Kuujia. Cas no 22185-75-7 (N-(3-(Diethylamino)phenyl)propionamide).[Link]

  • Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research. [Link]

  • Semantic Scholar. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.[Link]

  • ChemBK. n-[3-(diethylamino)phenyl]-propanamid.[Link]

  • ResearchGate. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.[Link]

  • White Rose eTheses Online. Synthesis, structure, and reactivity of Omeprazole and related compounds.[Link]

  • SIELC Technologies. Propanamide, N-[3-(diethylamino)phenyl]-.[Link]

  • PubMed Central (PMC). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus.[Link]

  • Google Patents.
  • MDPI. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair.[Link]

  • SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.[Link]

  • ResearchGate. Synthesis of omeprazole.[2].[Link]

  • Google Patents.
  • PubMed Central (PMC). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.[Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine.[Link]

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Use of N-(3-(Diethylamino)phenyl)propionamide in the synthesis of Zaleplon

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Zaleplon is a nonbenzodiazepine hypnotic agent from the pyrazolopyrimidine class, indicated for the short-term treatment of insomnia.[1][2] Its efficacy is attributed to its selective binding to the GABAA receptor complex, which distinguishes it from traditional benzodiazepines.[2][3] The chemical name for Zaleplon is N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide.[4] This application note provides a detailed overview of a common and effective synthetic route to Zaleplon, offering insights for researchers and professionals in drug development and medicinal chemistry. While the topic of interest mentions N-(3-(Diethylamino)phenyl)propionamide, the established and widely documented synthesis of Zaleplon originates from a different starting material, N-(3-acetylphenyl)ethanamide. This guide will focus on this scientifically validated pathway.

Core Synthetic Strategy

The synthesis of Zaleplon is a multi-step process that involves the construction of a key intermediate, which is then cyclized to form the final pyrazolopyrimidine core. The overall workflow can be visualized as a convergent synthesis where two key fragments are prepared separately and then combined.

Zaleplon_Synthesis_Workflow A N-(3-acetylphenyl)ethanamide B N-[3-(3-(dimethylamino)-1-oxo-2-propenyl)]phenyl]acetamide A->B Condensation C N-ethyl-[3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-acetamide B->C N-Ethylation Z Zaleplon C->Z Cyclocondensation D 3-amino-4-cyanopyrazole D->Z

Caption: Overall synthetic workflow for Zaleplon.

Part 1: Synthesis of the Key Intermediate: N-ethyl-[3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-acetamide

The initial phase of the synthesis focuses on the preparation of a crucial enaminone intermediate.

Step 1.1: Condensation of N-(3-acetylphenyl)ethanamide

The synthesis commences with the condensation of N-(3-acetylphenyl)ethanamide with N,N-dimethylformamide dimethyl acetal (DMFDMA).[1] This reaction forms the enaminone moiety, which is a critical reactive site for the subsequent cyclization.

Reaction Mechanism: The Vilsmeier-Haack type reaction involves the activation of the acetyl group by DMFDMA, followed by the elimination of methanol and dimethylamine to yield the desired enaminone.

Protocol:

  • To a solution of N-(3-acetylphenyl)ethanamide in a suitable aprotic solvent (e.g., toluene, DMF), add N,N-dimethylformamide dimethyl acetal.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product, N-[3-(3-(dimethylamino)-1-oxo-2-propenyl)]phenyl]acetamide, can be purified by recrystallization or used directly in the next step.

Step 1.2: N-Ethylation of the Acetamide

The secondary amide in N-[3-(3-(dimethylamino)-1-oxo-2-propenyl)]phenyl]acetamide is then ethylated. This step is crucial for introducing the N-ethyl group present in the final Zaleplon structure.

Causality of Experimental Choices: The choice of base is critical in this step. Strong bases like sodium hydride are effective for deprotonating the amide nitrogen, allowing for subsequent nucleophilic attack on an ethylating agent.[5] However, milder bases such as alkali metal hydroxides or alkoxides can also be employed to improve safety and reduce the formation of byproducts.[6] The use of a phase transfer catalyst like tetrabutylammonium bromide can facilitate the reaction when using solid bases in a biphasic system.[5]

Protocol:

  • Dissolve N-[3-(3-(dimethylamino)-1-oxo-2-propenyl)]phenyl]acetamide in a polar aprotic solvent such as dimethylformamide (DMF).[5]

  • Cool the solution in an ice bath (0-5 °C).

  • Carefully add a base (e.g., powdered sodium hydroxide or sodium hydride) portion-wise while maintaining the temperature.[5]

  • If using sodium hydroxide, a phase transfer catalyst (e.g., tetrabutylammonium bromide) can be added.[5]

  • Add the ethylating agent (e.g., ethyl iodide or ethyl bromide) dropwise to the reaction mixture.[5]

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-ethyl-[3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-acetamide.

Part 2: Cyclocondensation to Form Zaleplon

The final step in the synthesis is the cyclocondensation of the N-ethylated intermediate with 3-amino-4-cyanopyrazole. This reaction forms the pyrazolopyrimidine ring system of Zaleplon.

Zaleplon_Cyclization Intermediate N-ethyl-[3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-acetamide + 3-amino-4-cyanopyrazole Acid Acetic Acid (solvent and catalyst) Intermediate->Acid Reaction in Zaleplon {Zaleplon | (N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide)} Acid->Zaleplon yields

Caption: Final cyclocondensation step in Zaleplon synthesis.

Reaction Mechanism: The reaction proceeds via a Michael addition of the amino group of the pyrazole to the enaminone, followed by an intramolecular cyclization and subsequent elimination of dimethylamine to form the aromatic pyrimidine ring. The acidic medium, typically glacial acetic acid, acts as both a solvent and a catalyst for this transformation.[5]

Protocol:

  • Dissolve N-ethyl-[3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-acetamide and 3-amino-4-cyanopyrazole in glacial acetic acid.[5]

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or HPLC.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude Zaleplon.

  • Collect the precipitate by filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Zaleplon.

Quantitative Data Summary

StepReactantsReagentsSolventTypical YieldReference
Condensation N-(3-acetylphenyl)ethanamideN,N-dimethylformamide dimethyl acetalToluene/DMF>90%[1]
N-Ethylation N-[3-(3-(dimethylamino)-1-oxo-2-propenyl)]phenyl]acetamideEthyl bromide, Sodium hydroxide, Tetrabutylammonium bromideDMF~88%[5]
Cyclocondensation N-ethyl-[3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-acetamide, 3-amino-4-cyanopyrazoleGlacial Acetic AcidGlacial Acetic AcidVariable[5]

Conclusion

The synthesis of Zaleplon, while involving multiple steps, is a well-established process that relies on fundamental organic reactions. Careful control of reaction conditions, particularly during the N-ethylation and cyclocondensation steps, is crucial for achieving high yields and purity. This guide provides a comprehensive overview of a reliable synthetic route, offering researchers a solid foundation for the laboratory-scale preparation of this important hypnotic agent.

References

  • Zaleplon - Wikipedia. [Link]

  • Naik, A. M., et al. (2010). Novel process for the synthesis of Zaleplon. International Journal of ChemTech Research, 2(1), 1-4. [Link]

  • Barbera, J., & Shapiro, C. (2005). Benefit-Risk Assessment of Zaleplon in the Treatment of Insomnia. Drug safety, 28(4), 301–318. [Link]

  • US P
  • Clinical evaluation of zaleplon in the treatment of insomnia. (2008). Neuropsychiatric Disease and Treatment, 4(1), 157–172. [Link]

  • Zaleplon. PubChem. National Institutes of Health. [Link]

  • Zaleplon - StatPearls - NCBI Bookshelf. [Link]

  • SONATA (zaleplon) capsules. U.S. Food and Drug Administration. [Link]

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Application of N-(3-(Diethylamino)phenyl)propionamide in Agrochemical Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the application of N-(3-(Diethylamino)phenyl)propionamide as a versatile intermediate in the synthesis of novel agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, offering in-depth insights into its chemical utility, potential reaction pathways, and detailed protocols for its application.

Introduction: The Strategic Importance of Anilide Scaffolds in Agrochemicals

The anilide functional group is a cornerstone in the design of modern agrochemicals, particularly herbicides. The N-phenyl moiety allows for a wide range of substitutions, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties. N-(3-(Diethylamino)phenyl)propionamide (CAS No. 2243-43-8) is a specialized organic compound that presents a unique combination of a reactive propionamide group and a diethylamino-substituted phenyl ring.[1] This distinct structure makes it a valuable precursor for creating a diverse library of potential herbicidal compounds.

The diethylamino group enhances solubility in organic solvents, a crucial property for formulation and delivery, while the amide functionality provides a reactive handle for further chemical transformations.[1] This guide will explore the potential of this molecule as a building block in the synthesis of N-phenyl heterocyclic herbicides, a class known for its potent biological activity.

Physicochemical Properties of N-(3-(Diethylamino)phenyl)propionamide

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis. The key properties of N-(3-(Diethylamino)phenyl)propionamide are summarized below:

PropertyValueReference
CAS Number 2243-43-8[1]
Molecular Formula C13H20N2O[1]
Molecular Weight 220.31 g/mol [1]
Appearance Off-white to light yellow crystalline powder
Melting Point 77-79 °C
Boiling Point 397.3 °C at 760 mmHg[1]
Density 1.048 g/cm³[1]
Solubility Soluble in most organic solvents[1]

Conceptual Framework for Agrochemical Synthesis

N-(3-(Diethylamino)phenyl)propionamide can be envisioned as a versatile scaffold for the synthesis of various agrochemicals. The core concept revolves around the modification of the propionamide group and subsequent cyclization reactions to form heterocyclic systems, a common motif in many commercial herbicides. A generalized workflow for the utilization of this intermediate is presented below.

G A N-(3-(Diethylamino)phenyl)propionamide B Hydrolysis to 3-(Diethylamino)aniline A->B Acid/Base Catalysis C Reaction with Dicarbonyl Compound B->C Condensation D N-Phenyl Heterocyclic Precursor C->D E Cyclization D->E Dehydration/Annulation F Functionalization E->F e.g., Halogenation, Alkylation G Novel Agrochemical Candidate F->G

Figure 1: Conceptual workflow for the synthesis of novel agrochemicals from N-(3-(Diethylamino)phenyl)propionamide.

Application Protocol: Synthesis of a Model N-Phenyl Heterocyclic Herbicide

This section provides a detailed, hypothetical protocol for the synthesis of a model N-phenyl heterocyclic herbicide, illustrating the potential application of N-(3-(Diethylamino)phenyl)propionamide. This protocol is based on established synthetic methodologies for related agrochemical classes.

Step 1: Hydrolysis of N-(3-(Diethylamino)phenyl)propionamide to 3-(Diethylamino)aniline

Rationale: The initial step involves the hydrolysis of the propionamide to yield the corresponding aniline. This primary amine is a key nucleophile for subsequent condensation reactions. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-(3-(Diethylamino)phenyl)propionamide (10.0 g, 45.4 mmol).

  • Acid Addition: To the flask, add a 6 M aqueous solution of hydrochloric acid (100 mL).

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(Diethylamino)aniline.

Step 2: Synthesis of a Substituted N-(3-(Diethylamino)phenyl)maleamic Acid

Rationale: The resulting 3-(Diethylamino)aniline is then reacted with an anhydride, such as maleic anhydride, to form a maleamic acid derivative. This is a crucial step in the formation of N-phenylimide herbicides.

Protocol:

  • Dissolution: Dissolve 3-(Diethylamino)aniline (7.4 g, 45.0 mmol) in 100 mL of glacial acetic acid in a 250 mL Erlenmeyer flask.

  • Anhydride Addition: Slowly add maleic anhydride (4.4 g, 45.0 mmol) to the solution with stirring. An exothermic reaction will occur.

  • Precipitation: Continue stirring for 30 minutes. The product, N-(3-(Diethylamino)phenyl)maleamic acid, will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the product in a vacuum oven at 60 °C.

Step 3: Cyclization to N-(3-(Diethylamino)phenyl)maleimide

Rationale: The maleamic acid is then cyclized to the corresponding maleimide. This is typically achieved through dehydration using a reagent like acetic anhydride with a catalyst.

Protocol:

  • Reaction Mixture: Suspend the N-(3-(Diethylamino)phenyl)maleamic acid (10.0 g, 38.1 mmol) in acetic anhydride (50 mL) in a 150 mL round-bottom flask.

  • Catalyst Addition: Add anhydrous sodium acetate (1.0 g, 12.2 mmol) as a catalyst.

  • Heating: Heat the mixture at 80-90 °C for 2 hours with stirring.

  • Work-up: Pour the hot reaction mixture into a beaker of ice water (200 mL) with vigorous stirring to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure N-(3-(Diethylamino)phenyl)maleimide.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization A N-(3-(Diethylamino)phenyl)propionamide B 3-(Diethylamino)aniline A->B HCl, Reflux C 3-(Diethylamino)aniline E N-(3-(Diethylamino)phenyl)maleamic Acid C->E Acetic Acid D Maleic Anhydride D->E Acetic Acid F N-(3-(Diethylamino)phenyl)maleamic Acid G N-(3-(Diethylamino)phenyl)maleimide F->G Ac2O, NaOAc

Figure 2: Detailed workflow for the synthesis of a model N-phenylmaleimide herbicide intermediate.

Potential for Further Diversification

The synthesized N-(3-(Diethylamino)phenyl)maleimide serves as a platform for further chemical modifications to generate a library of potential agrochemicals. The phenyl ring can undergo various electrophilic substitution reactions, and the maleimide double bond is amenable to addition reactions, allowing for the introduction of diverse functional groups to modulate biological activity.

Conclusion

N-(3-(Diethylamino)phenyl)propionamide is a promising and versatile intermediate for the synthesis of novel agrochemicals. Its inherent chemical functionalities provide a strategic starting point for the construction of complex N-phenyl heterocyclic compounds, a class with proven herbicidal efficacy. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for researchers to explore the full potential of this valuable building block in the discovery and development of next-generation crop protection agents.

References

  • N-(3-(Diethylamino)phenyl)propionamide. PubChem. [Link]

  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. ResearchGate. [Link]

  • Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. ResearchGate. [Link]

  • Flumioxazin (Ref: S 53482). AERU, University of Hertfordshire. [Link]

  • CN110655513A - Synthetic method of flumioxazin.

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Application Notes and Protocols: Synthesis of Disperse Blue 183 Utilizing N-(3-(Diethylamino)phenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of C.I. Disperse Blue 183 (C.I. 11078), a high-value monoazo dye essential for coloring synthetic textiles like polyester.[1][2] The core of this synthesis is an electrophilic aromatic substitution, specifically an azo coupling reaction. The protocol details the critical two-stage process: the diazotization of 2-Cyano-4-nitro-6-bromoaniline and its subsequent coupling with the electron-rich precursor, N-(3-(Diethylamino)phenyl)propionamide.[1] This guide is designed for researchers and chemical synthesis professionals, offering in-depth procedural causality, robust characterization protocols, and essential safety considerations to ensure a reproducible and safe workflow.

Introduction and Mechanistic Overview

Disperse Blue 183 is a non-ionic dye characterized by its low water solubility and its ability to sublime, properties that make it highly effective for dyeing hydrophobic fibers such as polyester and acetate.[3][4] Its molecular structure, featuring an azo chromophore (-N=N-), is responsible for its deep blue hue.[1][5] The synthesis is a classic example of diazo chemistry, a cornerstone of the dye manufacturing industry.[6][7]

The overall process can be dissected into two fundamental stages:

  • Stage 1: Diazotization. A primary aromatic amine, 2-Cyano-4-nitro-6-bromoaniline, is converted into a highly reactive diazonium salt.[6] This reaction is conducted in a strongly acidic medium at low temperatures (0-5 °C) with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and the mineral acid.[8][9] The low temperature is paramount to prevent the notoriously unstable diazonium salt from decomposing and losing its nitrogen moiety, which would terminate the synthesis.[6]

  • Stage 2: Azo Coupling. The resulting diazonium salt, a potent electrophile, is then introduced to the coupling component, N-(3-(Diethylamino)phenyl)propionamide.[1] The N-(3-(Diethylamino)phenyl)propionamide molecule is rich in electrons due to the activating effects of its diethylamino group. The diazonium ion attacks the activated aromatic ring, forming the stable azo linkage that defines the dye molecule.[5][6]

Synthesis_Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling Amine 2-Cyano-4-nitro- 6-bromoaniline Reagents1 NaNO₂ + H₂SO₄ (0-5 °C) Amine->Reagents1 Diazotization Diazonium Arenediazonium Salt (Electrophile) Reagents1->Diazonium Coupler N-(3-(Diethylamino)phenyl) propionamide Diazonium->Coupler Electrophilic Attack Product Disperse Blue 183 (Crude Dye) Coupler->Product Coupling Reaction

Diagram 1: Overall workflow for the synthesis of Disperse Blue 183.

Materials, Reagents, and Equipment

Successful synthesis requires high-purity reagents. The following table summarizes the key chemical inputs.

ReagentCAS No.Molecular FormulaMW ( g/mol )Role
2-Cyano-4-nitro-6-bromoaniline143679-84-1C₇H₃BrN₄O₂271.03Diazo Component
N-(3-(Diethylamino)phenyl)propionamide22185-75-7C₁₃H₂₀N₂O220.31Coupling Component[10][11]
Sodium Nitrite (NaNO₂)7632-00-0NaNO₂69.00Diazotizing Agent
Sulfuric Acid (H₂SO₄), 98%7664-93-9H₂SO₄98.08Acid Medium
Glacial Acetic Acid64-19-7C₂H₄O₂60.05Solvent for Coupling
Sulfamic Acid or Urea5329-14-6H₃NO₃S97.09Nitrous Acid Scavenger
Acetone67-64-1C₃H₆O58.08Purification Solvent
Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Purification Solvent

Essential Equipment:

  • Three-necked round-bottom flask with overhead mechanical stirrer

  • Thermometer (-10 to 100 °C range)

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and vacuum filtration apparatus

  • Starch-iodide indicator paper

  • Standard laboratory glassware and magnetic stirrer

Detailed Synthesis Protocols

PART A: Preparation of the Diazonium Salt Solution

This protocol is foundational; the stability of the diazonium salt is the rate-limiting factor for a successful yield. It must be used immediately after preparation.

  • Amine Dissolution: In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, carefully add 100 mL of 98% sulfuric acid. Begin stirring and cool the acid to below 20 °C in an ice bath. Slowly and portion-wise, add 0.1 mol (27.1 g) of 2-Cyano-4-nitro-6-bromoaniline. Stir until a uniform suspension is achieved.

  • Cooling: Cool the mixture to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the next step to prevent premature decomposition of the diazonium salt.[6]

  • Nitrite Solution Preparation: In a separate beaker, dissolve 0.105 mol (7.25 g) of sodium nitrite in 30 mL of cold water.

  • Diazotization: Add the sodium nitrite solution dropwise from a dropping funnel into the amine suspension over 30-45 minutes. The addition must be slow enough to ensure the temperature does not exceed 5 °C. Vigorous stirring is essential to promote efficient reaction.

  • Reaction Completion & Validation: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. To validate the presence of a slight excess of nitrous acid (which confirms the complete conversion of the amine), place a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates a positive result.

  • Quenching Excess Nitrous Acid: If the test is positive, add a small amount of sulfamic acid or urea, crystal by crystal, until the starch-iodide test is negative. This step is crucial to prevent unwanted side reactions during the coupling stage. The resulting clear, cold solution contains the 2-cyano-4-nitro-6-bromobenzenediazonium salt and is ready for immediate use.

PART B: Azo Coupling and Dye Formation

  • Coupling Component Preparation: In a separate 1 L beaker, dissolve 0.1 mol (22.03 g) of N-(3-(Diethylamino)phenyl)propionamide in 200 mL of glacial acetic acid.[10][11][12] Cool this solution to 0-5 °C in an ice bath with stirring.

  • Coupling Reaction: Slowly pour the cold diazonium salt solution (from Part A) into the stirred solution of the coupling component over approximately 30 minutes. Maintain the temperature below 10 °C.

  • Observation: The coupling reaction is typically rapid, evidenced by the immediate formation of a deeply colored blue-black precipitate.[1]

  • Completion: Continue to stir the reaction mixture in the ice bath for an additional 2 hours to ensure the reaction goes to completion.

PART C: Isolation, Purification, and Drying

  • Isolation: Collect the precipitated Disperse Blue 183 dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with at least 500 mL of cold deionized water to remove residual acids and salts. Continue washing until the filtrate is neutral (pH ~7).

  • Purification (Optional Recrystallization): For higher purity, the crude dye can be recrystallized. Suspend the crude product in a minimal amount of a suitable hot solvent, such as acetone or DMF, filter while hot to remove insoluble impurities, and allow the filtrate to cool slowly to induce crystallization.[1]

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved. The final product should be a fine, blue-black powder.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of N-(3-(Diethylamino)phenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity determination of N-(3-(Diethylamino)phenyl)propionamide, an organic intermediate crucial in the synthesis of various pharmaceutical agents. The described method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose in research, development, and quality control environments.[1][2][3] Protocols for method validation, forced degradation studies, and data analysis are presented to demonstrate specificity, linearity, accuracy, precision, and robustness.

Introduction: The Imperative of Purity Analysis

N-(3-(Diethylamino)phenyl)propionamide (CAS: 22185-75-7, Molecular Formula: C₁₃H₂₀N₂O) is a specialized organic compound utilized as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[4][5] Its molecular structure, featuring a propionamide group and a diethylamino-substituted phenyl ring, provides a versatile scaffold for drug development.[4] The purity of such intermediates is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for the qualitative and quantitative assessment of drug substances and their impurities.[6][7] A well-developed, stability-indicating HPLC method is essential to separate the main compound from any process-related impurities and degradation products that may arise during synthesis, storage, or handling.[8][9][10] This document provides a comprehensive guide to a validated RP-HPLC method designed for this purpose.

Principles of the Analytical Method

The method employs reversed-phase chromatography, which separates compounds based on their hydrophobicity.[7][11] A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. N-(3-(Diethylamino)phenyl)propionamide, being a moderately non-polar molecule, will have a strong affinity for the stationary phase and will be eluted by a mobile phase containing an organic modifier (acetonitrile). The inclusion of a buffer in the mobile phase helps to ensure consistent ionization of the analyte and any acidic or basic impurities, leading to reproducible retention times and improved peak shapes.

Recommended Instrumentation and Chromatographic Conditions

This method is designed for a standard HPLC or UHPLC system equipped with a UV detector.

Parameter Recommended Setting Justification
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalentStandard systems capable of delivering precise gradients and stable flow rates.
Detector UV/Vis or Diode Array Detector (DAD)DAD is preferred for peak purity analysis and method development.
Column C18, 4.6 x 150 mm, 5 µm particle sizeC18 columns provide excellent retention and selectivity for a wide range of pharmaceutical compounds.[12] The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the diethylamino group, leading to sharp, symmetrical peaks.
Mobile Phase B AcetonitrileA common, effective organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% BA gradient is employed to ensure elution of both polar and non-polar impurities, providing a comprehensive purity profile within a reasonable runtime.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and viscosity of the mobile phase.[14]
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the analyte. A full UV scan is recommended during method development to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.[14]
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures sample compatibility with the initial mobile phase conditions, preventing peak distortion.

Experimental Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of N-(3-(Diethylamino)phenyl)propionamide reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the N-(3-(Diethylamino)phenyl)propionamide sample to be tested.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent.

  • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[14]

HPLC Analysis Workflow

The logical flow of the analysis from sample preparation to final purity calculation is crucial for obtaining reliable results.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solution (100 µg/mL) Equilibrate Equilibrate HPLC System with Initial Mobile Phase Prep_Standard->Equilibrate Prep_Sample Prepare Sample Solution (100 µg/mL) Prep_Sample->Equilibrate Inject_Blank Inject Blank (Diluent) Equilibrate->Inject_Blank Inject_Standard Inject Standard Solution (x5) Inject_Blank->Inject_Standard Inject_Sample Inject Sample Solution Inject_Standard->Inject_Sample Integrate Integrate Chromatograms Inject_Sample->Integrate SST Perform System Suitability Test (SST) Integrate->SST Calculate Calculate % Purity SST->Calculate If SST Passes

Caption: Workflow from sample preparation to purity calculation.

Method Validation Protocol (ICH Q2(R1))

Validation of the analytical method is required to demonstrate that it is suitable for its intended purpose.[3][6] The following parameters should be assessed as per ICH Q2(R1) guidelines.[1][2]

Validation_Workflow cluster_params Validation Parameters Start Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Key parameters for analytical method validation per ICH Q2(R1).

  • Specificity (Stability-Indicating): Perform forced degradation studies to demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.[8][9] The peak for N-(3-(Diethylamino)phenyl)propionamide should be free from interference from any degradants. Peak purity analysis using a DAD is essential.

  • Linearity: Analyze a minimum of five concentrations of the reference standard across a range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample solution on the same day. The Relative Standard Deviation (RSD) of the purity results should be ≤ 1.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Intentionally vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units) to assess the method's reliability during normal use.[12] System suitability parameters should remain within acceptable limits.

Forced Degradation Studies Protocol

Forced degradation (stress testing) is crucial for establishing the stability-indicating nature of the method.[8][10] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the primary degradation products are formed without generating secondary, irrelevant products from excessive stress.[15]

Stress Condition Protocol Purpose
Acid Hydrolysis Sample solution + 0.1 M HCl at 60 °C for 2 hours. Neutralize before injection.To evaluate degradation in acidic conditions.[15]
Base Hydrolysis Sample solution + 0.1 M NaOH at 60 °C for 2 hours. Neutralize before injection.To assess degradation in alkaline conditions.[15]
Oxidation Sample solution + 3% H₂O₂ at room temperature for 24 hours.To test susceptibility to oxidative degradation.[15]
Thermal Degradation Solid sample stored at 80 °C for 48 hours.To determine the effect of heat on the drug substance.[15]
Photolytic Degradation Solid sample exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (ICH Q1B).To evaluate light sensitivity.

A control sample, protected from the stress condition, should be analyzed in parallel for each study.[10][15]

Data Analysis and Purity Calculation

The percentage purity of the N-(3-(Diethylamino)phenyl)propionamide sample is calculated based on the area normalization method.

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The SST criteria must be met to ensure the chromatographic system is performing adequately.

SST Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Areas ≤ 2.0%
% RSD of Retention Times ≤ 1.0%

Troubleshooting

Problem Potential Cause(s) Solution(s)
High Backpressure Clogged column inlet frit; Particulate matter in the sample; Blocked tubing.[14][16]Backflush the column; Filter all samples and mobile phases; Replace any kinked or blocked tubing.[14]
Peak Tailing Secondary interactions with the stationary phase; Column overload; Column contamination.[14]Ensure mobile phase pH is appropriate; Reduce sample concentration; Flush the column with a strong solvent.[14][17]
Shifting Retention Times Inconsistent mobile phase preparation; Fluctuating column temperature; Column aging; Pump malfunction.[16][18]Prepare fresh mobile phase daily; Use a column oven for stable temperature; Replace the column if performance degrades; Check pump for leaks and ensure consistent flow.[18]
Baseline Noise/Drift Contaminated mobile phase; Air bubbles in the system; Detector lamp issue.[16][19]Use high-purity solvents and degas the mobile phase; Purge the pump to remove air; Check detector lamp energy and replace if necessary.[17][19]

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, precise, accurate, and specific for the purity determination of N-(3-(Diethylamino)phenyl)propionamide. The comprehensive validation and forced degradation studies confirm its stability-indicating capabilities, making it a reliable tool for quality control and stability assessment in the pharmaceutical industry.

References

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America.
  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Singh, S., et al. (2013). Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis.
  • Maxi Scientific. (2025). Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific.
  • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting. Thermo Fisher Scientific.
  • Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf.
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  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • ChemBK. (2024). n-[3-(diethylamino)phenyl]-propanamid - Physico-chemical Properties. ChemBK.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • International Council for Harmonis
  • Pharmanotes. (2024).
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Mamatha, T. (2022). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • LookChem. (n.d.). Cas no 22185-75-7 (N-(3-(Diethylamino)phenyl)propionamide). LookChem.
  • ChemicalBook. (2024). N-[3-(Diethylamino)phenyl]propionamide | 22185-75-7. ChemicalBook.
  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences.

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Application Note: Structural Elucidation of N-(3-(Diethylamino)phenyl)propionamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the characterization of N-(3-(Diethylamino)phenyl)propionamide, a key intermediate in pharmaceutical and agrochemical synthesis, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1] We present detailed, field-proven protocols for sample preparation and data acquisition. The core of this note is a predictive analysis of the ¹H and ¹³C NMR spectra, including assignments of chemical shifts and coupling constants, grounded in fundamental NMR principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for the structural verification and purity assessment of this compound.

Introduction

N-(3-(Diethylamino)phenyl)propionamide is an organic compound featuring a propionamide group attached to a diethylamino-substituted phenyl ring.[1] This unique combination of functional groups imparts specific physicochemical properties valuable for further chemical modifications, making it a significant building block in the synthesis of more complex bioactive molecules.[1] Accurate and unambiguous structural confirmation is a critical step in any synthetic workflow to ensure the integrity of downstream applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. It provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This note details the application of both ¹H and ¹³C NMR for the complete structural assignment of N-(3-(Diethylamino)phenyl)propionamide.

Predicted Molecular Structure and Atom Numbering

To facilitate a clear and systematic interpretation of the NMR spectra, the atoms in N-(3-(Diethylamino)phenyl)propionamide are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this document.

Caption: Molecular structure and atom numbering for N-(3-(Diethylamino)phenyl)propionamide.

Experimental Protocols

PART A: Sample Preparation

The quality of the NMR sample is paramount for acquiring high-resolution spectra.[2] The following protocol ensures the preparation of an ideal sample.

Materials:

  • N-(3-(Diethylamino)phenyl)propionamide (5-25 mg)[2]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), ≥99.8% D

  • High-quality 5 mm NMR tubes (e.g., Wilmad, Norell, New Era)[2]

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Protocol:

  • Cleaning: Ensure the NMR tube is meticulously clean and dry. A standard cleaning procedure involves rinsing with acetone, followed by deionized water, and a final acetone rinse, then drying in an oven at a low temperature or with a stream of dry nitrogen.[2][3]

  • Weighing: Accurately weigh 5-10 mg of N-(3-(Diethylamino)phenyl)propionamide and transfer it into the clean, dry NMR tube.

  • Solvent Selection: The choice of solvent is critical as it can influence chemical shifts.[4][5] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, if the amide proton (N-H) is of particular interest, DMSO-d₆ is recommended as it reduces the rate of proton exchange.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.[2]

  • Homogenization: Cap the tube securely and gently vortex the sample until the solid is completely dissolved, ensuring a homogenous solution.

  • Filtration (Optional but Recommended): To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean NMR tube.[2]

  • Labeling: Clearly label the NMR tube with the sample identification.

G start Start: Clean & Dry NMR Tube weigh Weigh 5-10 mg of Compound start->weigh add_solvent Add ~0.6 mL Deuterated Solvent (e.g., CDCl3 or DMSO-d6) weigh->add_solvent dissolve Cap and Vortex to Dissolve add_solvent->dissolve filter Filter into Final NMR Tube (Recommended) dissolve->filter end Sample Ready for Analysis filter->end

Caption: Workflow for NMR sample preparation.

PART B: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width (SW): 16 ppm

  • Acquisition Time (AQ): ~2.5 s

  • Relaxation Delay (D1): 2.0 s

  • Number of Scans (NS): 8-16 (adjust for concentration)

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Spectral Width (SW): 240 ppm

  • Acquisition Time (AQ): ~1.0 s

  • Relaxation Delay (D1): 2.0 s

  • Number of Scans (NS): 1024 or more (adjust for concentration)

  • Temperature: 298 K

Spectral Interpretation and Discussion

¹H NMR Spectrum: Predicted Chemical Shifts and Coupling Patterns

The predicted ¹H NMR spectrum of N-(3-(Diethylamino)phenyl)propionamide is characterized by distinct signals corresponding to the aromatic protons, the propionamide moiety, and the diethylamino group.

Aromatic Region (δ 6.5 - 7.5 ppm): The two substituents on the benzene ring, the propionamide (-NHC(O)Et) and the diethylamino (-NEt₂), exert significant influence on the chemical shifts of the aromatic protons. The diethylamino group is a strong electron-donating group (EDG) via resonance, while the amide group is an electron-withdrawing group (EWG) through induction but can be a weak donating group through resonance.

  • H6' (ortho to -NHCOEt, meta to -NEt₂): This proton is expected to be a doublet of doublets (dd) or a triplet, appearing around δ 7.2-7.4 ppm.

  • H2' (ortho to -NHCOEt, meta to -NEt₂): Similar to H6', this proton will likely appear as a singlet or a finely split multiplet around δ 7.0-7.2 ppm.

  • H5' (meta to -NHCOEt, ortho to -NEt₂): This proton is expected to be shifted upfield due to the strong donating effect of the -NEt₂ group and will likely appear as a doublet of doublets (dd) around δ 6.6-6.8 ppm.

  • H4' (para to -NHCOEt, ortho to -NEt₂): The strong shielding from the adjacent -NEt₂ group will shift this proton significantly upfield, appearing as a triplet around δ 6.5-6.7 ppm.[6]

Amide Proton (δ 7.5 - 8.5 ppm):

  • H7 (N-H): The amide proton will appear as a broad singlet in CDCl₃ due to moderate exchange rates. In DMSO-d₆, this signal will be a sharper singlet and shifted further downfield (δ ~9.0-9.5 ppm).

Aliphatic Region (δ 1.0 - 3.5 ppm):

  • H12 & H14 (-N-CH₂-CH₃): The four methylene protons of the two ethyl groups are chemically equivalent and will appear as a quartet around δ 3.3-3.4 ppm, coupled to the six methyl protons (H13 & H15).

  • H9 (-CO-CH₂-CH₃): The methylene protons alpha to the carbonyl group will be deshielded and appear as a quartet around δ 2.3-2.5 ppm, coupled to the methyl protons (H10).

  • H13 & H15 (-N-CH₂-CH₃): The six methyl protons of the two ethyl groups are equivalent and will appear as a triplet around δ 1.1-1.2 ppm, coupled to the methylene protons (H12 & H14).

  • H10 (-CO-CH₂-CH₃): The methyl protons of the propionyl group will appear as a triplet around δ 1.1-1.3 ppm, coupled to the methylene protons (H9).

Predicted ¹H NMR Data Summary

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H7 (N-H)7.5 - 8.5 (CDCl₃)br s-
H6'7.2 - 7.4t or ddJ(ortho) ≈ 8.0, J(meta) ≈ 2.0
H2'7.0 - 7.2s or m-
H5'6.6 - 6.8ddJ(ortho) ≈ 8.0, J(meta) ≈ 2.0
H4'6.5 - 6.7tJ(ortho) ≈ 8.0
H12, H143.3 - 3.4qJ ≈ 7.1
H92.3 - 2.5qJ ≈ 7.6
H101.1 - 1.3tJ ≈ 7.6
H13, H151.1 - 1.2tJ ≈ 7.1

Multiplicity: s = singlet, br s = broad singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets

¹³C NMR Spectrum: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, as symmetry makes the two ethyl groups on the nitrogen equivalent.

Carbonyl Carbon (δ 170 - 175 ppm):

  • C8 (C=O): The amide carbonyl carbon is expected in this region, which is typical for amide functionalities.[7]

Aromatic Carbons (δ 110 - 150 ppm): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

  • C1' (C-NH): This carbon, directly attached to the amide nitrogen, will be found around δ 138-140 ppm.

  • C3' (C-N(Et)₂): Attached to the strongly electron-donating diethylamino group, this carbon will be shifted downfield to approximately δ 148-150 ppm.

  • C5' : Expected around δ 115-118 ppm.

  • C6' : Expected around δ 128-130 ppm.

  • C2' & C4' : These carbons are significantly shielded by the electron-donating groups and are expected to appear in the upfield region of the aromatic signals, around δ 110-114 ppm.

Aliphatic Carbons (δ 10 - 50 ppm):

  • C12, C14 (-N-CH₂-): The methylene carbons of the diethylamino group will appear around δ 44-46 ppm.

  • C9 (-CO-CH₂-): The methylene carbon adjacent to the carbonyl will be found around δ 30-32 ppm.

  • C13, C15 (-CH₃): The methyl carbons of the diethylamino group are expected at δ 12-14 ppm.

  • C10 (-CH₃): The methyl carbon of the propionyl group will appear at δ 9-11 ppm.

Predicted ¹³C NMR Data Summary

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C8 (C=O)170 - 175
C3'148 - 150
C1'138 - 140
C6'128 - 130
C5'115 - 118
C2', C4'110 - 114
C12, C1444 - 46
C930 - 32
C13, C1512 - 14
C109 - 11

Conclusion

This application note provides a robust framework for the structural verification of N-(3-(Diethylamino)phenyl)propionamide using ¹H and ¹³C NMR spectroscopy. The detailed protocols for sample preparation and data acquisition, combined with a thorough, predictive analysis of the expected spectra, offer a reliable methodology for researchers in synthetic chemistry and drug development. The predicted chemical shifts and coupling constants serve as a benchmark for the confirmation of synthesis and for purity assessment, ensuring the quality and integrity of this important chemical intermediate.

References

  • Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... - ResearchGate. Available at: [Link]

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Acylation of N,N-diethyl-m-phenylenediamine to produce N-(3-(Diethylamino)phenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of N-(3-(Diethylamino)phenyl)propionamide via Acylation of N,N-diethyl-m-phenylenediamine

Authored by a Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and theoretical background for the synthesis of N-(3-(Diethylamino)phenyl)propionamide, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals.[1] The synthesis is achieved through the N-acylation of N,N-diethyl-m-phenylenediamine with propionyl chloride. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and robust characterization methods to ensure the successful and reliable synthesis of the target compound.

Introduction and Significance

N-(3-(Diethylamino)phenyl)propionamide is a specialized organic compound characterized by a propionamide group attached to a diethylamino-substituted phenyl ring. This unique structure provides valuable physicochemical properties, including enhanced solubility in organic solvents due to the diethylamino moiety and a reactive amide functional group suitable for further chemical derivatization.[1] These features make it a crucial building block in the synthesis of more complex, biologically active molecules.[1]

The primary synthetic route discussed herein is the nucleophilic acyl substitution, a fundamental and widely utilized reaction in organic chemistry. Specifically, it involves the N-acylation of an amine, a process foundational to the synthesis of many active pharmaceutical ingredients (APIs) and agrochemicals. Understanding and mastering this transformation is essential for professionals in synthetic chemistry.

Reaction Scheme and Mechanism

Scheme 1: Acylation of N,N-diethyl-m-phenylenediamine Reaction Scheme (Image depicting the chemical structures of N,N-diethyl-m-phenylenediamine reacting with propionyl chloride in the presence of a base like triethylamine to yield N-(3-(Diethylamino)phenyl)propionamide and triethylamine hydrochloride.)

Mechanistic Principles: Nucleophilic Acyl Substitution

The acylation of N,N-diethyl-m-phenylenediamine is a classic example of nucleophilic acyl substitution. The reaction proceeds via a nucleophilic addition-elimination mechanism.

  • Nucleophilic Attack: The nitrogen atom of the primary amine (-NH₂) on N,N-diethyl-m-phenylenediamine possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic carbonyl carbon of propionyl chloride.

  • Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses, reforming the carbonyl double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).

  • Deprotonation: The resulting protonated amide is then deprotonated by a base (e.g., triethylamine, pyridine, or potassium carbonate) to yield the final, neutral N-(3-(Diethylamino)phenyl)propionamide product. The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic.[2]

Regioselectivity: The Role of the Diethylamino Group

The N,N-diethylamino group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution due to its strong +R (resonance) and -I (inductive) effects. However, in this N-acylation reaction, the substitution occurs on the primary amino group (-NH₂) rather than the aromatic ring. This is because the primary amine is a significantly stronger nucleophile than the carbon atoms of the benzene ring, making the N-acylation kinetically favored over a Friedel-Crafts C-acylation.

A key challenge in the acylation of symmetric diamines is achieving selective mono-acylation.[3] The presence of two nucleophilic amino groups can lead to di-acylation. To favor the desired mono-acylated product, it is essential to use a controlled stoichiometry of the acylating agent (propionyl chloride) and maintain a low reaction temperature to moderate reactivity.

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of N-(3-(Diethylamino)phenyl)propionamide on a laboratory scale.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
N,N-diethyl-m-phenylenediamine≥98%e.g., Sigma-Aldrich-
Propionyl Chloride≥99%e.g., Sigma-AldrichHighly corrosive and moisture-sensitive.
Triethylamine (TEA)≥99.5%, driede.g., Sigma-AldrichActs as an HCl scavenger.
Dichloromethane (DCM)Anhydrouse.g., Sigma-AldrichReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution-For work-up.
Brine (Saturated NaCl)Aqueous Solution-For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)--Drying agent.
Equipment ---
Round-bottom flask--Three-necked, appropriate size.
Magnetic stirrer and stir bar---
Dropping funnel--For controlled addition of propionyl chloride.
Thermometer---
Ice bath--For temperature control.
Separatory funnel--For extraction.
Rotary evaporator--For solvent removal.
Safety Precautions
  • Propionyl chloride is highly corrosive, flammable, and reacts violently with water. [4][5] It is a lachrymator and can cause severe skin burns and eye damage.[6] Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., nitrile).[5][7]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Work in a well-ventilated fume hood and avoid inhalation.

  • The reaction is exothermic. Proper temperature control is critical to prevent runaway reactions.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen or argon atmosphere.

    • Dissolve N,N-diethyl-m-phenylenediamine (e.g., 10.0 g, 60.9 mmol, 1.0 equiv.) and triethylamine (e.g., 9.0 mL, 64.5 mmol, 1.06 equiv.) in anhydrous dichloromethane (e.g., 200 mL).

  • Reagent Addition:

    • Cool the stirred solution to 0-5 °C using an ice bath.

    • In the dropping funnel, prepare a solution of propionyl chloride (e.g., 5.6 mL, 64.0 mmol, 1.05 equiv.) in anhydrous dichloromethane (e.g., 50 mL).

    • Add the propionyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture again in an ice bath and slowly quench it by adding deionized water (e.g., 100 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL). The NaHCO₃ wash neutralizes any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol to yield N-(3-(Diethylamino)phenyl)propionamide as a solid.[8]

    • Alternatively, if impurities persist, purification can be achieved via column chromatography on silica gel.

Workflow and Mechanism Visualization

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product Setup 1. Assemble dry glassware under N2 atmosphere Dissolve 2. Dissolve diamine and TEA in anhydrous DCM Setup->Dissolve Cool 3. Cool solution to 0-5 °C Dissolve->Cool Add 4. Add propionyl chloride solution dropwise Cool->Add Stir 5. Warm to RT and stir for 2-3 hours Add->Stir Monitor 6. Monitor by TLC Stir->Monitor Quench 7. Quench with H2O Monitor->Quench Reaction Complete Extract 8. Aqueous Work-up (HCl, NaHCO3, Brine) Quench->Extract Dry 9. Dry (MgSO4) and concentrate Extract->Dry Purify 10. Purify by Recrystallization or Chromatography Dry->Purify Analyze 11. Characterize Product (NMR, IR, MP) Purify->Analyze

Caption: Experimental workflow for the synthesis of N-(3-(Diethylamino)phenyl)propionamide.

Reaction Mechanism Diagram

G Amine R-NH₂ (N,N-diethyl-m-phenylenediamine) Step1 1. Nucleophilic Attack Amine->Step1 AcylCl R'-COCl (Propionyl Chloride) AcylCl->Step1 Base B: (Triethylamine) Step3 3. Deprotonation Base->Step3 Tetrahedral [Tetrahedral Intermediate] Step2 2. Collapse & Elimination Tetrahedral->Step2 Protonated [Protonated Amide] Protonated->Step3 Product R-NH-COR' (Final Product) SideProduct B-H⁺ + Cl⁻ Step1->Tetrahedral Step2->Protonated Step3->Product Step3->SideProduct

Caption: Simplified mechanism for the N-acylation of an amine with an acyl chloride.

Characterization and Data Analysis

The final product should be characterized to confirm its identity and purity.

Physical Properties
PropertyValue
CAS Number 22185-75-7
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol [8]
Appearance White to off-white solid
Melting Point 77-79 °C[8]
Predicted Spectroscopic Data

¹H NMR (Proton NMR): (Predicted for CDCl₃, 400 MHz)

  • ~7.5-7.8 ppm (s, 1H): Amide N-H .

  • ~6.5-7.2 ppm (m, 4H): Aromatic H atoms.

  • ~3.3 ppm (q, 4H): N-CH₂ -CH₃ (diethylamino group).

  • ~2.3 ppm (q, 2H): CO-CH₂ -CH₃ (propionyl group).

  • ~1.1-1.2 ppm (overlapping t, 9H): N-CH₂-CH₃ and CO-CH₂-CH₃ .

¹³C NMR (Carbon NMR): (Predicted for CDCl₃, 100 MHz)

  • ~173 ppm: Carbonyl C =O.

  • ~148 ppm: Aromatic C -N(Et)₂.

  • ~139 ppm: Aromatic C -NH.

  • ~129 ppm: Aromatic C -H.

  • ~105-110 ppm: Aromatic C -H ortho/para to N(Et)₂.

  • ~44 ppm: N-CH₂ -CH₃.

  • ~30 ppm: CO-CH₂ -CH₃.

  • ~12 ppm: N-CH₂-CH₃ .

  • ~10 ppm: CO-CH₂-CH₃ .

FT-IR (Infrared Spectroscopy):

  • ~3300 cm⁻¹: N-H stretch (secondary amide).

  • ~2970 cm⁻¹: C-H stretch (aliphatic).

  • ~1660 cm⁻¹: C=O stretch (Amide I band), strong.[9]

  • ~1550 cm⁻¹: N-H bend (Amide II band).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive starting amine (protonated).2. Decomposed propionyl chloride.1. Ensure sufficient base (≥1.0 equiv.) is used.2. Use fresh, properly stored propionyl chloride.
Formation of Di-acylated Product 1. Molar ratio of propionyl chloride is too high.2. Reaction temperature is too high.1. Use a slight excess (1.05 equiv.) of propionyl chloride, not more.2. Maintain low temperature (0-5 °C) during addition.
Product is an Oil or Fails to Crystallize Presence of impurities (e.g., unreacted starting material, solvent).Purify via column chromatography on silica gel before attempting recrystallization.
Reaction Does Not Go to Completion Insufficient reaction time or low reactivity.Allow the reaction to stir longer at room temperature. If still incomplete, gentle heating (e.g., to 40 °C) can be attempted, but this increases the risk of side products.

Conclusion

This application note provides a reliable and well-documented methodology for the synthesis of N-(3-(Diethylamino)phenyl)propionamide. By carefully controlling the reaction stoichiometry and temperature, and by understanding the underlying chemical principles, researchers can achieve high yields of the desired mono-acylated product. The detailed protocol, safety guidelines, and characterization data serve as a comprehensive resource for professionals engaged in pharmaceutical and chemical synthesis.

References

  • Synthesis of N,N´-diacetyloxamide using specific methods in an attempt to achieve excellent yield of the product. (n.d.). Retrieved January 21, 2026, from [Link]

  • Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Acylation of N-Aryl systems using acyl chlorides. (2023, May 7). Reddit. Retrieved January 21, 2026, from [Link]

  • Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • NIST. (n.d.). 3-Diethylamino-1-phenylpropyne. NIST WebBook. Retrieved January 21, 2026, from [Link]

  • Arkat USA. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Retrieved January 21, 2026, from [Link]

  • Vedantu. (n.d.). Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE. Retrieved January 21, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Propionyl Chloride. Retrieved January 21, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). Propanamide, N-[3-(diethylamino)phenyl]-. Retrieved January 21, 2026, from [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved January 21, 2026, from [Link]

  • Basanagouda, M., et al. (2008). New, Efficient, Selective, and One-Pot Method for Acylation of Amines.
  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (2011). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved January 21, 2026, from [Link]

  • Yao, et al. (2020).
  • Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using a natural clay catalyst. International Journal of Pharmacy and Pharmaceutical Sciences, 6(6), 234-237.
  • FT-IR spectra of N-phenylpropanamide. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 3-Phenylpropanamide. National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanamide. Retrieved January 21, 2026, from [Link]

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Application Notes & Protocols: Elucidating the Biological Activity of N-(3-(Diethylamino)phenyl)propionamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction and Scientific Rationale

The N-(3-(Diethylamino)phenyl)propionamide scaffold represents a class of organic compounds with significant potential in medicinal chemistry. Structurally, it features a propionamide group linked to a diethylamino-substituted phenyl ring, a combination that imparts unique physicochemical properties valuable for developing bioactive molecules.[1] The diethylamino group can enhance solubility in organic solvents, while the amide functionality provides a reactive site for further chemical derivatization.[1] The exploration of derivatives from this core structure is driven by the diverse biological activities observed in structurally related compounds, including potential applications as anticonvulsants, analgesics, and agents targeting neurodegenerative diseases like Alzheimer's.[2][3][4]

This guide provides a structured, multi-tiered approach to systematically evaluate the biological activity of novel N-(3-(Diethylamino)phenyl)propionamide derivatives. The protocols are designed to progress logically from broad-spectrum cytotoxicity screening to specific, mechanism-of-action (MOA) enzyme inhibition assays and conclude with a foundational in vivo model for assessing analgesic potential. This workflow ensures that resources are focused on candidates with the most promising therapeutic and safety profiles. The causality behind each experimental choice is explained to provide researchers not only with a set of instructions but also with the strategic framework for their investigation.

II. Strategic Experimental Workflow

A robust evaluation of a new chemical entity (NCE) begins with broad questions about safety and progresses toward highly specific questions about mechanism and efficacy. The following workflow is designed to efficiently screen and characterize N-(3-(Diethylamino)phenyl)propionamide derivatives.

G cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Mechanism of Action (MOA) Studies cluster_2 Phase 3: In Vivo Proof-of-Concept A Compound Synthesis & Purification B Protocol 1: In Vitro Cytotoxicity Assay (MTT) A->B Test Derivatives C Protocol 2: Target-Based Enzyme Inhibition Assay (e.g., Cholinesterase) B->C Non-toxic leads (High IC50) E Terminate or Redesign Derivative B->E Toxic leads (Low IC50) D Protocol 3: In Vivo Analgesic Model (Formalin Test) C->D Active leads (Low IC50)

Caption: Strategic workflow for evaluating N-(3-(Diethylamino)phenyl)propionamide derivatives.

III. Protocol 1: General Cytotoxicity Assessment

Rationale: Before investigating any specific therapeutic activity, it is imperative to determine the concentration range at which a compound is toxic to cells.[5] A highly cytotoxic compound is generally a poor candidate for further development unless its intended use is as an anti-cancer agent. This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[6]

Methodology: MTT Cell Viability Assay
  • Cell Culture and Seeding:

    • Culture a relevant cell line (e.g., HEK293 for general toxicity, SH-SY5Y for neurotoxicity) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in a 96-well flat-bottom plate in a final volume of 100 µL of media.

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each N-(3-(Diethylamino)phenyl)propionamide derivative in sterile DMSO.

    • Perform serial dilutions of the stock solution in cell culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Controls:

      • Negative Control (Vehicle): Media with 0.5% DMSO.

      • Positive Control (Toxin): Media with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

      • Blank: Media only (no cells).

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds or controls.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay Execution:

    • Prepare a 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the water-soluble MTT to insoluble purple formazan crystals.

    • Carefully aspirate the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculation:

      • Subtract the average absorbance of the blank wells from all other readings.

      • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100

      • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Example Cytotoxicity Data
Compound IDDescriptionIC₅₀ (µM)Interpretation
Derivative A-OCH₃ at R1> 100 µMNon-cytotoxic at tested concentrations. Priority Candidate.
Derivative B-Cl at R115.2 µMModerately cytotoxic. Lower priority.
Derivative C-NO₂ at R11.8 µMHighly cytotoxic. Discard unless for oncology application.
DoxorubicinPositive Control0.9 µMAssay Validated.

IV. Protocol 2: Enzyme Inhibition Assay (Butyrylcholinesterase)

Rationale: Based on literature suggesting that related structures may be relevant for Alzheimer's Disease, a key pathology of which involves cholinergic dysfunction, assessing inhibition of cholinesterases is a logical next step.[2] Butyrylcholinesterase (BChE) activity increases in the advanced stages of Alzheimer's, making it a promising therapeutic target.[2] This protocol employs the Ellman's method, a robust and widely accepted assay for measuring cholinesterase activity.[7][8]

G cluster_0 Enzymatic Reaction cluster_1 Detection Chemistry Enzyme Butyrylcholinesterase (BChE) Product1 Thiocholine Enzyme->Product1 hydrolyzes Substrate Butyrylthiocholine Substrate->Product1 Product2 TNB (Yellow, Measured at 412 nm) Product1->Product2 reacts with DTNB DTNB (Colorless) DTNB->Product2 Inhibitor N-(3-(Diethylamino)phenyl) propionamide Derivative Inhibitor->Enzyme Blocks Activity

Caption: Principle of the Ellman's method for BChE inhibition assay.

Methodology: BChE Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 8.0.

    • BChE Solution: Prepare a 0.1 U/mL solution of equine BChE in the assay buffer.

    • DTNB Solution: Prepare a 10 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) in the assay buffer.

    • Substrate Solution: Prepare a 10 mM solution of butyrylthiocholine iodide in deionized water.

    • Test Compounds: Prepare serial dilutions in assay buffer from DMSO stocks.

  • Assay Procedure (96-well plate format):

    • To each well, add the following in order:

      • 140 µL of Assay Buffer.

      • 20 µL of the test compound dilution (or buffer for control).

      • 20 µL of DTNB solution.

    • Mix gently and pre-incubate for 5 minutes at 25°C.

    • Add 10 µL of the BChE enzyme solution to all wells except the blank. To the blank wells, add 10 µL of assay buffer.

    • Pre-incubate the enzyme-inhibitor mixture for 10 minutes at 25°C. This step is critical to allow the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader in kinetic mode.

    • Calculation:

      • Determine the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

      • Calculate the percentage of inhibition using the formula: % Inhibition = (V_control - V_inhibitor) / V_control x 100

      • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Example BChE Inhibition Data
Compound IDBChE Inhibition IC₅₀ (µM)Interpretation
Derivative A5.6 µMPotent inhibitor. Strong candidate for further study.
Derivative B45.1 µMWeak inhibitor.
Donepezil0.08 µMPositive Control - Assay Validated.

V. Protocol 3: In Vivo Analgesic Activity Assessment

Rationale: The presence of an amide linkage and an aryl ring in the core structure is common in many antiepileptic and analgesic drugs.[3] Therefore, evaluating lead candidates in a relevant pain model is a crucial step. The formalin test is a standard preclinical model that assesses a compound's effects on both acute neurogenic pain (Phase I) and persistent inflammatory pain (Phase II), providing valuable insights into its potential mechanism of action.[9]

Methodology: Mouse Formalin Test

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.

  • Animal and Compound Administration:

    • Use male Swiss Webster mice (20-25 g). Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

    • Prepare the test derivatives in a suitable vehicle (e.g., 5% Tween 80 in saline).

    • Administer the compounds intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) 30 minutes prior to the formalin injection.

    • Controls:

      • Vehicle Control: Administer the vehicle solution i.p.

      • Positive Control: Administer morphine (10 mg/kg, i.p.).

  • Formalin Injection and Observation:

    • Gently restrain the mouse and inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately place the mouse into a clear observation chamber.

    • Record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw during two distinct phases:

      • Phase I (Acute/Neurogenic Pain): 0-5 minutes post-injection.

      • Phase II (Inflammatory Pain): 15-40 minutes post-injection.

  • Data Analysis:

    • Calculate the mean licking time for each group (n=6-8 mice per group).

    • Compare the mean licking time of the treated groups to the vehicle control group using a one-way ANOVA followed by a Dunnett's post-hoc test. A p-value < 0.05 is considered statistically significant.

    • Calculate the percentage of inhibition for each phase: % Inhibition = (Time_control - Time_treated) / Time_control x 100

Interpretation of Results
  • Inhibition in Phase I: Suggests the compound acts centrally to block acute nociceptive transmission.

  • Inhibition in Phase II: Suggests the compound has anti-inflammatory and/or anti-hyperalgesic properties.[3]

  • Inhibition in Both Phases: Indicates a broad-spectrum analgesic effect, similar to opioids.

VI. Conclusion and Forward-Looking Strategy

This structured guide provides a robust framework for the initial biological characterization of novel N-(3-(Diethylamino)phenyl)propionamide derivatives. By systematically assessing cytotoxicity, target-specific enzyme inhibition, and in vivo efficacy, researchers can efficiently identify lead compounds with therapeutic potential. Derivatives that demonstrate low cytotoxicity (high IC₅₀ in Protocol 1), potent target engagement (low IC₅₀ in Protocol 2), and significant efficacy in a relevant disease model (Protocol 3) should be prioritized for more advanced preclinical studies, including pharmacokinetic profiling, comprehensive safety toxicology, and evaluation in more complex disease models. This self-validating system ensures that only the most promising candidates advance, optimizing the drug discovery process.

VII. References

  • MDPI. (n.d.). Progress on 3-Nitropropionic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • LookChem. (n.d.). Cas no 22185-75-7 (N-(3-(Diethylamino)phenyl)propionamide). Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

  • Research and Reviews. (2024). Synthesis, Design and Evaluation of Novel Analgesic Compounds: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Innovation. (n.d.). Synthesis and Pharmacological Evaluation of Novel Drug Derivatives for Therapeutic Use. Retrieved from [Link]

  • PubMed. (n.d.). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pain: Identification of novel analgesics from traditional Chinese medicines. Retrieved from [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

  • Frontiers. (2024). Identification of first active compounds in drug discovery. how to proceed?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. Retrieved from [Link]

  • JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Retrieved from [Link]

  • ACS Publications. (2021). Novel Approaches, Drug Candidates, and Targets in Pain Drug Discovery. Retrieved from [Link]

  • MDPI. (2022). Biological Activity of Natural and Synthetic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Biological activity – Knowledge and References. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Retrieved from [Link]

  • ResearchGate. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Retrieved from [Link]

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Investigating serotonin 5-HT2A receptor agonism of N-(3-(Diethylamino)phenyl)propionamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Investigating Serotonin 5-HT2A Receptor Agonism of N-(3-(Diethylamino)phenyl)propionamide Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 5-HT2A Receptor as a Therapeutic Target

The serotonin 2A receptor (5-HT2A) is a G-protein coupled receptor (GPCR) that is widely distributed throughout the central nervous system, particularly in regions associated with perception, cognition, and mood.[1][2] Its role in neuropsychiatric conditions is profound, making it a critical target for drug discovery. Agonism at the 5-HT2A receptor is the primary mechanism for the psychoactive effects of classic psychedelics, which are now being investigated for their therapeutic potential in treating depression, PTSD, and addiction.[3] Conversely, antagonism of this receptor is a key mechanism for several atypical antipsychotic drugs.[4][5]

The N-(3-(Diethylamino)phenyl)propionamide scaffold represents a novel chemical class whose interaction with the 5-HT2A receptor is of significant interest. To characterize the pharmacological profile of analogs from this series, a systematic in vitro investigation is required. This guide provides a comprehensive framework and detailed protocols for determining the binding affinity, functional potency, and efficacy of these novel compounds at the human 5-HT2A receptor.

The primary signaling cascade initiated by 5-HT2A receptor activation involves coupling to Gq/G11 proteins.[1][6] This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a transient and measurable event that serves as a direct proxy for receptor activation.[4][7][8] This guide will focus on assays that quantify events along this canonical pathway.

Investigational Workflow: A Multi-Assay Approach

A robust pharmacological characterization follows a logical progression from binding to function. First, we must determine if the compounds physically interact with the receptor (binding affinity). Second, we must ascertain if this binding leads to a cellular response (functional agonism).

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Data Analysis p1_start Test Compound Analogs p1_assay Protocol 1: Radioligand Binding Assay p1_start->p1_assay p1_end Determine Affinity (Ki) p1_assay->p1_end p2_assay1 Protocol 2: Calcium Flux Assay (Primary Functional Screen) p1_end->p2_assay1 Prioritize High-Affinity Compounds p2_end Determine Potency (EC50) & Efficacy (Emax) p2_assay1->p2_end p2_assay2 Protocol 3: IP1 Accumulation Assay (Confirmatory Assay) p2_assay2->p2_end p3_analysis Structure-Activity Relationship (SAR) Analysis p2_end->p3_analysis

Caption: High-level experimental workflow for characterizing novel ligands.

Protocol 1: Competitive Radioligand Binding Assay

Principle: This assay determines the binding affinity (Ki) of the unlabeled test compounds by measuring their ability to compete with a radiolabeled ligand for binding to the 5-HT2A receptor. It is a robust method to quantify direct interaction.[4] We will use membranes from cells stably expressing the human 5-HT2A receptor and [3H]ketanserin, a well-characterized 5-HT2A antagonist radioligand.[2][9]

Materials:

  • Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.[10]

  • Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Control: 10 µM Spiperone or 1 µM Ketanserin.[2][6]

  • Test Compounds: N-(3-(Diethylamino)phenyl)propionamide analogs, dissolved in 100% DMSO to create 10 mM stock solutions.

  • Filtration Plate: 96-well GF/B filter plates.[9]

  • Scintillation Cocktail: MicroScint-20 or similar.

  • Instrumentation: Microplate scintillation counter (e.g., MicroBeta).

Methodology:

  • Compound Plating:

    • Perform serial dilutions of the test compounds in 100% DMSO.

    • Add 2 µL of the diluted compounds, vehicle (DMSO), or non-specific control to the wells of a 96-well assay plate. The final concentration in the assay will be 1/100th of this concentration.

  • Assay Preparation:

    • Prepare the radioligand solution by diluting [3H]ketanserin in assay buffer to a final concentration of 0.5 nM.[2] This concentration is near the Kd of the radioligand to ensure sensitive detection of competition.

    • Prepare the membrane solution by homogenizing the receptor membranes in assay buffer. The optimal protein concentration should be determined empirically but is typically around 5-15 µg per well.[9]

  • Incubation:

    • To each well of the assay plate, add 100 µL of the diluted membrane preparation.

    • Add 100 µL of the 0.5 nM [3H]ketanserin solution.

    • The final assay volume is 200 µL.

    • Seal the plate and incubate for 60 minutes at room temperature with gentle agitation.[2]

  • Harvesting:

    • Pre-soak the filter plate wells with 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding of the radioligand to the filter material.[9]

    • Aspirate the pre-soak solution and rapidly transfer the contents of the assay plate to the filter plate using a cell harvester.

    • Wash the filters 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and allow it to equilibrate for at least 2 hours.

    • Measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (CPMSample - CPMNonspecific) / (CPMTotal - CPMNonspecific))

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the equilibrium dissociation constant (Ki) for each test compound using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L] / Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Canonical 5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist initiates a well-defined intracellular signaling cascade. This pathway is the foundation for the functional assays described below.

G agonist Agonist (e.g., Serotonin, Test Analog) receptor 5-HT2A Receptor agonist->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Intracellular Ca2+ Release er->ca2_release Triggers cellular_response Downstream Cellular Responses ca2_release->cellular_response pkc->cellular_response

Caption: The canonical Gq/11 signaling pathway of the 5-HT2A receptor.[1][4]

Protocol 2: Calcium Flux Functional Assay

Principle: This cell-based assay measures the transient increase in intracellular calcium concentration following 5-HT2A receptor activation.[7][11] It is a high-throughput and sensitive method for quantifying the potency (EC50) and efficacy (Emax) of agonists.[12][13] We will use a recombinant cell line expressing the human 5-HT2A receptor and a fluorescent calcium-sensitive dye.

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: DMEM or F-12 with 10% FBS, 1% Pen-Strep, and a selection antibiotic (e.g., G418).

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Calcium Dye Kit: Calcium-sensitive dye (e.g., Fluo-8 AM, Calcium 6) with a probenecid solution. Probenecid is an anion-exchange transport inhibitor that prevents the cells from pumping the dye out.[13]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference Agonist: Serotonin (5-HT) or DOI.

  • Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or a plate reader with kinetic read capability and automated injection.[12]

Methodology:

  • Cell Plating:

    • Seed the 5-HT2A expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000 cells/well for a 96-well plate).

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's protocol, typically by mixing the calcium dye and probenecid in the assay buffer.

    • Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, 5% CO2, followed by 30 minutes at room temperature in the dark.[13]

  • Compound Preparation:

    • Prepare a 4x concentrated plate of your test compounds and the reference agonist by diluting them in assay buffer.

  • Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add 50 µL from the compound plate to the cell plate.

    • Continue recording the fluorescence intensity kinetically for 2-3 minutes to capture the peak calcium response.

Data Analysis:

  • The primary response is the peak fluorescence intensity minus the baseline fluorescence for each well.

  • Normalize the data by expressing the response as a percentage of the maximal response produced by the reference agonist (e.g., 10 µM Serotonin).

  • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each analog.

Protocol 3: IP1 Accumulation Functional Assay (Confirmatory)

Principle: As a downstream product of PLC activation, the accumulation of inositol monophosphate (IP1) provides a more temporally integrated measure of Gq pathway activation compared to the rapid calcium transient.[8] Modern assays use Homogeneous Time-Resolved Fluorescence (HTRF) or TR-FRET technology, which offers high sensitivity and is less prone to interference from fluorescent compounds.[6]

Materials:

  • Cell Line: As in Protocol 2.

  • Assay Kit: Commercial IP1-d2 and IP1-cryptate HTRF kit (e.g., Cisbio).

  • Reference Agonist: Serotonin (5-HT).

  • Instrumentation: HTRF-compatible plate reader.

Methodology:

  • Cell Stimulation:

    • Harvest and resuspend the 5-HT2A expressing cells in the kit's stimulation buffer.

    • Add the cell suspension to a 384-well low-volume white plate.

    • Add the test compounds and reference agonist.

    • Incubate for 30-60 minutes at 37°C.[6] The longer incubation time allows for the accumulation of the IP1 signal.

  • Detection:

    • Add the IP1-d2 and anti-IP1 cryptate reagents sequentially to the wells as per the kit's instructions.

    • Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to reach equilibrium.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (cryptate) and 620 nm (d2).

Data Analysis:

  • Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000).

  • Convert the HTRF ratio to IP1 concentration using a standard curve generated with known concentrations of IP1.

  • Plot the IP1 concentration against the logarithm of the agonist concentration and fit the data to determine EC50 and Emax values, similar to the calcium flux analysis.

Data Summary and Interpretation

The ultimate goal is to build a structure-activity relationship (SAR) for the N-(3-(Diethylamino)phenyl)propionamide analog series. Consolidating the data into a single table allows for clear comparison and identification of key structural motifs that influence affinity and function.

Analog IDR1 GroupR2 GroupBinding Ki (nM)Ca2+ Flux EC50 (nM)Ca2+ Flux Emax (%)IP1 EC50 (nM)IP1 Emax (%)
Ref: 5-HT --505[2]14[7]10047[6]100
Analog-01 HH55.2120.595155.398
Analog-02 4-ClH15.845.110252.8105
Analog-03 H2-CH3205.1850.765910.262
Analog-04 4-F2-CH389.3410.672455.170

Interpretation:

  • Ki: A lower Ki value indicates higher binding affinity. In the example table, Analog-02 shows the highest affinity for the 5-HT2A receptor.

  • EC50: A lower EC50 value indicates higher potency. Analog-02 is the most potent agonist in this hypothetical series.

  • Emax: This value represents the maximal response an agonist can produce relative to the reference agonist (5-HT). Values around 100% indicate a full agonist, while significantly lower values (e.g., Analog-03) suggest partial agonism.

By correlating the chemical modifications (R1, R2 groups) with these pharmacological parameters, researchers can drive medicinal chemistry efforts to optimize compounds for desired properties, such as increased potency or selectivity.

References

  • Kuypers, K. P. C., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Scientific. [Link]

  • BPS Bioscience. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. BPS Bioscience. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]

  • Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. ION Biosciences. [Link]

  • Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Eurofins DiscoverX. [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Wesołowska, A., et al. (2024). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Reports, 76(2), 225-242. [Link]

  • Raote, I., et al. (2013). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]

  • Chmiel, T., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. [Link]

  • Cannaert, A., et al. (2021). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and its analogues. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Scientific. [Link]

  • van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 277(2), 241-247. [Link]

  • Glatfelter, G. C., et al. (2022). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry, 65(20), 13814-13826. [Link]

  • Canestrari, M., et al. (2020). A new class of 5-HT2A/5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. British Journal of Pharmacology, 177(12), 2859-2878. [Link]

  • ACS Medicinal Chemistry Letters. (2023). The Synergistic Effects of 5-HT2A and TRP Agonism/Antagonism in Reducing Inflammation for Enhanced Mental and Physical Health. ACS Medicinal Chemistry Letters. [Link]

  • Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114-123. [Link]

  • Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Wikipedia. [Link]

  • Braden, M. R., et al. (2006). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Psychopharmacology, 187(4), 459-466. [Link]

  • Monte, A. P., et al. (1998). 1-[4-(3-Phenylalkyl)phenyl]-2-aminopropanes as 5-HT(2A) partial agonists. Journal of Medicinal Chemistry, 41(14), 2499-2506. [Link]

  • Hutsell, B. A., et al. (2022). 5-HT2A SNPs Alter the Pharmacological Signaling of Potentially Therapeutic Psychedelics. ACS Chemical Neuroscience, 13(16), 2386-2398. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in N-(3-(Diethylamino)phenyl)propionamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(3-(diethylamino)phenyl)propionamide. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here, we address common challenges encountered during the synthesis, providing scientifically-grounded explanations and actionable protocols to improve yield and purity.

I. Troubleshooting Guide: Common Issues and Solutions

The synthesis of N-(3-(diethylamino)phenyl)propionamide is typically achieved via the acylation of 3-diethylaminophenol with propionyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a nucleophilic acyl substitution.[1][2] While seemingly straightforward, several factors can lead to diminished yields. This section breaks down the most common problems in a question-and-answer format.

Q1: My reaction yield is significantly low, or I've isolated no product at all. What are the likely causes?

Several factors can contribute to a low or nonexistent yield. A systematic approach to troubleshooting is crucial.

A. Inefficient Acylation Reaction

  • Cause: The primary reason for low yield is often incomplete reaction between the 3-diethylaminophenol and propionyl chloride. The nucleophilicity of the amine is critical for the reaction to proceed.[3]

  • Troubleshooting:

    • Base Selection and Stoichiometry: A base is essential to neutralize the HCl generated during the reaction.[4] Without a base, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5] Ensure at least one equivalent of a suitable base, such as sodium hydroxide or triethylamine, is used.[3][6]

    • Reaction Conditions: The reaction is often exothermic.[5] Running the reaction at low temperatures (0-5 °C) can help control the reaction rate and minimize side reactions.

    • Reagent Quality: Propionyl chloride is highly reactive and susceptible to hydrolysis.[7][8] Use of old or improperly stored propionyl chloride that has been exposed to moisture will lead to the formation of propionic acid, which will not participate in the acylation, thus lowering the yield.[7][9]

B. Competing Side Reactions

  • Cause: The starting material, 3-diethylaminophenol, has two nucleophilic sites: the amino group and the phenolic hydroxyl group. While the amino group is generally a better nucleophile, acylation of the hydroxyl group can occur, leading to the formation of an ester byproduct.[10][11]

  • Troubleshooting:

    • pH Control: Maintaining the reaction under basic conditions favors N-acylation over O-acylation.[11] The use of a weak base like pyridine can also selectively promote N-acylation.

    • Hydrolysis of Propionyl Chloride: As mentioned, propionyl chloride reacts vigorously with water.[8][9] If the reaction is run in a biphasic system (e.g., dichloromethane and water), vigorous stirring is essential to ensure the acylation of the amine is faster than the hydrolysis of the acyl chloride.

C. Product Loss During Workup and Purification

  • Cause: The desired product, N-(3-(diethylamino)phenyl)propionamide, has a certain degree of water solubility, and significant amounts can be lost during aqueous washes if not performed carefully.

  • Troubleshooting:

    • Extraction: When performing a liquid-liquid extraction, ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize product recovery.

    • pH Adjustment: Before extraction, ensure the aqueous layer is basic. This will keep the product in its neutral, more organic-soluble form.

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

Purity is as critical as yield. Understanding the potential impurities is the first step toward effective purification.

A. Unreacted Starting Materials

  • Identification: The presence of 3-diethylaminophenol or propionic acid (from hydrolysis of propionyl chloride) can be detected by techniques like TLC, LC-MS, or NMR.

  • Removal:

    • 3-Diethylaminophenol: An acidic wash (e.g., with dilute HCl) will protonate the basic amine of the starting material, making it water-soluble and allowing for its removal into the aqueous phase.

    • Propionic Acid: A basic wash (e.g., with saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be washed away.

B. Di-acylated Byproduct

  • Cause: It is possible, though less common, for both the amine and the hydroxyl group to be acylated, especially if an excess of propionyl chloride is used under harsh conditions.

  • Removal: This byproduct will have a different polarity compared to the desired product. Purification by column chromatography is typically effective in separating the mono- and di-acylated products.

Experimental Workflow & Visualization

To provide a clearer understanding of the process, the following workflow diagram and data table are provided.

General Synthetic Workflow

Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Dissolve 3-diethylaminophenol in an organic solvent AddBase Add aqueous base (e.g., NaOH solution) Start->AddBase Cool Cool to 0-5 °C AddBase->Cool AddAcyl Slowly add propionyl chloride Cool->AddAcyl Stir Stir at room temperature AddAcyl->Stir Separate Separate organic layer Stir->Separate WashAcid Wash with dilute HCl Separate->WashAcid WashBase Wash with NaHCO3 soln. WashAcid->WashBase WashBrine Wash with brine WashBase->WashBrine Dry Dry over Na2SO4 WashBrine->Dry Filter Filter Dry->Filter Evaporate Evaporate solvent Filter->Evaporate Purify Column Chromatography (if necessary) Evaporate->Purify Recrystallize Recrystallization Purify->Recrystallize FinalProduct N-(3-(Diethylamino)phenyl)propionamide Recrystallize->FinalProduct

Caption: A generalized workflow for the synthesis and purification of N-(3-(diethylamino)phenyl)propionamide.

Troubleshooting Summary Table
Issue Potential Cause Recommended Action
Low Yield Incomplete reactionEnsure adequate base is used; check reagent quality.
Side reactions (O-acylation)Maintain basic pH; consider a milder base.
Product loss during workupPerform multiple extractions; ensure aqueous layer is basic before extraction.
Impure Product Unreacted 3-diethylaminophenolWash with dilute aqueous acid.
Propionic acidWash with dilute aqueous base.
Di-acylated byproductPurify by column chromatography.

II. Frequently Asked Questions (FAQs)

  • Q: What is the optimal solvent for this reaction?

    • A: Dichloromethane or diethyl ether are commonly used as the organic phase in a biphasic Schotten-Baumann reaction.[2] The choice of solvent can influence reaction rates and should be selected based on the solubility of the starting materials.[5]

  • Q: Can I use propionic anhydride instead of propionyl chloride?

    • A: Yes, propionic anhydride can be used as an acylating agent.[6] The reaction mechanism is similar, but acetic acid is produced as a byproduct instead of HCl.

  • Q: How do I monitor the progress of the reaction?

    • A: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A spot for the starting material (3-diethylaminophenol) should diminish over time, while a new spot for the product appears.

  • Q: What are the safety precautions for handling propionyl chloride?

    • A: Propionyl chloride is corrosive, flammable, and reacts violently with water.[8][9] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

References

  • Schotten–Baumann reaction. Grokipedia.
  • Schotten-Baumann Reaction. Organic Chemistry Portal.
  • Schotten-Baumann Reaction. J&K Scientific LLC.
  • Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot.
  • What Reactions Can Be Carried Out Using Propionyl Chloride? - Knowledge - Bloom Tech.
  • Schotten–Baumann reaction - Wikipedia.
  • Solvent Effects in Reactions with Propionyl Chloride: Application Notes and Protocols - Benchchem.
  • What Is The Chemical Properties Of Propionyl Chloride? - Knowledge - Bloom Tech.
  • Propionyl chloride | C3H5ClO | CID 62324 - PubChem.
  • Cas 79-03-8,Propionyl chloride - LookChem.
  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? - Quora.
  • Why is acylation of aniline favoured over phenol? : r/chemhelp - Reddit.
  • N-3-diethylamino Phenyl Propionamide | 22185‐75‐7 | Chemical Bull Pvt. Ltd.
  • Cas no 22185-75-7 (N-(3-(Diethylamino)phenyl)propionamide).
  • US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents.

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Optimizing reaction conditions for the propionylation of substituted anilines

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request based on the refined plan.## Technical Support Center: Optimizing Propionylation of Substituted Anilines

Welcome to the technical support resource for the propionylation of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions to common challenges encountered during this fundamental synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can design, execute, and troubleshoot your reactions with confidence.

Introduction: The Chemistry of N-Propionylation

N-propionylation is a crucial acylation reaction that converts a primary or secondary amino group on an aniline derivative into a more stable and often crystalline propanamide. This transformation is widely used for several purposes:

  • Protecting Group Strategy: The resulting amide is significantly less basic and nucleophilic than the parent amine. This protects the amino group from participating in unwanted side reactions (e.g., oxidation, alkylation) and moderates its powerful activating effect during electrophilic aromatic substitution, often preventing polysubstitution.[1][2]

  • Structural Modification in Drug Discovery: Introducing a propionyl group can alter a molecule's lipophilicity, hydrogen bonding capability, and metabolic stability, making it a key tool in medicinal chemistry.

  • Peptide Synthesis and Proteomics: Propionylation is used to modify lysine residues in proteins and peptides for mass spectrometry analysis, which aids in their identification and quantification.[3][4]

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the propionylating agent.

Frequently Asked Questions (FAQs)

Q1: Which propionylating agent should I use: propionyl chloride or propionic anhydride?

A1: The choice depends on the reactivity of your aniline substrate and the desired reaction rate.

  • Propionyl Chloride is the more reactive agent due to the excellent leaving group ability of the chloride ion.[5] This leads to faster reaction times and is often effective for less reactive anilines (e.g., those with electron-withdrawing groups). However, its high reactivity can sometimes lead to lower chemoselectivity with multifunctional molecules. A significant drawback is the production of corrosive hydrogen chloride (HCl) gas, which must be neutralized by a base.[5]

  • Propionic Anhydride is a milder and often safer alternative.[5] The byproduct is propionic acid, which is less corrosive and easier to handle than HCl. It is the preferred reagent for highly reactive anilines to avoid side reactions. The reaction may require longer times or gentle heating to go to completion.

FeaturePropionyl ChloridePropionic Anhydride
Reactivity Very HighHigh
Byproduct HCl (gas)Propionic Acid (liquid)
Best For Deactivated or sterically hindered anilinesActivated or standard anilines
Handling Corrosive, fuming liquidCorrosive liquid, less volatile
Work-up Requires stoichiometric base to neutralize HClByproduct removed by basic aqueous wash

Q2: Why is a base necessary in the reaction, and which one should I choose?

A2: A base is crucial, especially when using propionyl chloride, to neutralize the acidic byproduct (HCl).[6] If not neutralized, the HCl will protonate the starting aniline, forming an unreactive anilinium salt (-NH3+) and halting the reaction.[7]

  • Pyridine: Often used as both a base and a solvent. It can also act as a nucleophilic catalyst, forming a highly reactive propionylpyridinium intermediate. However, it can be difficult to remove during work-up.

  • Triethylamine (Et₃N): A non-nucleophilic, organic-soluble base that is a common and effective choice. It is easily removed under reduced pressure.[6]

  • Aqueous Base (e.g., NaHCO₃, Na₂CO₃): Used in Schotten-Baumann-type reactions, where the reaction is performed in a two-phase system (e.g., DCM/water).

  • Sodium Acetate: A weaker base used in aqueous/ethanolic solutions, particularly in protocols for acetylating aniline, which can be adapted for propionylation.[8]

Q3: How do substituents on the aniline ring affect the reaction?

A3: The electronic nature of the substituents has a profound impact on the nucleophilicity of the aniline's amino group and thus the reaction rate.[7]

  • Electron-Donating Groups (EDGs) like -OCH₃, -CH₃, and -N(CH₃)₂ increase the electron density on the nitrogen atom, making the aniline more nucleophilic and accelerating the reaction.

  • Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, -SO₃H, and halogens decrease the electron density on the nitrogen, rendering the aniline less nucleophilic and slowing the reaction down significantly.[7] For anilines with strong EWGs, you may need to use the more reactive propionyl chloride, higher temperatures, or longer reaction times.

Q4: Can I perform a Friedel-Crafts propionylation on the aromatic ring of my aniline?

A4: Direct Friedel-Crafts acylation on an unprotected aniline is generally unsuccessful. The amino group (-NH₂) is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[9][10] This forms a complex that strongly deactivates the aromatic ring towards electrophilic attack.[7][9] To achieve ring acylation, you must first protect the amino group by converting it to an amide (e.g., an acetamide or propanamide), perform the Friedel-Crafts reaction, and then hydrolyze the amide to regenerate the free amine.[1][9]

Visualizing the Process

General Mechanism of N-Propionylation

N-Propionylation Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Aniline Substituted Aniline (Ar-NH₂) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack PropionylatingAgent Propionylating Agent (Propionyl Chloride) PropionylatingAgent->Tetrahedral Product N-Propionylaniline (Amide) Tetrahedral->Product Elimination of Leaving Group Byproduct Byproduct (HCl) Tetrahedral->Byproduct

Caption: Nucleophilic acyl substitution mechanism for N-propionylation.

General Experimental Workflow

Experimental Workflow Setup 1. Reaction Setup (Dry glassware, inert atmosphere) Reagents 2. Add Aniline, Solvent, and Base Setup->Reagents Cool 3. Cool to 0 °C Reagents->Cool Addition 4. Add Propionylating Agent Dropwise Cool->Addition Reaction 5. Stir at Room Temp (Monitor by TLC) Addition->Reaction Workup 6. Aqueous Work-up (Quench, Wash with NaHCO₃, Brine) Reaction->Workup Dry 7. Dry Organic Layer (e.g., MgSO₄) Workup->Dry Purify 8. Purify Product (Recrystallization or Chromatography) Dry->Purify

Caption: A typical workflow for the propionylation of anilines.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment.

Problem Probable Cause(s) Proposed Solution(s) & Rationale
Low or No Product Yield 1. Deactivated Aniline: Strong electron-withdrawing groups (-NO₂, -CF₃) reduce the aniline's nucleophilicity.[7] 2. Poor Reagent Quality: Propionyl chloride and anhydride can hydrolyze over time if exposed to atmospheric moisture. 3. Insufficient Base: Unneutralized HCl protonates the starting aniline, rendering it unreactive. 4. Steric Hindrance: Bulky groups near the amine (ortho-substituents) can slow the reaction.1. Increase Reactivity: Switch from propionic anhydride to the more reactive propionyl chloride.[5] Consider gentle heating (e.g., 40-50 °C) and extending the reaction time. 2. Verify Reagents: Use a fresh bottle of the propionylating agent or distill it before use. Ensure all glassware is oven-dried. 3. Adjust Stoichiometry: Ensure at least 1.1-1.2 equivalents of base are used relative to the propionylating agent. 4. Overcome Sterics: Increase the reaction temperature and time. A less bulky base might also be beneficial.
Reaction Stalls or is Incomplete 1. Precipitation of Anilinium Salt: If the generated HCl is not effectively neutralized, the anilinium salt may precipitate, removing the starting material from the solution phase. 2. Low Temperature: The reaction may be too slow at 0 °C or room temperature, especially for deactivated substrates.1. Improve Mixing & Base: Ensure vigorous stirring. Consider using a homogeneous base like pyridine or triethylamine that remains in the organic phase. 2. Increase Temperature: After the initial addition of the acylating agent at 0 °C (to control the exotherm), allow the reaction to warm to room temperature and stir for several hours. If TLC shows no further progress, gently heat the mixture.
Formation of a Dark Tar or Colored Impurities 1. Aniline Oxidation: Anilines, especially those with electron-donating groups, are susceptible to air oxidation, which can produce highly colored polymeric impurities.[11] 2. Excessive Heat: High temperatures can promote decomposition and side reactions.1. Inert Atmosphere: Purge the reaction flask with an inert gas (Nitrogen or Argon) and maintain it throughout the reaction.[11] Use recently purified/distilled aniline. 2. Control Temperature: Maintain a low temperature (0 °C) during the addition of the propionylating agent, as the reaction is often exothermic. Avoid unnecessarily high heating during the reaction. 3. Purification: During work-up, colored impurities can sometimes be removed by treating the crude product with activated carbon during recrystallization.[11]
Multiple Products Observed on TLC/NMR 1. Di-acylation: If there are other nucleophilic sites (e.g., a phenol -OH group) or if the N-H proton of the initially formed amide is acidic enough to be deprotonated, a second acylation can occur. 2. Ring Acylation (Friedel-Crafts): This is unlikely under standard N-acylation conditions but could be a concern if a Lewis acid is present.[9]1. Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the propionylating agent. If di-acylation on nitrogen is an issue, use a weaker base and lower temperatures. For other nucleophilic groups, consider an orthogonal protection strategy. 2. Avoid Lewis Acids: Ensure no contaminating Lewis acids are present. Standard N-propionylation does not require them.
Troubleshooting Decision Tree

Troubleshooting Tree Start Problem with Propionylation LowYield Low / No Yield? Start->LowYield SideProducts Side Products / Impurities? Start->SideProducts CheckAniline Is Aniline Deactivated (EWG)? LowYield->CheckAniline DarkColor Is Mixture Dark / Tarry? SideProducts->DarkColor MultiSpots Multiple Spots on TLC? SideProducts->MultiSpots Yes (and not dark) UsePCl Solution: Use Propionyl Chloride, Increase Temp/Time CheckAniline->UsePCl Yes CheckBase Is Base Stoichiometry Correct? CheckAniline->CheckBase No CheckReagents Solution: Use Fresh/Distilled Reagents, Ensure Dry Conditions CheckBase->CheckReagents Yes (Still low yield) AddBase Solution: Add >1.1 eq. of Base CheckBase->AddBase No UseInert Solution: Use Inert Atmosphere (N₂/Ar), Control Temperature DarkColor->UseInert Yes DarkColor->MultiSpots No ControlStoich Solution: Use 1.05 eq. Acylating Agent, Consider Protecting Groups MultiSpots->ControlStoich

Sources

Common side reactions in the acylation of N,N-diethyl-m-phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the acylation of N,N-diethyl-m-phenylenediamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific chemical transformation. Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure the success of your experiments.

Introduction to the Acylation of N,N-diethyl-m-phenylenediamine

The acylation of N,N-diethyl-m-phenylenediamine is a crucial reaction for synthesizing a variety of chemical intermediates. The reaction involves the introduction of an acyl group (R-C=O) onto the primary amine of the N,N-diethyl-m-phenylenediamine backbone. While seemingly straightforward, this reaction is often plagued by a series of side reactions that can significantly impact yield and purity. Understanding and controlling these side reactions is paramount for a successful synthesis.

This guide will address the most common challenges encountered during this acylation, providing clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of when acylating N,N-diethyl-m-phenylenediamine?

A1: The primary side reactions of concern are:

  • Diacylation: The formation of the N,N'-diacyl-N,N-diethyl-m-phenylenediamine is a major competing reaction. This occurs when both the primary and the secondary amine (after the first acylation) are acylated. Controlling the stoichiometry of the acylating agent is critical to minimize this.

  • Oxidation: N,N-diethyl-m-phenylenediamine and its acylated product are susceptible to oxidation, which can lead to the formation of colored impurities.[1] This is often exacerbated by exposure to air, light, and certain metal ions.

  • Hydrolysis of the Acylating Agent: Acylating agents, particularly acyl halides and anhydrides, are moisture-sensitive and can hydrolyze to the corresponding carboxylic acid.[2] This not only consumes the acylating agent but the resulting acid can also protonate the starting amine, rendering it unreactive.

  • Ring Acylation (Friedel-Crafts): Under certain conditions, particularly with highly reactive acylating agents and the presence of a Lewis acid catalyst, acylation can occur on the aromatic ring. However, this is generally less common than N-acylation.

Q2: How does the N,N-diethyl group influence the acylation reaction?

A2: The N,N-diethyl group is an electron-donating group, which activates the aromatic ring and increases the nucleophilicity of the primary amine. This generally leads to a faster reaction rate compared to unsubstituted phenylenediamine. However, the steric bulk of the diethyl groups can also play a role, potentially hindering diacylation to some extent. The electron-donating nature also makes the starting material and product more susceptible to oxidation.

Q3: What is the best choice of acylating agent for this reaction?

A3: The choice of acylating agent depends on the desired reactivity and the specific experimental setup.

  • Acyl Halides (e.g., Acetyl Chloride): Highly reactive, often leading to rapid reactions at low temperatures. However, they are very sensitive to moisture and produce corrosive HCl as a byproduct, which must be neutralized.

  • Acid Anhydrides (e.g., Acetic Anhydride): Less reactive than acyl halides, offering better control over the reaction. They are also moisture-sensitive but are often a good compromise between reactivity and handling.

  • Carboxylic Acids: Require a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid for acylation. This method is milder but introduces additional reagents that need to be removed during workup.

Q4: Why is my reaction mixture turning dark brown or black?

A4: A dark coloration is a strong indication of oxidation of the phenylenediamine starting material or product.[1] To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Minimizing exposure to light can also be beneficial.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the acylation of N,N-diethyl-m-phenylenediamine.

Problem 1: Low Yield of the Desired Mono-acylated Product
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC. - Increase reaction time or temperature cautiously. - Ensure efficient stirring.The reaction may be kinetically slow under the chosen conditions. Proper monitoring ensures the reaction is allowed to proceed to completion.
Hydrolysis of Acylating Agent - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. - Add the acylating agent slowly to the reaction mixture.Acyl halides and anhydrides readily react with water.[2] Slow addition minimizes the local concentration of the acylating agent, favoring the reaction with the amine over hydrolysis.
Protonation of the Amine - Use a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acid byproduct (e.g., HCl). - Use at least one equivalent of the base.The acid generated during the reaction will protonate the starting amine, forming an ammonium salt that is not nucleophilic and will not react further.
Poor Quality Starting Material - Purify the N,N-diethyl-m-phenylenediamine before use (e.g., by distillation or recrystallization). - Use a fresh bottle of the acylating agent.Impurities in the starting material can interfere with the reaction. Old acylating agents may have already hydrolyzed.
Problem 2: High Levels of Di-acylated Byproduct
Potential Cause Troubleshooting Action Scientific Rationale
Incorrect Stoichiometry - Use a slight excess of the N,N-diethyl-m-phenylenediamine relative to the acylating agent (e.g., 1.1-1.2 equivalents). - Add the acylating agent dropwise to the solution of the amine.This ensures that the acylating agent is the limiting reagent, reducing the likelihood of a second acylation event. Slow addition maintains a low concentration of the acylating agent.
High Reaction Temperature - Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C).The activation energy for the second acylation may be higher, so lowering the temperature can selectively slow down the diacylation reaction more than the mono-acylation. A kinetic study on m-phenylenediamine acylation showed that lower temperatures favor mono-acylation.[3]
Prolonged Reaction Time - Monitor the reaction closely and quench it as soon as the starting material is consumed.Allowing the reaction to proceed for too long after the formation of the mono-acylated product increases the probability of diacylation.
Problem 3: Product is Difficult to Purify
Potential Cause Troubleshooting Action Scientific Rationale
Similar Polarity of Products - Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary. - Consider derivatization of the unreacted primary amine to alter its polarity before chromatography.The mono- and di-acylated products can have very similar polarities, making their separation challenging. Chromatographic techniques provide the necessary resolving power.
Presence of Carboxylic Acid Byproduct - Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic byproduct.The carboxylic acid from the hydrolysis of the acylating agent can be easily removed by converting it to its water-soluble salt.
Colored Impurities - Treat the crude product with activated carbon. - Recrystallize the product from a suitable solvent system.Activated carbon can adsorb colored impurities. Recrystallization is an effective method for removing small amounts of impurities.

Experimental Protocols

Protocol 1: Mono-acetylation of N,N-diethyl-m-phenylenediamine with Acetic Anhydride
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add N,N-diethyl-m-phenylenediamine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile). Cool the mixture to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution.

  • Acylation: Slowly add acetic anhydride (0.95 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by TLC analysis.

  • Detection: UV light (254 nm).

Visualizing the Reaction Pathway

The following diagram illustrates the desired mono-acylation reaction and the competing di-acylation side reaction.

acylation_pathway start_amine N,N-diethyl-m-phenylenediamine mono_product Desired Mono-acylated Product start_amine->mono_product 1 eq. Acylating Agent (Desired Pathway) di_product Di-acylated Side Product start_amine->di_product + 2 eq. Acylating Agent acylating_agent Acylating Agent (e.g., Acetic Anhydride) mono_product->di_product

Caption: Reaction pathway for the acylation of N,N-diethyl-m-phenylenediamine.

Troubleshooting Logic Flowchart

This flowchart provides a step-by-step guide to diagnosing and solving common issues in the acylation reaction.

troubleshooting_flowchart decision decision action action start Low Yield or Impure Product check_sm Is starting material consumed? (TLC/LC-MS) start->check_sm check_diacylation Is di-acylation the major byproduct? check_sm->check_diacylation Yes action_incomplete Incomplete Reaction: - Increase reaction time/temp - Check reagent quality check_sm->action_incomplete No check_color Is the reaction mixture dark? check_diacylation->check_color No action_diacylation Di-acylation Issue: - Reduce acylating agent stoichiometry - Lower reaction temperature - Slow addition of acylating agent check_diacylation->action_diacylation Yes action_oxidation Oxidation Issue: - Use inert atmosphere - Degas solvents - Protect from light check_color->action_oxidation Yes action_purification Purification Challenge: - Optimize column chromatography - Perform aqueous workup check_color->action_purification No

Caption: Troubleshooting flowchart for the acylation reaction.

References

  • CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
  • Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. ResearchGate. [Link]

  • Reaction with N,N‐Diethyl‐p‐phenylenediamine: A Procedure for the Sensitive Square‐Wave Voltammetric Detection of Chlorine. ResearchGate. [Link]

  • The Electrochemical Oxidation of N,N‐Diethyl‐p‐Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study. ResearchGate. [Link]

  • The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ResearchGate. [Link]

  • The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. PMC - NIH. [Link]

  • Use of N,N-Diethyl-p-phenylenediamine Sulphate for the Spectrophotometric Determination of Some Phenolic and Amine Drugs. ResearchGate. [Link]

  • Acetylation of amines with acetic anhydride. ResearchGate. [Link]

  • Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine. PubMed. [Link]

  • Skin Sensitization to p-Phenylenediamine: The Diverging Roles of Oxidation and N-Acetylation for Dendritic Cell Activation and the Immune Response. ResearchGate. [Link]

  • CN101607915A - A kind of N, N-diethyl-1, the preparation method of 4-phenylenediamine sulphate.
  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. [Link]

  • Skin sensitization to p-phenylenediamine: the diverging roles of oxidation and N-acetylation for dendritic cell activation and t. CORE. [Link]

  • Electrochemical N-acylation synthesis of amides under aqueous conditions. Green Chemistry (RSC Publishing). [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications (RSC Publishing). [Link]

  • EP0287277A1 - Production and purification of an N,N-diethylaminophenol.
  • N-Phenylmaleimide. Organic Syntheses Procedure. [Link]

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Technical Support Center: Purification of N-(3-(Diethylamino)phenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude N-(3-(Diethylamino)phenyl)propionamide (CAS No. 22185-75-7). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your downstream applications.

Understanding Your Compound: Key Properties

Before purification, it's crucial to understand the physicochemical properties of N-(3-(Diethylamino)phenyl)propionamide. This knowledge informs the selection of appropriate purification strategies.

PropertyValueSource
Molecular Formula C₁₃H₂₀N₂O[1]
Molecular Weight 220.31 g/mol [1]
Appearance White to off-white powder/solid[2]
Melting Point 77-79 °C[3]
Boiling Point 397.3 °C (Predicted)[3]
Key Features Contains a basic tertiary amine (diethylamino group) and a neutral amide group. This duality is key to its purification.[4]
Solubility Generally soluble in organic solvents.[4]
Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the purification of N-(3-(Diethylamino)phenyl)propionamide.

Q1: What are the most likely impurities in my crude sample?

The impurity profile depends heavily on the synthetic route. Most commonly, amides are synthesized by reacting an amine with an acylating agent (like propionyl chloride or propionic anhydride) or by coupling an amine with a carboxylic acid.[5][6]

Common Impurities Include:

  • Unreacted Starting Materials: 3-(Diethylamino)phenol and the propionylating agent (or its corresponding carboxylic acid).

  • Coupling Reagent Byproducts: If reagents like DCC or HATU are used, their urea or uronium byproducts will be present.[6]

  • Side-Reaction Products: Potential for di-acylation or other side reactions depending on the specific conditions.

  • Residual Solvents: Solvents used in the reaction, such as DMF or CH₂Cl₂.[6]

Q2: What is the best first-pass purification method for this compound?

For a solid compound like N-(3-(Diethylamino)phenyl)propionamide, recrystallization is the most efficient and scalable initial purification method.[7] It is particularly effective at removing trace impurities and achieving high crystalline purity. Ethanol has been cited as a suitable solvent.[3]

Q3: How can I quickly assess the purity of my crude and purified samples?

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid purity assessment. It helps visualize the number of components and determine an appropriate solvent system for column chromatography.

  • Melting Point Analysis: A sharp melting point range close to the literature value (77-79 °C) is a good indicator of high purity.[3] A broad or depressed melting range suggests the presence of impurities.

  • Spectroscopy (¹H NMR): Provides detailed structural information and can be used to identify and quantify impurities if their characteristic peaks are known.

Purification Strategy Decision Workflow

The choice of purification method depends on the initial purity and the nature of the impurities. This workflow provides a logical decision-making process.

G start Start: Crude Product assess_purity Assess Purity (TLC/NMR) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid is_high_purity TLC: One major spot? NMR: Minor impurities? is_solid->is_high_purity Yes oiling_out Troubleshoot Oiling Out (See Guide Below) is_solid->oiling_out No (It's an oil) has_base_acid Acidic/Basic impurities (e.g., starting materials)? is_high_purity->has_base_acid No recrystallize Purify by Recrystallization is_high_purity->recrystallize Yes column Purify by Flash Column Chromatography has_base_acid->column No wash Perform Acid/Base Wash (Liquid-Liquid Extraction) has_base_acid->wash Yes final_product Final Pure Product (Verify Purity) recrystallize->final_product column->final_product wash->recrystallize oiling_out->column

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: My crude product is an oil and will not solidify for recrystallization.

  • Causality: The presence of significant amounts of impurities or residual solvent can depress the melting point, causing the product to remain an oil or wax.

  • Solution 1: Solvent Removal: Ensure all reaction solvents (e.g., DMF, CH₂Cl₂) are thoroughly removed under high vacuum, possibly with gentle heating. Co-evaporation with a solvent like toluene can help remove traces of high-boiling solvents.

  • Solution 2: Trituration: Attempt to induce crystallization by adding a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether). Vigorously stir or sonicate the mixture. The impurities may remain dissolved while the product precipitates as a solid.

  • Solution 3: Proceed to Chromatography: If the product remains an oil, direct purification by flash column chromatography is the best alternative.

Problem: After recrystallization, my yield is very low.

  • Causality: This typically occurs if too much solvent was used, the product has significant solubility in the cold solvent, or the solution was not cooled sufficiently.

  • Solution 1: Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near its boiling point is critical.

  • Solution 2: Optimize Solvent System: If ethanol is not giving good recovery, perform a solvent screen. An ideal solvent should dissolve the compound well when hot but poorly when cold.[7] Consider solvent mixtures, such as ethanol/water or ethyl acetate/hexanes.

  • Solution 3: Maximize Crystal Formation: After initial cooling to room temperature, place the flask in an ice bath or refrigerator (2-8°C) for several hours to maximize precipitation.[3] If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.

  • Solution 4: Recover from Mother Liquor: Concentrate the mother liquor (the filtrate after collecting the crystals) and attempt a second recrystallization or purify the residue by column chromatography to recover more product.

Problem: My TLC/NMR shows a persistent impurity that co-elutes or co-crystallizes with my product.

  • Causality: The impurity has very similar polarity and structural properties to your desired compound, making separation difficult.

  • Solution 1: Liquid-Liquid Extraction (Acid Wash): If unreacted 3-(diethylamino)phenol is suspected, an acidic wash can remove it. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous acid like 1M HCl. The basic starting material will be protonated and move to the aqueous layer. Caution: Your product also has a basic diethylamino group. It may also partition into the aqueous layer. To recover it, you must then basify the aqueous layer with NaOH and extract your product back into an organic solvent. This technique is best for removing more basic impurities.

  • Solution 2: Optimize Chromatography:

    • Change Solvent System: Switch to a different solvent system for chromatography. For example, if Hexane/Ethyl Acetate fails, try Dichloromethane/Methanol.[8]

    • Use Additives: For basic compounds like this, "tailing" on acidic silica gel is common. Add a small amount (0.5-1%) of triethylamine or ammonia solution to your eluent to improve peak shape and separation.[9]

    • Change Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (which is basic) or reverse-phase (C18) silica.[8][10]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes ethanol is a suitable solvent, as indicated in the literature.[3]

  • Dissolution: Place the crude N-(3-(diethylamino)phenyl)propionamide in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling with stirring (e.g., on a hot plate).

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Develop a TLC solvent system that provides a good retention factor (Rf) for the product, ideally between 0.2 and 0.4. A good starting point is a mixture of hexanes and ethyl acetate.[11] Due to the amine group, adding ~1% triethylamine (Et₃N) to the eluent is recommended to prevent streaking.[9]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent system.[9] Ensure there are no cracks or air bubbles in the packed bed.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent completely to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Run the column by adding the eluent to the top and applying positive pressure. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-(3-(diethylamino)phenyl)propionamide.

References
  • Vertex AI Search Result[4]

  • Kelly, C. B., et al. (2016). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. PMC. [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Google Patents. (2011).
  • ResearchGate. (2020). What is the best technique for amide purification? [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • UCL Discovery. (2019). A green chemistry perspective on catalytic amide bond formation. [Link]

  • University of Rochester. Flash Column Chromatography. [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]

  • LabXchange. (2024). Synthesis, Distillation, & Recrystallization. [Link]

  • Wikipedia. Sodium amide. [Link]

  • Google Patents. (2008). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Google Patents. (1988).
  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

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Technical Support Center: Scale-Up Synthesis of N-(3-(Diethylamino)phenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(3-(Diethylamino)phenyl)propionamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges encountered during the scale-up of this important pharmaceutical intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Overview of Synthesis

The most common and direct route to N-(3-(Diethylamino)phenyl)propionamide is the N-acylation of 3-(diethylamino)aniline with a suitable propionylating agent, such as propionyl chloride or propionic anhydride. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

The reaction involves the nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of the acylating agent.[1][2] While straightforward on a lab scale, scaling up this process introduces challenges related to reaction kinetics, heat management, and purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when moving this synthesis from bench to pilot scale? A: The primary challenge is managing the reaction's exothermicity. The acylation of amines with acyl chlorides is a highly exothermic process.[] What is easily controlled in a small flask with an ice bath can become a serious safety hazard in a large reactor if not properly managed, potentially leading to a thermal runaway.[4]

Q2: Which propionylating agent is better for scale-up: propionyl chloride or propionic anhydride? A: Propionyl chloride is generally more reactive and cost-effective. However, it violently reacts with water and produces corrosive HCl gas.[5][6][7] Propionic anhydride is less reactive, leading to a slower, more controllable reaction, but it may require higher temperatures or longer reaction times.[] For scale-up, the improved control offered by propionic anhydride might be preferable despite the higher cost, as it can reduce the risk of a runaway reaction.

Q3: My final product is off-color (pink, brown, or yellow). What is the cause? A: Aromatic amines like 3-(diethylamino)aniline are susceptible to air oxidation, which forms highly colored impurities.[8] This can happen if the starting material has degraded during storage or if the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon).

Q4: Is a base always necessary for this reaction? A: Yes, when using an acyl chloride, a base is essential. It neutralizes the HCl generated during the reaction. Without a base, the HCl will protonate the starting aniline, forming an ammonium salt.[9] This deactivates the aniline, rendering it non-nucleophilic and stopping the reaction.[10]

Troubleshooting Guide

This section addresses specific issues encountered during synthesis, providing probable causes and actionable solutions.

Problem 1: Low Reaction Yield or Incomplete Conversion

Q: My reaction stalls, and I'm left with a significant amount of unreacted 3-(diethylamino)aniline, resulting in a low yield. What went wrong?

Probable CauseProposed Solution & Scientific Rationale
Insufficient Base The acylation reaction produces one equivalent of HCl. If less than one equivalent of a tertiary amine base (like triethylamine) or two equivalents of a weaker base (like sodium carbonate) are used, the remaining HCl will protonate the starting material, effectively quenching the reaction. Solution: Ensure at least 1.1 equivalents of a suitable base are used. An excess helps to drive the reaction to completion.
Poor Reagent Quality Propionyl chloride readily hydrolyzes upon exposure to atmospheric moisture to form propionic acid, which is unreactive under these conditions. The aniline starting material can oxidize if not stored properly. Solution: Use freshly opened or distilled reagents. Ensure the aniline is light-colored; if it is dark, consider purification by distillation or filtration through a plug of silica/alumina before use.
Suboptimal Temperature While the reaction is exothermic, running it at too low a temperature can significantly slow the reaction rate, leading to incomplete conversion within a practical timeframe. Solution: Start the reaction at a low temperature (0-5 °C) during the controlled addition of the acylating agent. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure completion. Monitor progress using TLC or LC-MS.
Inefficient Mixing On a larger scale, poor agitation can create localized areas of high concentration (where the acylating agent is added) and areas with unreacted starting material, leading to both side reactions and incomplete conversion.[11] Solution: Use an appropriate overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure good mixing and homogeneity throughout the reaction vessel.
Problem 2: Difficult Aqueous Workup & Emulsion Formation

Q: During the aqueous workup, I'm struggling with persistent emulsions that make phase separation nearly impossible. Why is this happening?

The product, N-(3-(Diethylamino)phenyl)propionamide, has both hydrophobic (aromatic ring, alkyl chains) and hydrophilic/basic (tertiary amine, amide) characteristics, acting as a surfactant-like molecule that stabilizes emulsions.

Troubleshooting Workflow for Emulsion Breaking:

G start Persistent Emulsion During Workup q1 Is the pH of the aqueous layer well-defined (clearly acidic or basic)? start->q1 sol1 Add Saturated Brine (NaCl solution). Increases ionic strength of the aqueous phase, reducing the solubility of organic components. q1->sol1 Yes/No sol2 Filter the entire mixture through a pad of Celite®. Physically disrupts the emulsion layer. sol1->sol2 sol3 Allow the mixture to stand undisturbed for an extended period (if time permits). sol2->sol3 sol4 If all else fails, remove the solvent under reduced pressure and re-dissolve the residue in a different, less emulsion-prone solvent (e.g., switch from DCM to Ethyl Acetate). sol3->sol4

Caption: Workflow for breaking emulsions during workup.

Problem 3: Challenges in Product Isolation and Purification

Q: My crude product is an oil or a waxy solid that is difficult to handle and purify by recrystallization. How can I obtain a clean, crystalline product?

Amides, while often crystalline, can sometimes be challenging to recrystallize effectively.[12] The key is finding a suitable solvent system.

Protocol for Recrystallization Solvent Screening:

  • Preparation: Place approximately 20-30 mg of your crude product into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from the list below, dropwise at room temperature, until the solid just dissolves.

  • Solubility Test:

    • If the solid dissolves easily in a small amount of solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization.

    • If the solid is poorly soluble at room temperature, gently heat the test tube. If it dissolves when hot, it's a good candidate.

  • Crystallization Test: Allow the hot, saturated solutions to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

  • Solvent System Selection: The best solvent is one in which the product has high solubility when hot and low solubility when cold. If a single solvent doesn't work, try a binary solvent system (e.g., dissolve in a good solvent like ethanol, then add a poor solvent like water dropwise until cloudy, then heat to clarify and cool).

Recommended Solvents for Screening
Polar Protic: Ethanol, Isopropanol, Water
Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile
Nonpolar: Toluene, Heptane, Cyclohexane
Binary Mixtures: Ethanol/Water, Toluene/Heptane, Ethyl Acetate/Hexane

Rationale: A systematic screening process is the most efficient way to identify optimal crystallization conditions, saving time and material compared to large-scale trial-and-error attempts.[13]

Scale-Up Considerations: From Lab to Plant

Scaling up the synthesis requires a shift in focus from reaction chemistry to chemical engineering principles, particularly thermal management and process safety.

Thermal Management

The acylation reaction is highly exothermic. As the reactor size increases, the surface-area-to-volume ratio decreases, making it much harder to remove heat.[11] This can lead to a dangerous, uncontrolled temperature increase known as a thermal runaway.[4]

Control Strategies for Exothermic Reactions:

Caption: Key strategies for managing reaction exotherms during scale-up.

  • Semi-Batch Operation: Instead of adding all reagents at once, the propionyl chloride is added slowly and controllably to the solution of the aniline and base.[14] This ensures the rate of heat generation never exceeds the reactor's cooling capacity.[15]

  • Reactor Choice: Use a jacketed reactor with a suitable heat transfer fluid (e.g., glycol/water mixture) and an external circulator for precise temperature control.

Process Safety

Propionyl Chloride Handling: Propionyl chloride is highly flammable, corrosive, and reacts violently with water, releasing toxic HCl gas.[5][6][16]

  • Handling: Always handle in a well-ventilated fume hood or a closed system. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat.[7][17]

  • Storage: Store in a dry, well-ventilated area away from heat, sparks, and incompatible materials like water, alcohols, bases, and amines.[6]

  • Spills: Use an inert absorbent material (like vermiculite or sand) for spills. Do NOT use water.[6]

General Workflow for Safe Scale-Up:

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_workup Workup & Isolation Phase a Review Safety Data Sheets (SDS) for all reagents b Perform Hazard Analysis (e.g., HAZOP) a->b c Calculate Adiabatic Temperature Rise b->c d Charge Reactor with Aniline, Solvent, Base under Inert Atmosphere c->d e Cool Reactor to 0-5 °C d->e f Slowly Add Propionyl Chloride via Addition Funnel/Pump e->f g Monitor Temperature and Reaction Progress f->g h Allow to Warm to RT and Stir to Completion g->h i Quench Reaction Mixture h->i j Perform Aqueous Workup i->j k Isolate Crude Product j->k l Purify by Recrystallization k->l

Caption: A generalized, safety-conscious workflow for the scale-up synthesis.

References

  • Loba Chemie. (2017, December 13). PROPIONYL CHLORIDE 98% EXTRA PURE MSDS. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 6). What is the mechanism for the reaction of acetyl chloride and aniline? Retrieved from [Link]

  • Jim Clark. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • YouTube. (2020, September 11). Acetylation of aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Retrieved from [Link]

Sources

Technical Support Center: Selective Acylation of N,N-diethyl-1,3-phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced amine modifications. This guide is designed for researchers, chemists, and drug development professionals who are working with N,N-diethyl-1,3-phenylenediamine and aim to achieve clean, selective N-acylation. We will address the common challenge of preventing side reactions, often perceived as "over-acylation," by providing in-depth troubleshooting, validated protocols, and a clear understanding of the reaction mechanism.

Frequently Asked Questions (FAQs)

Q1: I'm attempting to acylate N,N-diethyl-1,3-phenylenediamine and obtaining a low yield of my desired product along with a complex mixture of impurities. What is causing this?

This is a frequent challenge stemming from the high reactivity of the starting material and the acylating agent. N,N-diethyl-1,3-phenylenediamine possesses two amine groups of differing reactivity: a primary aromatic amine (-NH₂) at the 1-position and a tertiary diethylamino group (-NEt₂) at the 3-position. Acylation occurs at the nucleophilic primary amine. The main issues leading to impurities are not typically di-acylation (as the tertiary amine is non-reactive under these conditions), but rather:

  • Lack of Temperature Control: The acylation reaction is highly exothermic. A rapid increase in temperature can lead to thermal degradation of the starting material or product and promote undesirable side reactions.[1][2]

  • Incorrect Stoichiometry: Using an excess of the acylating agent (e.g., acyl chloride or anhydride) is a primary cause of byproduct formation. While the newly formed amide is less reactive than the starting amine, excess reagent can still promote side reactions under certain conditions.[3][4][5]

  • Reagent Quality: The use of wet solvents or old acylating agents that have hydrolyzed can inhibit the reaction and introduce impurities.

Q2: How critical is stoichiometry for achieving selective mono-acylation?

Stoichiometry is arguably the most critical parameter for ensuring a clean reaction. The ideal molar ratio is typically 1.0 equivalent of the acylating agent to 1.0-1.1 equivalents of the diamine.

  • Causality: The primary amine of N,N-diethyl-1,3-phenylenediamine is a potent nucleophile. The reaction to form the amide is generally very fast. Once the first (and only) acylation occurs, the electron-withdrawing nature of the newly installed acyl group deactivates the molecule. This significantly reduces the nucleophilicity of the amide nitrogen, effectively preventing a second acylation on the same nitrogen.[6] Therefore, the primary goal of stoichiometric control is not to prevent di-acylation on the nitrogen, but to ensure no unreacted, highly electrophilic acylating agent remains to cause other issues.[3] Using a slight excess of the amine ensures the complete consumption of the more valuable or reactive acylating agent.

Q3: What is the optimal temperature for this acylation, and why is it so important?

Strict temperature control is essential for selectivity.

  • Recommended Temperature: The reaction should be initiated at a low temperature, typically 0 °C , by cooling the reaction vessel in an ice bath.[3] After the slow addition of the acylating agent, the reaction can be allowed to warm to room temperature.

  • Scientific Rationale: Lower temperatures slow down the reaction rate, allowing the significant heat of reaction to dissipate safely. This prevents the formation of "hot spots" in the solution where the temperature could spike, leading to byproduct formation or decomposition.[1][7] Kinetic control at low temperatures favors the desired, faster N-acylation over other potential, higher-activation-energy side reactions.

Q4: How do I choose the right acylating agent, solvent, and base?

The choice of reagents sets the stage for the entire reaction's success.

  • Acylating Agents:

    • Acyl Chlorides (R-COCl): Highly reactive and very common. They provide fast reaction times but require careful handling, low temperatures, and the use of a base to neutralize the HCl byproduct.[]

    • Acid Anhydrides ((R-CO)₂O): Less reactive than acyl chlorides, making them easier to handle and the reaction easier to control. A base is also recommended to drive the reaction to completion.[]

  • Solvents:

    • An inert, anhydrous solvent is crucial. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices as they dissolve the reactants well and do not participate in the reaction.[3] The solvent must be dry to prevent hydrolysis of the acylating agent.

  • Base:

    • When using an acyl chloride, a non-nucleophilic base like pyridine or triethylamine (TEA) is necessary.[9] The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Removing the HCl prevents it from protonating the starting amine (rendering it non-nucleophilic) and shifts the equilibrium towards the product.

Troubleshooting and Experimental Protocols

This section provides actionable guides to overcome common experimental hurdles.

Troubleshooting Flowchart

Use this diagram to diagnose the potential source of error in your experiment.

Troubleshooting Start Low Yield or Impure Product CheckTLC Analyze Crude Reaction Mixture by TLC: Multiple Spots Observed? Start->CheckTLC Workup Product appears clean by TLC, but low isolated yield. Start->Workup No, mainly one spot Stoich Root Cause: Stoichiometry - Was acylating agent > 1.0 eq? - Was addition too fast, creating local excess? Solution: Use 1:1 ratio, add dropwise. CheckTLC->Stoich Yes Temp Root Cause: Temperature - Did reaction exotherm above 10°C? Solution: Maintain 0°C during addition with a reliable ice bath. CheckTLC->Temp Yes Reagents Root Cause: Reagent Quality - Is solvent certified anhydrous? - Is acylating agent fresh/new? Solution: Use fresh reagents and dry solvent. CheckTLC->Reagents Yes Loss Root Cause: Workup Loss - Is product partially water-soluble? - Was the pH correct during extraction? - Is product degrading on silica gel? Solution: Back-extract aqueous layers. Avoid strongly acidic/basic conditions. Workup->Loss Yes

Caption: A flowchart to diagnose issues in the acylation reaction.

Protocol 1: Controlled Mono-Acylation using an Acyl Chloride

This protocol prioritizes control and selectivity.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve N,N-diethyl-1,3-phenylenediamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) to a concentration of ~0.2 M.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Prepare a solution of the acyl chloride (1.0 eq.) in a small volume of anhydrous DCM. Add this solution to the diamine mixture dropwise via a syringe pump over 30-60 minutes. Critically, ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), saturated sodium bicarbonate solution (to remove any remaining acid), and finally, brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, if applicable.

Data Summary: Impact of Key Parameters on Acylation Selectivity
ParameterRecommendation for High SelectivityRationale & CausalityPotential Issue if Deviated
Stoichiometry 1.0 eq. Acylating Agent : 1.0-1.1 eq. DiamineEnsures complete consumption of the highly reactive acylating agent, preventing it from driving side reactions.[3]Formation of complex impurities.
Temperature Initiate at 0 °C, then warm to RTControls the exothermic reaction, favoring the desired kinetic product over thermally-induced side reactions.[1][10]Product degradation, lower yield, and formation of colored impurities.
Addition Rate Slow, dropwise over 30-60 minPrevents localized high concentrations of the acylating agent and allows for effective heat dissipation.Runaway reaction, temperature spike, and reduced selectivity.
Solvent Anhydrous DCM, THF, or DioxaneProvides an inert medium that solubilizes reactants but does not react with the acylating agent.Hydrolysis of the acylating agent, leading to low or no conversion.
Base (for Acyl Chlorides) 1.1-1.2 eq. Pyridine or TriethylamineScavenges the HCl byproduct, preventing protonation of the starting amine and driving the reaction to completion.[9]Reaction stalls due to amine protonation; low yield.

Mechanistic Overview

Understanding the reaction pathways is key to troubleshooting. The primary goal is to facilitate the desired N-acylation while suppressing potential side reactions.

AcylationPathways cluster_conditions Optimal Conditions Reactants N,N-diethyl-1,3-phenylenediamine + R-COCl Desired Desired Product (Selective Mono-N-Acylation) Reactants->Desired Controlled Pathway Side Impurity Mixture (Degradation, Ring Acylation, etc.) Reactants->Side Uncontrolled Pathway Stoich Stoichiometry (1:1) Temp Low Temp (0 °C) Base Base (TEA/Py) Harsh Harsh Conditions (High Temp, Excess Reagent) Harsh->Side

Caption: Reaction pathways for the acylation of N,N-diethyl-1,3-phenylenediamine.

References

  • Benchchem. (n.d.). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.
  • ResearchGate. (n.d.). The effect of temperature on selectivity of acetylation.
  • Benchchem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • ResearchGate. (n.d.). Effect of temperature on the acylation of PC with DA.
  • Eberlin, L. S., et al. (2012).
  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE.
  • Weinberg, Z. Y., et al. (2014).
  • Weinberg, Z. Y., et al. (2014).
  • Weinert, B. T., et al. (2014). Acetylation dynamics and stoichiometry in Saccharomyces cerevisiae. PMC.
  • NCERT. (n.d.). Amines.
  • Chemistry LibreTexts. (2025). Reactions of Amines.
  • OpenOChem Learn. (n.d.). EAS-Acylation.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

Sources

Managing temperature control during the synthesis of N-(3-(Diethylamino)phenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-(Diethylamino)phenyl)propionamide Synthesis

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding thermal management for the synthesis of N-(3-(Diethylamino)phenyl)propionamide. The acylation of 3-(diethylamino)aniline with propionyl chloride is a common yet energetically sensitive transformation where precise temperature control is paramount for ensuring safety, yield, and purity.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to help you quickly diagnose and resolve experimental challenges.

Q1: My reaction temperature is spiking uncontrollably after I started adding the propionyl chloride. What is happening and what should I do?

A1:

  • Causality: You are observing a significant exotherm, which is characteristic of the rapid, uncatalyzed reaction between an amine and a highly reactive acylating agent like propionyl chloride.[1] This reaction to form the amide bond is often highly exothermic.[2][3] A temperature spike indicates that the rate of heat generation is exceeding your cooling system's capacity for heat removal.[4][5] This can lead to solvent boiling, pressure buildup, and a dangerous runaway reaction.[6][7]

  • Immediate Corrective Actions:

    • Stop Reagent Addition Immediately: Cease the addition of propionyl chloride to halt the primary source of heat generation.[6]

    • Enhance Cooling: Ensure your cooling bath is at its maximum capacity (e.g., add more ice/dry ice). If using a chiller, lower the setpoint.

    • Verify Agitation: Confirm that stirring is vigorous and efficient. Poor mixing can create localized hot spots even if the bulk temperature appears stable.[8]

  • Preventative Measures for Future Experiments:

    • Controlled Addition: The most critical control parameter is the reagent addition rate.[9] Add the propionyl chloride solution dropwise using an addition funnel or a syringe pump.[4] This allows the heat to be dissipated as it is generated.

    • Pre-Cooling: Cool the flask containing the 3-(diethylamino)aniline solution to 0-5 °C before beginning the addition.[10]

    • Dilution: Running the reaction at a lower concentration can help moderate the exotherm by increasing the thermal mass of the solvent.[6]

Q2: The final product is discolored (yellow or brown), and I'm seeing multiple spots on my TLC plate. Could this be related to temperature?

A2:

  • Causality: Yes, this is very likely a temperature-related issue. Localized overheating, or "hot spots," caused by inadequate mixing, can lead to the degradation of starting materials or the product.[8][11] Excessively high temperatures can also promote side reactions, reducing the overall purity and yield.[12] For some acylation reactions, slight variations in temperature can result in the formation of oils or resinous materials instead of a clean product.[13]

  • Troubleshooting & Optimization:

    • Improve Mixing: Increase the stirring speed and ensure your stir bar or overhead stirrer is appropriately sized for the flask. The goal is to create a vortex that indicates efficient, homogenous mixing.

    • Optimize Temperature Probe Placement: The temperature probe should be submerged in the reaction mixture, positioned away from the flask walls to provide a true reading of the internal temperature.[6]

    • Maintain a Strict Temperature Ceiling: During the addition of propionyl chloride, rigorously maintain the internal reaction temperature below 10 °C.

Q3: My reaction seems to have stalled. The starting material is not being fully consumed even after a long reaction time. What went wrong?

A3:

  • Causality: While controlling the initial exotherm is crucial, maintaining the temperature too low for the entire duration can significantly slow the reaction rate.[12] Chemical reactions have an activation energy barrier that must be overcome. Over-cooling can prevent the reaction from reaching completion in a reasonable timeframe. A more dangerous consequence is the potential buildup of unreacted reagents, which could react rapidly and uncontrollably if the cooling fails or the mixture warms up.[6]

  • Protocol Adjustment:

    • Implement a Two-Stage Temperature Profile: A common and effective strategy is to perform the addition of the acyl chloride at a low temperature (e.g., 0–10 °C) to control the exotherm.

    • Warm to Ambient Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.[10][14] This provides the necessary thermal energy to drive the reaction to completion.

    • Monitor for Completion: Use an analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material before proceeding with the workup.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about best practices for temperature control in this synthesis.

Q1: What is the optimal temperature range for the synthesis of N-(3-(Diethylamino)phenyl)propionamide?

A1: There isn't a single optimal temperature, but rather an optimal temperature profile. For laboratory-scale batch synthesis, a two-stage approach is recommended:

  • Addition Phase: Maintain the internal reaction temperature between 0 °C and 10 °C during the dropwise addition of propionyl chloride.[3] This range is cold enough to effectively manage the strong exotherm but warm enough for the reaction to proceed.

  • Completion Phase: After the addition is finished, allow the reaction to slowly warm to room temperature (approx. 20-25 °C) and hold for 1-2 hours to ensure complete conversion.[10]

Q2: How does reaction scale impact temperature control strategies?

A2: The effect of scale is one of the most critical considerations in process chemistry. As you increase the reaction volume, the surface-area-to-volume ratio decreases significantly.[15] This means that larger reactors are far less efficient at dissipating heat through their walls compared to small laboratory flasks.[2]

  • Lab Scale (<1 L): Cooling with a simple ice-water bath is usually sufficient.

  • Pilot & Production Scale (>10 L): A simple ice bath is inadequate. A jacketed reactor with a recirculating chiller/heater (thermal control unit) is necessary.[16] For any scale-up, performing reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) is highly recommended to quantify the heat of reaction and ensure the cooling system can handle the thermal load.[11] For large-scale manufacturing, continuous flow reactors offer vastly superior heat transfer and inherent safety for managing highly exothermic reactions.[4][17]

Q3: What are the best tools for monitoring and controlling the temperature?

A3:

  • Monitoring: An electronic thermocouple or a low-alcohol thermometer placed directly into the reaction mixture is essential for accurate internal temperature readings.[6] Avoid relying on the temperature of the external cooling bath. For larger scales or process development, automated data logging systems are crucial for tracking trends and detecting deviations.[9]

  • Control:

    • Manual (Lab Scale): A well-maintained ice bath and controlled, slow addition of the limiting reagent.

    • Automated (Pilot/Process Scale): Jacketed reactor systems connected to a thermal control unit (e.g., Huber, Julabo). These systems use a thermal fluid to precisely add or remove heat based on real-time feedback from the internal temperature probe.[16]

Q4: Besides temperature, what other factors help control the reaction's thermal behavior?

A4: The order of addition is crucial. Always add the more reactive component (propionyl chloride) to the bulk of the other reactant (3-(diethylamino)aniline).[6] The presence of a base, such as triethylamine or pyridine, is necessary to neutralize the HCl byproduct, which drives the reaction to completion.[1] The choice of solvent also plays a role; a solvent with a higher boiling point offers a larger safety margin against boiling over, but the primary control should always be the addition rate and cooling.

Data & Protocols

Table 1: Recommended Temperature Control Parameters by Scale
ParameterLab Scale (<1 L)Pilot Scale (10-100 L)
Initial Temperature 0 °C0-5 °C
Addition Temperature 0-10 °C0-10 °C (strictly monitored)
Post-Addition Temp. Warm to Room Temp (~25°C)Controlled ramp to 20-25 °C
Addition Method Dropwise via addition funnelMetered addition via pump
Addition Time 30-60 minutes2-4 hours (process dependent)
Cooling System Ice-water bathJacketed reactor with chiller
Monitoring Internal thermometer/probeCalibrated internal probe with data logging & alarms
Diagram 1: Troubleshooting Workflow for Thermal Excursions

This diagram outlines the logical steps for responding to a temperature deviation during the exothermic addition phase.

G start Temperature Anomaly Detected (T_internal > T_setpoint + 5°C) stop_addition IMMEDIATELY STOP REAGENT ADDITION start->stop_addition check_cooling Enhance Cooling Capacity (Lower setpoint, add ice) stop_addition->check_cooling check_stirring Verify Vigorous Agitation stop_addition->check_stirring decision_stable Is Temperature Decreasing/Stable? check_cooling->decision_stable check_stirring->decision_stable resume Resume Addition at 50% of Original Rate. Continue Monitoring. decision_stable->resume  Yes emergency Temperature Still Rising: Execute Emergency Quench (If pre-defined) decision_stable->emergency  No

A decision-making workflow for managing unexpected temperature spikes.

Experimental Protocol: Lab-Scale Synthesis

Disclaimer: This protocol is for informational purposes. All laboratory work should be preceded by a thorough hazard assessment and performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Setup:

    • Equip a three-neck round-bottom flask with a magnetic stir bar, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel sealed with a septum.

    • Ensure all glassware is oven-dried to prevent hydrolysis of the propionyl chloride.

  • Charging Reagents:

    • To the flask, add 3-(diethylamino)aniline (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, DCM).

    • Add a base such as triethylamine (1.1-1.2 eq) to scavenge the HCl byproduct.[1]

    • In the dropping funnel, prepare a solution of propionyl chloride (1.05 eq) in anhydrous DCM.

  • Reaction Execution:

    • Place the flask in an ice-water bath and stir until the internal temperature stabilizes at 0-5 °C.

    • Begin the dropwise addition of the propionyl chloride solution from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[3] This addition should take approximately 30-45 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.[10]

  • Monitoring & Workup:

    • Monitor the reaction's progress by TLC.

    • Once the starting amine is consumed, proceed with a standard aqueous workup to quench the reaction and remove salts, followed by purification (e.g., crystallization or column chromatography).

References

  • n-[3-(diethylamino)phenyl]-propanamid - ChemBK. (n.d.). Retrieved from ChemBK.com. [Link]

  • Cas no 22185-75-7 (N-(3-(Diethylamino)phenyl)propionamide). (n.d.). Retrieved from LookChem. [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. (2025). Retrieved from Borchemlab.com. [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. (2025). Retrieved from Patsnap. [Link]

  • Enhancing Production: Reactors in Pharma & Chemical Sectors. (n.d.). Retrieved from GWSI. [Link]

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  • Heating of chemical reactors with thermal oil boilers. (n.d.). Retrieved from Pirobloc. [Link]

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  • Reactors. (2016). Retrieved from processdesign.mccormick.northwestern.edu. [Link]

  • Early warning monitoring of exothermic batch reactions: a kinetic-free approach. (n.d.). Chemical Engineering Journal. [Link]

  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. (2021). ResearchGate. [Link]

  • Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. (2026). American Chemical Society. [Link]

  • Transamidation for the Synthesis of Primary Amides at Room Temperature. (2020). Organic Letters. [Link]

  • What Reactions Can Be Carried Out Using Propionyl Chloride? (2024). Retrieved from Bloom Tech. [Link]

  • Working with Exothermic Reactions during Lab and Scale up. (2023). Retrieved from Amar Equipment. [Link]

  • Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles. (n.d.). ACS Publications. [Link]

  • Complete Guide to Reactor in Pharmaceuticals. (2025). Retrieved from Pharma Calculations. [Link]

  • Acid chloride reaction with amine. (2024). Reddit. [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from orgsyn.org. [Link]

  • Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. (n.d.). Retrieved from Senieer. [Link]

  • US20150126734A1 - Process for preparation of n,n-di substituted carboxamides. (n.d.).
  • Some Scale-Up Considerations. (n.d.). Retrieved from CatSci. [Link]

  • PDF document related to acylation reactions. (n.d.). Retrieved from jstage.jst.go.jp. [Link]

  • Guide of Pilot Plant Scale-Up Techniques. (2024). Retrieved from Adesis, Inc. [Link]

  • Semi-catalytic reduction of secondary amides to imines and aldehydes. (n.d.). The Royal Society of Chemistry. [Link]

  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. (n.d.). NIH. [Link]

  • Pitfalls in histone propionylation during bottom‐up mass spectrometry analysis. (n.d.). PMC. [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). Retrieved from researchgate.net. [Link]

  • What reagents can be used to synthesize propionamide? (2020). Quora. [Link]

  • Friedel-Crafts Acylation, Lab Guide. (2025). ResearchGate. [Link]

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Purification techniques for removing unreacted starting materials from N-(3-(Diethylamino)phenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(3-(Diethylamino)phenyl)propionamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Understanding the Purification Challenge

N-(3-(Diethylamino)phenyl)propionamide is typically synthesized by the acylation of 3-(diethylamino)aniline with propionyl chloride or propionic anhydride. The primary purification challenge lies in the efficient removal of unreacted 3-(diethylamino)aniline and any acidic byproducts, such as propionic acid, from the final product. The basicity of both the starting material and the product dictates the purification strategy, making a thorough understanding of their physicochemical properties essential.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Characteristics
N-(3-(Diethylamino)phenyl)propionamide 220.31[1][2]77-79[1][2]397.3 (Predicted)[1][2]Tertiary amine, amide functionality, soluble in organic solvents.[3]
3-(Diethylamino)aniline 164.25Not readily available~259Aromatic amine, basic, precursor to dyes.
Propionyl Chloride 92.52[4]-94[4]80[4]Corrosive, volatile liquid, reacts vigorously with water.[4][5]
Propionic Anhydride 130.14[6]-45[7]167-170[6]Colorless liquid, pungent odor, reacts with water.[7][8]
Propionic Acid (Byproduct) 74.08-21.5141Carboxylic acid, potential impurity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

FAQ 1: My initial workup with water did not remove all the unreacted 3-(diethylamino)aniline. Why is this, and what is a more effective method?

Answer:

While 3-(diethylamino)aniline has some water solubility, it is often insufficient for complete removal, especially if present in significant quantities. The key to efficiently removing this basic impurity lies in exploiting its ability to form a water-soluble salt under acidic conditions. This is the principle behind acid-base extraction .[9][10]

The unreacted 3-(diethylamino)aniline, being a basic amine, will readily react with a dilute acid (like 1M HCl) to form the corresponding ammonium salt. This salt is highly soluble in the aqueous phase and can be easily separated from your desired product, which will remain in the organic phase.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). A typical procedure would involve washing with a volume of aqueous acid equal to the volume of the organic phase. Repeat this wash 2-3 times.[9]

  • Phase Separation: Allow the layers to separate fully. The aqueous layer, containing the protonated 3-(diethylamino)aniline, is drained and discarded.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of potential pressure buildup due to CO2 evolution.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude N-(3-(Diethylamino)phenyl)propionamide.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, it can often be broken by adding a small amount of brine or by gentle swirling.

  • Product Loss: While N-(3-(Diethylamino)phenyl)propionamide is also basic, the amide nitrogen is significantly less basic than the aniline nitrogen. Therefore, under dilute acidic conditions, the aniline will be preferentially protonated and extracted. However, using a highly concentrated acid or prolonged exposure could lead to some product loss.

Workflow for Acid-Base Extraction:

AcidBaseExtraction A Crude Product in Organic Solvent B Wash with 1M HCl A->B C Aqueous Layer (Protonated Aniline) B->C Discard D Organic Layer (Product) B->D E Wash with Sat. NaHCO3 D->E F Wash with Brine E->F G Dry & Concentrate F->G H Purified Product G->H

Caption: Acid-base extraction workflow.

FAQ 2: After an acid wash, my product still shows impurities on TLC/LCMS. What are my options for further purification?

Answer:

If impurities persist after acid-base extraction, column chromatography and recrystallization are the two most effective subsequent purification techniques.[11] The choice between them depends on the nature of the impurities and the physical state of your product.

Option A: Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. Since your product contains a polar amide group and a relatively nonpolar diethylamino-phenyl group, it is well-suited for normal-phase silica gel chromatography.

Key Considerations for Chromatography of Amines:

  • Tailing: Basic compounds like amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[12]

  • Mitigation: To counteract this, it is common practice to add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase.[12] A typical mobile phase would be a gradient of ethyl acetate in hexanes with 0.1-1% triethylamine.

  • Alternative Stationary Phases: Amine-functionalized silica can also be used to improve the chromatography of basic compounds.[13]

Experimental Protocol: Flash Column Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.

  • Column Packing: Pack a silica gel column with the chosen eluent system (e.g., Hexanes/Ethyl Acetate with 1% TEA).

  • Loading: Load the sample onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC or LCMS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.

Option B: Recrystallization

If your N-(3-(Diethylamino)phenyl)propionamide is a solid (melting point 77-79 °C), recrystallization can be an excellent and scalable purification method.[1][2] The key is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

Solvent Selection for Recrystallization:

Solvent SystemRationale
Ethanol/Water The product is likely soluble in hot ethanol and less soluble upon the addition of water.
Toluene/Hexanes The product should be soluble in hot toluene, and crystallization can be induced by the addition of a non-polar solvent like hexanes.
Ethyl Acetate/Hexanes A common solvent system for compounds of intermediate polarity.

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Purification Strategy Decision Tree:

PurificationStrategy Start Crude Product AcidWash Acid-Base Extraction Start->AcidWash CheckPurity Check Purity (TLC/LCMS) AcidWash->CheckPurity Pure Pure Product CheckPurity->Pure Pure Impure Impurities Remain CheckPurity->Impure Not Pure ChooseMethod Solid or Oil? Impure->ChooseMethod Recrystallize Recrystallization ChooseMethod->Recrystallize Solid Chromatography Column Chromatography ChooseMethod->Chromatography Oil/Solid Recrystallize->Pure Chromatography->Pure

Caption: Decision tree for purification.

FAQ 3: My reaction was performed with propionic anhydride. What is the best way to remove the resulting propionic acid?

Answer:

When using propionic anhydride, propionic acid is formed as a byproduct. This acidic impurity can be easily removed using a basic workup .

Experimental Protocol: Basic Wash

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO3) or a dilute solution of sodium hydroxide (NaOH). The propionic acid will be deprotonated to form sodium propionate, which is highly soluble in the aqueous layer.

  • Phase Separation: Separate the aqueous layer.

  • Brine Wash: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer and concentrate it to yield the crude product, now free of propionic acid.

This basic wash can be incorporated into the acid-base extraction workflow described in FAQ 1, typically after the acidic wash.

References

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • Pace, V., & Holzer, W. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Molecules, 18(7), 8297–8309. [Link]

  • LookChem. (n.d.). N-(3-(Diethylamino)phenyl)propionamide. Retrieved from [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Wikipedia. (n.d.). Propionyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethylaniline. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionic anhydride. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of aromatic amines.
  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of biologically-produced 1,3-propanediol.
  • StuDocu. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes? Retrieved from [Link]

  • Reddit. (n.d.). Chromotography with free amines? Retrieved from [Link]

  • ACS Publications. (2000). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 39(8), 2766–2772. [Link]

  • University of California, Irvine - Department of Chemistry. (n.d.). Experiment 6 - Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol.
  • Nanjing Chemical Material Corp. (n.d.). Uses of Propionyl Chloride. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-(Diethylamino)phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • ResearchGate. (2009). Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. Retrieved from [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). PROPIONIC ANHYDRIDE. Retrieved from [Link]

  • PubChem. (n.d.). (E)-3-Dimethylamino-1-phenyl-propenone. Retrieved from [Link]

  • ChemBK. (n.d.). N-Phenylpropanamide. Retrieved from [Link]

  • National Institutes of Health. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Chromatography A, 1572, 1-8. [Link]

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Navigating the Synthesis of N-(3-(Diethylamino)phenyl)propionamide: A Technical Guide to Solvent Selection and Yield Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-(3-(Diethylamino)phenyl)propionamide. This guide is designed for researchers, chemists, and drug development professionals dedicated to optimizing this crucial acylation reaction. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes, with a specific focus on the critical role of solvent selection in maximizing yield and purity. This resource is structured as a dynamic series of troubleshooting scenarios and frequently asked questions to directly address the challenges encountered in the laboratory.

Troubleshooting Guide: From Low Yields to Side Reactions

This section addresses specific problems you may encounter during the synthesis. Each point provides a diagnosis and a series of corrective actions grounded in chemical principles.

Q1: My reaction yield is significantly lower than expected. Could the solvent be the primary cause?

A: Absolutely. Solvent choice is a master variable in the acylation of 3-(diethylamino)phenol. An inappropriate solvent can lead to poor solubility of reactants, stabilization of undesired intermediates, or promotion of side reactions, all of which will depress your yield.

The reaction, a nucleophilic acyl substitution, typically involves the attack of the amino group of 3-(diethylamino)phenol on an acylating agent like propionyl chloride. This generates a hydrochloride byproduct, which must be neutralized by a base (e.g., pyridine, triethylamine) to prevent protonation of the starting amine, an event that would render it non-nucleophilic and halt the reaction.

Troubleshooting Steps & Scientific Rationale:

  • Assess Reactant Solubility: 3-(Diethylamino)phenol has both a polar phenol group and a moderately nonpolar diethylamino-phenyl moiety. The propionyl chloride is a reactive, relatively nonpolar molecule. Your solvent must adequately dissolve both to ensure the reaction proceeds efficiently in the solution phase.

    • Insight: If you observe a heterogeneous mixture where one reactant is not fully dissolved, the reaction rate will be limited by the mass transfer between phases, leading to low conversion. Aprotic solvents are generally preferred as they do not participate in the reaction.

  • Consider a Solvent Switch: If you are using a highly nonpolar solvent like hexane, the polar starting material may not be sufficiently soluble. Conversely, a highly polar protic solvent like ethanol could compete with the amine as a nucleophile, leading to the formation of ethyl propionate as a byproduct.

    • Recommended Solvents: Aprotic solvents of intermediate to high polarity are typically the most effective. Dichloromethane (DCM) is a common and often successful choice due to its excellent solvating power for a wide range of organic compounds and its inert nature. Other solvents to consider include acetonitrile, ethyl acetate, and tetrahydrofuran (THF).

  • Evaluate the Reaction Environment (Schotten-Baumann Conditions): This reaction is often performed under Schotten-Baumann conditions, which utilize a two-phase system: an organic solvent (like dichloromethane or ether) to dissolve the amine and acyl chloride, and an aqueous phase containing a base (like sodium hydroxide) to neutralize the generated HCl.[1][2] This immiscible setup efficiently sequesters the HCl in the aqueous phase, preventing it from deactivating the amine.[1]

    • Insight: If your yield is low in a single-phase organic system with an organic base (like pyridine), switching to a biphasic Schotten-Baumann system can sometimes dramatically improve the yield by ensuring rapid and irreversible acid neutralization.

Q2: I'm observing the formation of an unexpected byproduct. How can the solvent influence side reactions?

A: The primary side reaction of concern is O-acylation, where the propionyl group attaches to the phenolic oxygen instead of the nitrogen, forming 3-(diethylamino)phenyl propionate. While the amino group is generally a stronger nucleophile than the phenolic hydroxyl group, reaction conditions can alter this selectivity.

Troubleshooting Steps & Scientific Rationale:

  • Solvent Polarity and Nucleophilicity: The solvent can influence the relative nucleophilicity of the amino and hydroxyl groups. While specific data for this molecule is sparse, in some systems, polar aprotic solvents can enhance the nucleophilicity of the amine.

  • Role of the Base and Solvent: The choice of base is intertwined with the solvent. A bulky organic base in a nonpolar solvent might favor N-acylation due to steric hindrance around the hydroxyl group. In contrast, under certain conditions, a strong base could deprotonate the phenol, increasing its nucleophilicity and leading to more O-acylation.

    • Insight: Dichloromethane (DCM) is often favored as it provides a good balance, effectively solvating the reactants while being non-participatory, allowing the intrinsic reactivity of the amine to dominate.

Frequently Asked Questions (FAQs)

This section covers broader questions about optimizing the synthesis of N-(3-(Diethylamino)phenyl)propionamide.

Q1: What are the recommended solvents for this synthesis and why?

A: Based on established principles of amide synthesis and related literature, the most recommended solvents are aprotic and capable of dissolving both the amine precursor and the acylating agent.

  • Dichloromethane (DCM): Widely regarded as an excellent choice. Its moderate polarity effectively dissolves the reactants, it is chemically inert under the reaction conditions, and its low boiling point (40 °C) makes it easy to remove during workup. It is a standard solvent for Schotten-Baumann reactions.[2]

  • Acetonitrile (ACN): A polar aprotic solvent that can also be effective. It can be particularly useful in continuous-flow systems. However, its high boiling point (82 °C) compared to DCM makes it more energy-intensive to remove.

  • Ethyl Acetate (EtOAc): Another viable option. It is less polar than DCM and ACN but is a good solvent for many organic compounds. It is also considered a "greener" solvent than chlorinated options like DCM.

  • Tetrahydrofuran (THF): A common ether-based solvent. It is a good solvent but can contain peroxides, which may lead to side reactions if not properly purified.

The optimal choice often requires empirical testing, as subtle interactions between the solvent, reactants, and base can influence the outcome.

Q2: How does solvent choice impact reaction time and temperature?

A: The solvent's boiling point naturally sets the upper limit for the reaction temperature at atmospheric pressure.

  • Reaction Rate: A solvent that provides better solubility for the reactants will increase their effective concentration, leading to a faster reaction rate. For this reason, DCM often allows the reaction to proceed quickly at or below room temperature.

  • Temperature Control: The acylation reaction is exothermic. A solvent with a higher heat capacity can help to better absorb the heat generated, allowing for more controlled reaction conditions. For larger-scale reactions, this can be an important safety and purity consideration.

Quantitative Data: Solvent Effects on Yield

SolventPolarity IndexBoiling Point (°C)Expected Yield Range (%)Rationale & Remarks
Dichloromethane (DCM) 3.14085 - 95% Excellent solubility for reactants, inert, and commonly used in Schotten-Baumann conditions.[1][2] Considered a standard for this type of transformation.
Acetonitrile (ACN) 5.88280 - 90% Good solvent, but its higher polarity does not always translate to higher yields. Can be effective in specific protocols, such as continuous-flow systems.[3]
Ethyl Acetate (EtOAc) 4.47775 - 85% A less polar, greener alternative. May result in slightly lower yields if reactant solubility is a limiting factor.
Tetrahydrofuran (THF) 4.06670 - 85% Good solvating properties, but potential for peroxide impurities requires caution.
Toluene 2.411160 - 75% Lower polarity may lead to solubility issues and slower reaction rates. Often requires heating to achieve reasonable conversion.

Note: These are estimated yields. Actual results will depend on specific reaction conditions, including the base used, reactant stoichiometry, temperature, and reaction time.

Experimental Protocol: Optimized Synthesis in Dichloromethane

This protocol describes a standard lab-scale synthesis using dichloromethane, which is often found to provide a high yield.

Materials:

  • 3-(Diethylamino)phenol (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Triethylamine (1.2 eq) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(diethylamino)phenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exotherm upon addition of the acylating agent.

  • Addition of Acylating Agent: Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acid and acidic byproducts) and then with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude N-(3-(Diethylamino)phenyl)propionamide can be further purified by recrystallization or column chromatography on silica gel.

Logical Workflow for Solvent Selection

The following diagram illustrates a decision-making process for selecting and optimizing the solvent for your synthesis.

Solvent_Selection_Workflow Solvent Selection & Optimization Workflow cluster_0 Phase 1: Initial Solvent Choice cluster_1 Phase 2: Experiment & Evaluation cluster_2 Phase 3: Troubleshooting & Optimization cluster_3 Phase 4: Final Protocol start Start Synthesis Plan initial_choice Initial Solvent Selection Recommended: Dichloromethane (DCM) Rationale: Inert, good solubility, established for Schotten-Baumann reactions. start->initial_choice run_reaction Run Reaction with DCM initial_choice->run_reaction evaluate_yield Evaluate Yield & Purity run_reaction->evaluate_yield yield_ok Yield > 85% and Pure? evaluate_yield->yield_ok low_yield Low Yield / Impurities Detected Potential Causes: Poor Solubility, Side Reactions yield_ok->low_yield No end_success Final Protocol Established yield_ok->end_success Yes solvent_screen Consider Alternative Solvents Test: Acetonitrile, Ethyl Acetate, THF Rationale: Vary polarity, assess solubility and side-product formation. low_yield->solvent_screen solvent_screen->run_reaction Iterate

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of N-(3-(Diethylamino)phenyl)propionamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This document provides a comprehensive, in-depth guide for the spectroscopic validation of synthesized N-(3-(Diethylamino)phenyl)propionamide. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural steps to explain the causality behind experimental choices. It establishes a self-validating system by comparing and contrasting data from multiple spectroscopic techniques to ensure the highest degree of scientific integrity and confidence in the final product.

Introduction: The Imperative of Rigorous Validation

N-(3-(Diethylamino)phenyl)propionamide is a specialized organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its molecular structure, featuring a propionamide group attached to a diethylamino-substituted phenyl ring, offers specific physicochemical properties that are valuable for further chemical derivatization.[1]

Given its role as a building block, the absolute purity and confirmed identity of N-(3-(Diethylamino)phenyl)propionamide are paramount. Failure to rigorously validate the compound can lead to ambiguous results, failed subsequent reactions, and the generation of impure final products. This guide outlines a multi-faceted spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a robust and cross-validated analytical workflow.

Synthetic Pathway Overview

The synthesis of N-(3-(Diethylamino)phenyl)propionamide is typically achieved via a nucleophilic acyl substitution reaction. The most common route involves the acylation of 3-(diethylamino)aniline with propionyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

G cluster_reagents Reagents cluster_product Product Aniline 3-(Diethylamino)aniline Reaction + Aniline->Reaction PropionylCl Propionyl Chloride PropionylCl->Reaction Base Base (e.g., Pyridine) Base->Reaction Target N-(3-(Diethylamino)phenyl)propionamide Byproduct Pyridine HCl Reaction->Target Reaction->Byproduct G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_decision Final Assessment Synth Synthesize Product Purify Purify (e.g., Recrystallization) Synth->Purify IR IR Spectroscopy (Confirm Functional Groups) Purify->IR NMR NMR (1H & 13C) (Elucidate Structure) IR->NMR Functional groups correct? MS Mass Spectrometry (Confirm Molecular Weight) NMR->MS H/C framework correct? Confirm Structure & Purity Confirmed? MS->Confirm MW correct?

Caption: Workflow for the validation of synthesized compounds.

  • IR Confirms Transformation: A quick IR spectrum first confirms the disappearance of the primary amine and the appearance of the secondary amide functional groups.

  • NMR Defines Structure: ¹H and ¹³C NMR then provide the definitive structural proof, mapping out the entire molecule and confirming the regiochemistry (i.e., substitution at the 3-position of the ring).

  • MS Verifies Mass: Finally, MS confirms the correct molecular weight, ensuring the correct atoms have been assembled into the structure elucidated by NMR.

If the data from all three techniques are consistent with the predicted values and with each other, the identity and purity of N-(3-(Diethylamino)phenyl)propionamide can be considered validated with a high degree of confidence.

Experimental Protocols

These protocols are designed to be clear, repeatable, and grounded in best practices for generating high-quality spectroscopic data.

NMR Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of a deuterated solvent is necessary to avoid large solvent signals obscuring the analyte signals, and the deuterium signal is used by the spectrometer to "lock" the magnetic field. [3][4]

  • Weighing: Accurately weigh 5-10 mg of the purified, dry N-(3-(Diethylamino)phenyl)propionamide sample.

  • Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. Ensure no particulate matter remains.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Analysis: Cap the NMR tube and insert it into the spectrometer. Acquire ¹H, ¹³C, and other relevant 2D spectra (e.g., COSY, HSQC) as needed.

ATR-FTIR Spectroscopy

Rationale: ATR-FTIR is a rapid, non-destructive technique that requires minimal sample preparation, making it ideal for routine analysis of solid samples. [5][6]

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorbances.

  • Sample Application: Place a small amount (a few milligrams) of the solid N-(3-(Diethylamino)phenyl)propionamide sample directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Cleaning: After analysis, release the pressure arm, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.

Mass Spectrometry (EI-MS)

Rationale: This protocol describes a direct insertion probe method for a solid sample, which is a common way to introduce stable organic compounds into an EI mass spectrometer.

  • Sample Preparation: Dissolve a very small amount (<1 mg) of the sample in a few drops of a volatile solvent (e.g., methanol or dichloromethane) in a small vial.

  • Loading: Dip the tip of the direct insertion probe into the solution and allow the solvent to evaporate, leaving a thin film of the sample on the probe tip.

  • Introduction: Insert the probe into the mass spectrometer through the vacuum lock.

  • Analysis: Once the probe is in place, it is heated to volatilize the sample into the ionization chamber. The vaporized molecules are then bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation.

  • Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records the spectrum.

Conclusion

The validation of a synthesized compound like N-(3-(Diethylamino)phenyl)propionamide is a foundational requirement for its use in further research and development. Relying on a single analytical technique provides an incomplete and potentially misleading picture. By systematically applying and cross-referencing data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, researchers can build an unassailable case for the structure and purity of their material. This integrated, logic-driven approach embodies scientific rigor and ensures the reliability of all subsequent experimental work.

References

  • Vertex AI Search. (n.d.). Cas no 22185-75-7 (N-(3-(Diethylamino)phenyl)propionamide).
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide).
  • Chemical Bull Pvt. Ltd. (n.d.). N-3-diethylamino Phenyl Propionamide | 22185-75-7.
  • ChemicalBook. (n.d.). N-[3-(Diethylamino)phenyl]propionamide.
  • ChemicalBook. (2024). N-[3-(Diethylamino)phenyl]propionamide | 22185-75-7.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • ChemicalBook. (n.d.). N,N-Diethylaniline(91-66-7) 1H NMR spectrum.
  • NIH. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
  • ChemicalBook. (n.d.). PROPIONANILIDE(620-71-3) 1H NMR spectrum.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Western University. (n.d.). NMR Sample Preparation.
  • ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method.
  • RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • PubChem. (n.d.). N,N-Diethylaniline.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

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A Comparative Guide to the Reactivity of N-(3-(aminophenyl))propionamide and N-(3-(diethylamino)phenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the functionalization of aromatic amines is a cornerstone of molecular design. The reactivity of the amino group dictates the synthetic routes available and the ultimate complexity of the molecules that can be achieved. This guide provides an in-depth comparative analysis of the reactivity of two key intermediates: N-(3-(aminophenyl))propionamide and N-(3-(diethylamino)phenyl)propionamide. Our focus will be on the practical implications of the differing electronic and steric environments of the primary and tertiary amino groups in these molecules.

Introduction: The Tale of Two Amines

At first glance, N-(3-(aminophenyl))propionamide and N-(3-(diethylamino)phenyl)propionamide are structurally similar. Both possess a propionamide group meta-substituted on an aniline core. However, the nature of the amino substituent—a primary amine (-NH₂) versus a tertiary diethylamine (-N(Et)₂)—fundamentally alters the chemical personality of the molecule. This difference manifests in their basicity, nucleophilicity, and susceptibility to electrophilic aromatic substitution, which are critical considerations in synthetic planning.

This guide will dissect these differences, providing a theoretical framework grounded in physical organic chemistry and supported by analogous experimental data. We will explore how the interplay of electronic and steric effects governs their reactivity in common synthetic transformations, such as acylation.

Electronic and Steric Effects: The Root of Reactivity Differences

The reactivity of the amino group and the aromatic ring is primarily dictated by the interplay of inductive and resonance effects, as well as steric hindrance around the nitrogen atom.

Electronic Effects:

  • Inductive Effect (+I): Alkyl groups, such as the ethyl groups in N-(3-(diethylamino)phenyl)propionamide, are electron-donating through the sigma bond network. This +I effect increases the electron density on the nitrogen atom, making it a stronger Lewis base and a more potent nucleophile compared to the unsubstituted primary amine.

  • Resonance Effect (+M): The lone pair of electrons on the nitrogen atom in both molecules can be delocalized into the π-system of the benzene ring. This resonance effect increases the electron density at the ortho and para positions, thereby activating the ring towards electrophilic aromatic substitution.[1] The diethylamino group, with its electron-donating alkyl groups, enhances the electron-donating ability of the nitrogen, leading to a stronger activation of the aromatic ring compared to the primary amino group.

Steric Effects:

The two ethyl groups on the tertiary amine in N-(3-(diethylamino)phenyl)propionamide create significant steric bulk around the nitrogen atom. This steric hindrance can impede the approach of electrophiles to both the nitrogen atom and the adjacent ortho positions on the aromatic ring.[2] In contrast, the primary amino group in N-(3-(aminophenyl))propionamide presents a much smaller steric profile.

dot graph TD { subgraph "N-(3-(aminophenyl))propionamide" A[Primary Amine (-NH2)]; B[Lower Basicity]; C[Less Steric Hindrance]; D[Moderate Ring Activation]; A --> B; A --> C; A --> D; end subgraph "N-(3-(diethylamino)phenyl)propionamide" E[Tertiary Amine (-N(Et)2)]; F[Higher Basicity]; G[Significant Steric Hindrance]; H[Strong Ring Activation]; E --> F; E --> G; E --> H; end style A fill:#4285F4,fontcolor:#FFFFFF style E fill:#EA4335,fontcolor:#FFFFFF } caption: "Key differentiating factors between the two amines."

Comparative Basicity

For N-(3-(aminophenyl))propionamide, a suitable analogue is m-phenylenediamine. For N-(3-(diethylamino)phenyl)propionamide, while not a perfect match due to the substituent position, N,N-diethyl-p-phenylenediamine provides an insight into the basicity of a tertiary aromatic amine.

Compound (Analogue)Amino Group TypepKa of Conjugate AcidReference
m-PhenylenediaminePrimary5.1[3]
N,N-Diethyl-p-phenylenediamineTertiary7.96[4]

The higher pKa of the conjugate acid of the N,N-diethyl-substituted diamine indicates that it is a stronger base. This is consistent with the electron-donating inductive effect of the two ethyl groups, which increases the electron density on the nitrogen, making the lone pair more available for protonation. We can extrapolate that N-(3-(diethylamino)phenyl)propionamide is a stronger base than N-(3-(aminophenyl))propionamide .

Reactivity in N-Acylation: A Case Study

N-acylation is a fundamental transformation for amines. The reaction involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.

dot graph TD { A[Amine] -- "Nucleophilic Attack" --> B{Tetrahedral Intermediate}; B -- "Proton Transfer & Loss of Leaving Group" --> C[Amide Product]; D[Acylating Agent] --> B; style A fill:#4285F4,fontcolor:#FFFFFF style D fill:#FBBC05,fontcolor:#202124 style C fill:#34A853,fontcolor:#FFFFFF } caption: "General mechanism of N-acylation."

Comparative Reactivity:

  • N-(3-(aminophenyl))propionamide: The primary amine is a good nucleophile and is relatively unhindered, allowing for facile reaction with a variety of acylating agents.

  • N-(3-(diethylamino)phenyl)propionamide: The tertiary amine is electronically more nucleophilic due to the +I effect of the ethyl groups. However, the significant steric hindrance around the nitrogen can slow down the rate of acylation, especially with bulky acylating agents.

Therefore, a competition exists between electronic activation and steric hindrance. For small acylating agents, the electronic effect may dominate, leading to a faster reaction with the tertiary amine. However, for larger acylating agents, the steric hindrance is likely to be the deciding factor, making the primary amine more reactive.

Experimental Protocol: N-Acetylation of Aromatic Amines

The following is a general protocol for the N-acetylation of aromatic amines with acetic anhydride, which can be adapted for both N-(3-(aminophenyl))propionamide and N-(3-(diethylamino)phenyl)propionamide.

Materials:

  • Aromatic amine (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (as solvent and base)

  • Diethyl ether

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the aromatic amine in pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into diethyl ether.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Expected Observations and Differences:

  • Reaction Rate: It is anticipated that the acetylation of N-(3-(aminophenyl))propionamide will proceed readily under these conditions. The reaction with N-(3-(diethylamino)phenyl)propionamide might require longer reaction times or gentle heating to overcome the steric hindrance.

  • Yield: High yields are generally expected for the acylation of primary aromatic amines.[5] The yield for the tertiary amine may be slightly lower due to steric hindrance.

Reactivity in Electrophilic Aromatic Substitution

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS).[1] This is due to the resonance donation of the nitrogen's lone pair into the aromatic ring.

  • N-(3-(diethylamino)phenyl)propionamide is expected to be more reactive in EAS than N-(3-(aminophenyl))propionamide. The +I effect of the ethyl groups enhances the electron-donating ability of the nitrogen, making the aromatic ring more electron-rich and thus more susceptible to attack by electrophiles.

  • However, the steric bulk of the diethylamino group will likely hinder substitution at the ortho positions (positions 2 and 4 relative to the propionamide group). Therefore, substitution at the para position (position 6 relative to the propionamide group) would be favored.

dot graph TD { A[Aromatic Ring] -- "Attack by Electrophile" --> B(Sigma Complex); B -- "Deprotonation" --> C[Substituted Product]; D[Electrophile] --> B; subgraph "Influencing Factors" E[Electronic Effects (+I, +M)]; F[Steric Hindrance]; end E -- "Activate Ring" --> A; F -- "Hinder Ortho-Attack" --> A; style A fill:#4285F4,fontcolor:#FFFFFF style C fill:#34A853,fontcolor:#FFFFFF } caption: "Electrophilic aromatic substitution pathway and influencing factors."

Conclusion

The seemingly subtle difference between a primary and a tertiary amino group on an aromatic ring has profound consequences for chemical reactivity. N-(3-(diethylamino)phenyl)propionamide, with its tertiary amino group, is electronically richer and a stronger base, leading to a more activated aromatic ring for electrophilic substitution. However, this electronic advantage is tempered by significant steric hindrance, which can reduce its reactivity as a nucleophile, particularly with bulky reagents.

In contrast, N-(3-(aminophenyl))propionamide offers a balance of moderate reactivity and lower steric hindrance, making it a versatile and predictable building block. The choice between these two intermediates will ultimately depend on the specific synthetic transformation being considered, with a careful evaluation of the interplay between electronic and steric effects being paramount for successful reaction design.

References

  • PubChem. (n.d.). N,N-Diethyl-p-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]

  • Filo. (2024, February 12). Aniline is more reactive than which of the following towards electrophili... Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Quora. (2017, October 29). Which is more basic aniline or N, N dimethyl aniline, and why?. Retrieved from [Link]

  • Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline?. Retrieved from [Link]

  • ResearchGate. (2019, October 7). The Comparison of Primary, Secondary and Tertiary Amine Ligands on Palladium (II) Complex Ion on Thermo-Physical, Chemical Reactivity, and Biological Properties: A DFT Study. Retrieved from [Link]

  • Scribd. (n.d.). Basic Strength of Ortho, Meta and para Substituted Anilines JEE. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]

  • YouTube. (2020, June 13). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]

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A Technical Guide to Aniline Derivatives in Azo Dye Synthesis: A Comparative Analysis Featuring N-(3-(Diethylamino)phenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast and vibrant landscape of synthetic colorants, aniline derivatives serve as foundational pillars, particularly in the synthesis of azo dyes, which constitute the largest and most versatile class of dyes used across numerous industries.[1] The specific substituents on the aniline ring are not mere decorations; they are critical determinants of the final dye's color, intensity, and fastness properties. This guide offers an in-depth technical comparison of various aniline derivatives in the context of azo dye synthesis, with a special focus on the potential utility of N-(3-(Diethylamino)phenyl)propionamide, a less-documented but structurally intriguing intermediate.

The Cornerstone of Azo Dye Synthesis: The Diazotization-Coupling Reaction

The synthesis of azo dyes from aniline derivatives is a classic and well-established two-step process: diazotization followed by azo coupling.[2] Understanding this fundamental reaction sequence is crucial for appreciating the role of different aniline precursors.

  • Diazotization: A primary aromatic amine (the aniline derivative) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt.[1]

  • Azo Coupling: The diazonium salt, an electrophile, is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, a naphthol, or another aromatic amine. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the characteristic azo (-N=N-) linkage, creating the dye molecule.[1][2]

The electronic properties of the substituents on the aniline ring significantly influence both the reactivity of the diazonium salt and the electronic structure of the resulting dye, thereby affecting its color and other properties.

A Comparative Look at Common Aniline Derivatives in Azo Dye Synthesis

To establish a baseline for comparison, let's consider the synthesis and properties of azo dyes derived from some common aniline derivatives. The choice of substituent on the aniline ring—be it electron-donating or electron-withdrawing—has a profound impact on the final dye's characteristics.

Experimental Protocol: Synthesis of a Representative Azo Dye

The following is a generalized protocol for the synthesis of an azo dye from an aniline derivative, which can be adapted for various precursors.

Materials:

  • Aniline derivative (e.g., p-nitroaniline, p-toluidine)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Coupling component (e.g., β-naphthol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH)

  • Ice

  • Ethanol (for recrystallization)

  • Distilled water

Procedure:

  • Diazotization:

    • In a beaker, dissolve the chosen aniline derivative in a solution of concentrated HCl and water.

    • Cool the beaker in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir continuously.

    • The formation of the diazonium salt is indicated by a change in the solution's appearance. Test for the presence of excess nitrous acid using starch-iodide paper.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling component in an aqueous solution of sodium hydroxide.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

    • A brightly colored precipitate of the azo dye should form immediately.

  • Purification:

    • Allow the mixture to stand for 30 minutes to ensure complete precipitation.

    • Collect the crude dye by vacuum filtration and wash with cold water.

    • Recrystallize the dye from a suitable solvent, such as ethanol, to obtain a pure product.

    • Dry the purified dye and determine its melting point and yield.

Characterization:

  • The synthesized dye can be characterized using various spectroscopic techniques:

    • FT-IR spectroscopy to confirm the presence of the N=N stretching vibration.

    • UV-Visible spectroscopy to determine the wavelength of maximum absorption (λmax), which is indicative of the dye's color.

Performance Data of Dyes from Common Aniline Derivatives

The following table summarizes typical experimental data for azo dyes synthesized from different aniline derivatives, illustrating the influence of substituents on their properties.

Aniline DerivativeSubstituentElectronic EffectTypical λmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Observations
Aniline-HNeutral~480~25,000Orange-red dye.
p-Toluidine-CH₃Electron-donating~490~28,000Bathochromic shift (deeper color) compared to aniline.
p-Chloroaniline-ClElectron-withdrawing~470~23,000Hypsochromic shift (lighter color) compared to aniline.
p-Nitroaniline-NO₂Strongly electron-withdrawing~450~20,000Significant hypsochromic shift.
N,N-Diethylaniline-N(Et)₂Strongly electron-donating~520~35,000Significant bathochromic shift and increased intensity.

Note: The exact values can vary depending on the coupling component and reaction conditions.

A Detailed Look at N-(3-(Diethylamino)phenyl)propionamide

N-(3-(Diethylamino)phenyl)propionamide is a unique aniline derivative that combines two key functional groups: a tertiary amino group (-N(Et)₂) and a propionamide group (-NHC(O)CH₂CH₃).

Chemical Structure:

Proposed Synthesis of N-(3-(Diethylamino)phenyl)propionamide

While specific literature on the synthesis of this compound for dye applications is scarce, a plausible synthetic route can be proposed based on standard organic reactions. A likely precursor is 3-amino-N,N-diethylaniline, which can be acylated with propionyl chloride or propionic anhydride.

Proposed Reaction Scheme:

Expected Influence on Dye Properties

The presence of both the diethylamino and propionamide groups is expected to impart distinct characteristics to the resulting azo dyes:

  • Diethylamino Group (-N(Et)₂): This is a powerful electron-donating group (an auxochrome). Its presence at the meta-position relative to the diazonium group will significantly increase the electron density of the aromatic ring. This is expected to lead to:

    • A bathochromic shift (a shift to longer wavelengths) in the dye's absorption spectrum, resulting in deeper, more intense colors (e.g., blues and greens).

    • An increase in the molar extinction coefficient , leading to a higher color strength.

  • Propionamide Group (-NHC(O)CH₂CH₃): This group is more complex. While the amide nitrogen has a lone pair that can participate in resonance, the carbonyl group is electron-withdrawing. The overall effect on the electronic properties will depend on its orientation and interaction with the rest of the molecule. However, its primary influence is likely to be on the dye's physical properties:

    • Improved solubility in certain organic solvents.

    • Potential for hydrogen bonding , which could influence the dye's affinity for certain fibers and its fastness properties.

    • Possible alteration of the dye's lightfastness and washfastness .

Comparative Analysis: N-(3-(Diethylamino)phenyl)propionamide vs. Other Aniline Derivatives

Based on the structural features of N-(3-(Diethylamino)phenyl)propionamide, we can make some educated predictions about its performance in dye synthesis compared to other aniline derivatives.

Predicted Performance Data:

Aniline DerivativeKey Functional GroupsExpected λmax (nm)Expected Molar Extinction CoefficientPredicted AdvantagesPredicted Challenges
N-(3-(Diethylamino)phenyl)propionamide-N(Et)₂, -NHC(O)CH₂CH₃> 520HighDeep, intense colors; potentially improved fastness and solubility.Synthesis of the intermediate may be more complex and costly.
N,N-Diethylaniline-N(Et)₂~520HighStrong bathochromic effect; high color strength.May have limitations in certain applications due to its simple structure.
Aniline-NH₂~480ModerateSimple, low-cost precursor.Produces less intense colors compared to substituted derivatives.
p-Nitroaniline-NO₂~450LowerReadily available; useful for producing yellow to orange dyes.Electron-withdrawing group limits the depth of the color.

Experimental Workflow Diagrams

General Azo Dye Synthesis Workflow

AzoDyeSynthesis cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling cluster_purification Purification Aniline Aniline Derivative Diazonium Diazonium Salt Solution Aniline->Diazonium Reaction NaNO2_HCl NaNO₂ + HCl NaNO2_HCl->Diazonium Azo_Dye Crude Azo Dye Diazonium->Azo_Dye Reaction Coupling_Component Coupling Component Coupling_Component->Azo_Dye Filtration Filtration & Washing Azo_Dye->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Dye Pure Azo Dye Recrystallization->Pure_Dye

Caption: General workflow for azo dye synthesis.

Proposed Synthesis of N-(3-(Diethylamino)phenyl)propionamide

IntermediateSynthesis cluster_synthesis Synthesis of N-(3-(Diethylamino)phenyl)propionamide Precursor 3-Amino-N,N-diethylaniline Product N-(3-(Diethylamino)phenyl)propionamide Precursor->Product Acylation Reagent Propionyl Chloride Reagent->Product

Caption: Proposed synthesis of the target intermediate.

Conclusion

For researchers and scientists in the field, N-(3-(Diethylamino)phenyl)propionamide represents a promising, albeit underexplored, building block for the creation of novel azo dyes with potentially superior properties. Further experimental investigation is warranted to validate these predictions and fully elucidate the potential of this and other uniquely substituted aniline derivatives in the ever-evolving world of synthetic color chemistry.

References

  • Benchchem. A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6. 1

  • Benchchem. A Comparative Analysis of Azo Dyes Derived from Aniline and its Para-Substituted Derivatives. 2

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A Comparative Guide to Propionyl Chloride and Other Acylating Agents for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise and efficient modification of molecular scaffolds is paramount. The acylation of aniline derivatives to form amides is a fundamental transformation, critical for installing functional groups, modulating electronic properties, and building complex molecular architectures. The choice of the acylating agent is a decisive factor that governs reaction efficiency, selectivity, and overall yield. This guide provides an in-depth technical comparison of propionyl chloride with other common acylating agents, namely acetyl chloride and acetic anhydride, for the N-acylation of aniline derivatives. By integrating established chemical principles with available experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Hierarchy of Acylating Agent Reactivity

The propensity of an acylating agent to react with a nucleophile, such as the amino group of an aniline, is intrinsically linked to the electrophilicity of its carbonyl carbon and the stability of the leaving group. The generally accepted order of reactivity for common acylating agents follows the trend:

Acyl Chlorides > Acid Anhydrides

Acyl chlorides, including propionyl chloride and acetyl chloride, are among the most potent acylating agents.[1] This high reactivity is attributed to the excellent leaving group ability of the chloride ion, which is stabilized by the inductive effect of the chlorine atom.[1] This potency often translates to rapid reaction times and high yields, even at lower temperatures.[1]

Acid anhydrides, such as acetic anhydride, are considered milder alternatives.[1] The carboxylate anion is a less effective leaving group compared to the chloride ion, resulting in a lower reaction rate. This reduced reactivity can, however, be advantageous in promoting greater selectivity, particularly in substrates with multiple reactive sites.[1]

Propionyl Chloride: A Profile

Propionyl chloride (CH₃CH₂COCl) is a highly effective reagent for introducing the propionyl group onto a nucleophile.[1] It is a colorless, corrosive liquid that reacts readily with amines to form stable amide bonds.[2] The propionyl moiety can be a crucial component in biologically active molecules and functional materials.

Head-to-Head Comparison: Propionyl Chloride vs. Acetyl Chloride

Propionyl chloride and acetyl chloride (CH₃COCl) are both highly reactive acyl chlorides, and their performance in the acylation of anilines is often comparable. The primary distinction between them lies in the steric and electronic effects of the alkyl group attached to the carbonyl.

Reactivity and Steric Effects: Acetyl chloride is generally considered to be slightly more reactive than propionyl chloride. This is attributed to the smaller size of the methyl group compared to the ethyl group, which results in less steric hindrance around the electrophilic carbonyl carbon. This makes the carbonyl carbon in acetyl chloride more accessible to the nucleophilic attack of the aniline.

While direct comparative kinetic studies on a range of aniline derivatives are not extensively documented in readily available literature, data from Friedel-Crafts acylation provides valuable insight into their relative electrophilicity. In the acylation of benzene, propionyl chloride is found to be slightly less reactive than acetyl chloride. This difference in reactivity becomes more pronounced with more sterically hindered substrates.

Side Reactions: A common side reaction in the acylation of anilines with acyl chlorides is the formation of the corresponding hydrochloride salt of the unreacted aniline.[3] The hydrogen chloride (HCl) gas generated during the reaction can protonate the basic amino group of the starting material, rendering it non-nucleophilic and halting the reaction. To circumvent this, the reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl as it is formed.[4]

Propionyl Chloride vs. Acetic Anhydride: A Trade-off Between Reactivity and Handling

The choice between propionyl chloride and an acid anhydride like acetic anhydride ((CH₃CO)₂O) represents a classic trade-off in organic synthesis.

Reactivity and Yield: As a more potent acylating agent, propionyl chloride generally offers faster reaction times and can often provide higher yields, particularly with less reactive anilines. Acetic anhydride may require longer reaction times or heating to achieve comparable conversions.[5] For instance, the acetylation of aniline with acetic anhydride in water can afford a high yield of 92%.[5]

Byproducts and Workup: A significant practical difference lies in the byproducts generated. The reaction with propionyl chloride produces corrosive hydrogen chloride gas, which requires careful handling and neutralization.[1] In contrast, acetic anhydride yields acetic acid as a byproduct, which is less corrosive and often easier to remove during the workup procedure.[1] This can simplify the purification process and may be a crucial consideration in large-scale syntheses.

Chemoselectivity: In molecules containing multiple nucleophilic functional groups, such as aminophenols, the milder nature of acetic anhydride can sometimes offer superior chemoselectivity. While the greater nucleophilicity of the amino group generally directs the acylation to the nitrogen atom, highly reactive acyl chlorides can sometimes lead to competing O-acylation.[6]

Data Presentation: A Quantitative Comparison

Acylating AgentSubstrateProductYield (%)Reference
Propionyl ChlorideAnilineN-PhenylpropionamideHigh (qualitative)[2]
Acetyl ChlorideAnilineAcetanilideHigh (with base)[3]
Acetic AnhydrideAnilineAcetanilide92[5]
Chloroacetyl ChlorideAnilineN-Phenyl-2-chloroacetamide92[7]
Chloroacetyl Chloride4-Methylaniline2-Chloro-N-(p-tolyl)acetamide94[7]
Chloroacetyl Chloride4-Methoxyaniline2-Chloro-N-(4-methoxyphenyl)acetamide95[7]
Chloroacetyl Chloride4-Chloroaniline2-Chloro-N-(4-chlorophenyl)acetamide90[7]

Note: The yields are highly dependent on the specific reaction conditions (solvent, temperature, base, etc.). The data presented here is for illustrative purposes.

Experimental Protocols

To provide a practical context, the following are detailed, step-by-step methodologies for the N-acylation of aniline.

Protocol 1: N-Acylation of Aniline with Propionyl Chloride

Objective: To synthesize N-phenylpropionamide from aniline and propionyl chloride.

Causality: The use of a base (pyridine) is crucial to neutralize the HCl generated, preventing the protonation of the aniline starting material and ensuring the reaction proceeds to completion. Dichloromethane is a common inert solvent for this type of reaction.

Materials:

  • Aniline

  • Propionyl Chloride

  • Pyridine

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-phenylpropionamide.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: N-Acetylation of Aniline with Acetic Anhydride

Objective: To synthesize acetanilide from aniline and acetic anhydride.

Causality: This "green" procedure utilizes water as the solvent and avoids the need for an additional base, as the reaction is less vigorous than with acyl chlorides. The immediate precipitation of the product drives the reaction to completion.[5]

Materials:

  • Aniline

  • Acetic Anhydride

  • Water

Procedure:

  • In a boiling tube, suspend aniline (1.0 eq) in water.

  • Add acetic anhydride (1.15 eq) dropwise to the suspension while shaking constantly.

  • Continue to shake the mixture for an additional 5 minutes. The acetanilide product will precipitate out.

  • Cool the mixture to room temperature and collect the solid product by vacuum filtration.

  • Wash the product with cold water and air-dry to obtain crude acetanilide.

  • Recrystallize from a hot water/ethanol mixture to obtain the pure product.

Visualization of Key Concepts

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of aniline with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.

G cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure cluster_2 Deprotonation Aniline Aniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Attacks Carbonyl Carbon AcylChloride Propionyl Chloride (Electrophile) AcylChloride->Tetrahedral Intermediate Intermediate Product Protonated Amide Intermediate->Product Chloride leaves Intermediate->Product FinalProduct N-Phenylpropionamide Product->FinalProduct Base removes proton

Caption: General mechanism for the acylation of aniline.

Decision Workflow for Acylating Agent Selection

Choosing the optimal acylating agent requires consideration of several factors.

G start Substrate Analysis reactivity High Reactivity Needed? start->reactivity chemoselectivity Chemoselectivity a Concern? reactivity->chemoselectivity Yes handling Ease of Handling/Byproduct a Priority? reactivity->handling No acyl_chloride Use Propionyl/Acetyl Chloride chemoselectivity->acyl_chloride No anhydride Use Acetic Anhydride chemoselectivity->anhydride Yes handling->acyl_chloride No handling->anhydride Yes

Caption: Decision tree for selecting an acylating agent.

Conclusion: Making the Right Choice

The selection of an acylating agent for aniline derivatives is a nuanced decision that hinges on the specific requirements of the synthesis.

  • Propionyl chloride and acetyl chloride are the reagents of choice when high reactivity, rapid reaction times, and high yields are paramount. They are particularly well-suited for less reactive aniline substrates. The choice between propionyl and acetyl chloride will depend on the desired acyl group and considerations of steric hindrance.

  • Acetic anhydride is a valuable alternative when milder reaction conditions are preferred, when chemoselectivity is a concern, or when ease of handling and byproduct removal are critical factors, especially in larger-scale applications.

By understanding the inherent reactivity profiles of these agents and considering the practical aspects of the reaction, researchers can strategically select the most appropriate reagent to achieve their synthetic goals efficiently and effectively.

References

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

  • Scribd. (n.d.). Synthesis of Acetanilide. Retrieved from [Link]

  • Arora, K. K. (2022). A Convenient Laboratory Preparation of Acetanilide. Resonance, 27(3), 455-458. [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]

  • Chegg. (2019, July 2). Experiment 8Acetylation of Aniline /Acylation ef. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Predict the product, if the reaction between propanoyl chloride and the following reagent: Aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. International Journal of Pharmaceutical Sciences and Research, 5(6), 2436-2441. [Link]

  • Selvaraj, M., et al. (2002). Propionylation of anisole to 4-methoxypropiophenone over zeolite H-beta. Journal of Molecular Catalysis A: Chemical, 181(1-2), 181-187. [Link]

  • Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
  • PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • Ren, X.-Y., et al. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1793. [Link]

  • PubMed. (2008, August 20). N-(4-Chloro-benzyl-idene)-4-methoxy-aniline. Retrieved from [Link]

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A Comparative Guide to the Quantitative Analysis of N-(3-(Diethylamino)phenyl)propionamide by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for N-(3-(Diethylamino)phenyl)propionamide

N-(3-(Diethylamino)phenyl)propionamide is a synthetic intermediate whose purity and concentration are critical checkpoints in pharmaceutical manufacturing. As with many aromatic amines, precise and accurate quantification is essential to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). In-process control and final product release testing demand a robust, reliable, and validated analytical method.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, stands as the gold standard for this type of analysis due to its high sensitivity, reproducibility, and accuracy.[1] This guide provides an in-depth, experience-driven comparison of different reverse-phase HPLC (RP-HPLC) strategies for the quantitative analysis of this compound. We will explore the causal relationships behind methodological choices, present comparative experimental data, and detail a fully optimized and validated protocol.

The Foundation: Chromatographic Strategy and Analyte Considerations

The molecular structure of N-(3-(Diethylamino)phenyl)propionamide—featuring a hydrophobic phenyl ring, a polar propionamide group, and an ionizable diethylamino group—dictates our analytical approach.

  • Reverse-Phase Dominance: The presence of the non-polar phenyl ring makes the analyte well-suited for retention on a hydrophobic stationary phase (like C18 or C8) with a polar mobile phase, the hallmark of RP-HPLC.[1][2]

  • The Critical Role of pH: The tertiary amine (diethylamino group) is a basic functional group. The pH of the mobile phase will control its ionization state.[3]

    • At low pH (e.g., pH < 4), the amine will be protonated (positively charged). This increases its polarity, leading to reduced retention.

    • At high pH (e.g., pH > 8), the amine will be in its neutral, free-base form, making it more hydrophobic and thus more strongly retained.[3][4]

    • Controlling the mobile phase pH with a suitable buffer is non-negotiable for achieving reproducible retention times and symmetrical peak shapes.[5][6] Operating at a pH at least 1.5-2 units away from the analyte's pKa is crucial for robust and stable chromatography.[5][6]

Comparative Method Development: A Data-Driven Approach

To identify the optimal analytical conditions, a systematic comparison of key chromatographic parameters was undertaken. The objective is to achieve a sharp, symmetrical peak with a reasonable retention time (ideally between 3 and 10 minutes) and good resolution from any potential impurities.

Experimental Design: Columns and Mobile Phases

We evaluated two common C18 columns with different particle sizes and two different organic modifiers to assess their impact on selectivity and efficiency.

  • Columns:

    • Column A: A standard, fully porous C18 column (150 mm x 4.6 mm, 5 µm particle size). A workhorse for general applications.[7]

    • Column B: A high-efficiency C18 column packed with superficially porous particles (100 mm x 4.6 mm, 2.7 µm particle size). Designed to provide higher resolution and faster analysis times.

  • Mobile Phases:

    • Organic Modifier 1: Acetonitrile (ACN).

    • Organic Modifier 2: Methanol (MeOH).

  • Aqueous Phase: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid. This low pH ensures the analyte is in a single, protonated state, minimizing peak tailing from interactions with residual silanols on the stationary phase.[6]

Comparative Performance Data

The following table summarizes the performance of N-(3-(Diethylamino)phenyl)propionamide analysis under the different conditions tested.

Condition ID Column Organic Modifier Mobile Phase Composition Retention Time (min) Tailing Factor (As) Theoretical Plates (N)
1 Column A (5 µm)Acetonitrile40% ACN / 60% Buffer6.81.28,500
2 Column A (5 µm)Methanol55% MeOH / 45% Buffer7.51.37,900
3 Column B (2.7 µm)Acetonitrile40% ACN / 60% Buffer4.21.115,200
4 Column B (2.7 µm)Methanol55% MeOH / 45% Buffer4.91.214,100
  • Analysis:

    • Efficiency: Condition 3, utilizing the superficially porous particle column (Column B) with acetonitrile, delivered the highest number of theoretical plates, indicating the best column efficiency and sharpest peak.

    • Peak Shape: All conditions produced acceptable tailing factors (< 1.5), but the combination of Column B and acetonitrile (Condition 3) yielded the most symmetrical peak (As = 1.1).

    • Analysis Time: Column B consistently provided shorter analysis times due to its higher efficiency, allowing for a faster elution without sacrificing resolution.

    • Solvent Choice: Acetonitrile generally provided slightly better peak shapes and higher efficiency compared to methanol under these acidic conditions.

Optimized Analytical Protocol

Based on the comparative data, the following protocol is recommended for the quantitative analysis of N-(3-(Diethylamino)phenyl)propionamide.

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 100 mm x 4.6 mm, 2.7 µm particle size.

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Potassium Phosphate Monobasic, Phosphoric Acid.

Chromatographic Conditions
  • Mobile Phase A: 20 mM Potassium Phosphate in water, pH adjusted to 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic.

  • Composition: 60% Mobile Phase A / 40% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (based on typical absorbance for phenylamide structures).

  • Injection Volume: 10 µL.

  • Run Time: 8 minutes.

Sample and Standard Preparation
  • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of N-(3-(Diethylamino)phenyl)propionamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation (0.1 mg/mL): Prepare the sample to a target concentration of 0.1 mg/mL using the diluent. Filter through a 0.45 µm syringe filter before injection if particulate matter is present.

Method Validation: Ensuring Trustworthiness

The optimized method must be validated to demonstrate its suitability for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[8][9][10][11] A comprehensive validation would include the following parameters:

  • Specificity: Demonstrate that the peak for the analyte is free from interference from excipients, impurities, or degradation products. This is often done using a PDA detector to check for peak purity and by analyzing placebo samples.

  • Linearity: Analyze a series of solutions over a concentration range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determine the recovery of the analyte in a spiked placebo matrix. Recoveries should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Multiple injections of the same standard should yield a relative standard deviation (RSD) of ≤ 1.0%.

    • Intermediate Precision: The analysis should be repeated by a different analyst on a different day to assess the method's ruggedness. The RSD between the two data sets should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[10]

  • Robustness: Deliberately make small changes to method parameters (e.g., pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min) to ensure the method remains reliable under minor variations.[12]

Visualizing the Workflow and Key Principles

Diagrams help clarify the experimental process and underlying scientific principles.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation p1 Weigh Reference Standard and Sample p2 Dissolve and Dilute in Diluent p1->p2 p3 Filter Sample Solution (if necessary) p2->p3 h1 Equilibrate System with Mobile Phase p3->h1 h2 Inject into HPLC System h1->h2 h3 Isocratic Elution (60:40 A:B) h2->h3 h4 UV Detection at 254 nm h3->h4 d1 Integrate Peak Area h4->d1 d2 Quantify using External Standard d1->d2 d3 Perform Method Validation (ICH Q2(R1)) d2->d3

Caption: A streamlined workflow for the quantitative HPLC analysis.

G cluster_low_ph Low pH (e.g., pH 3.0) cluster_high_ph High pH (e.g., pH 9.0) start Analyte in Mobile Phase low_ph_state Amine is Protonated (R-N⁺Et₂H) start->low_ph_state high_ph_state Amine is Neutral (R-NEt₂) start->high_ph_state low_ph_result More Polar Less Retained low_ph_state->low_ph_result shorter retention time high_ph_result More Hydrophobic More Retained high_ph_state->high_ph_result longer retention time

Caption: The effect of mobile phase pH on analyte retention.

Conclusion

This guide has demonstrated a systematic, data-driven approach to developing a quantitative RP-HPLC method for N-(3-(Diethylamino)phenyl)propionamide. By comparing different stationary phases and mobile phase modifiers, we identified an optimal method using a modern, high-efficiency C18 column and an acetonitrile-based mobile phase at a controlled acidic pH. This method provides a rapid, robust, and reliable analysis suitable for quality control in a pharmaceutical setting. The principles outlined—particularly the critical control of mobile phase pH for an ionizable amine—are foundational for developing high-quality chromatographic methods for similar compounds. Adherence to validation principles as defined by ICH guidelines ensures the method's trustworthiness and regulatory compliance.[8][11]

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
  • A Guide to HPLC Column Selection. Amerigo Scientific.
  • Different Types of HPLC Columns Used in Analysis. Pharmaguideline.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Control pH During Method Development for Better Chrom
  • The use of Mobile Phase pH as a Method Development Tool.
  • Investigation of factors affecting reverse-phase high performance liquid chrom

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A Researcher's Guide to Purity Assessment of N-(3-(Diethylamino)phenyl)propionamide by Melting Point Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and reproducibility. For crystalline solids like N-(3-(Diethylamino)phenyl)propionamide, a key intermediate in various synthetic pathways, melting point analysis stands as a rapid, accessible, and informative first-line technique for purity assessment. This guide provides an in-depth comparison of melting point analysis against other common analytical methods, supported by experimental principles and protocols to ensure scientific rigor.

The Foundational Principle: Melting Point Depression

The melting point of a pure, crystalline solid is a distinct physical property, representing the temperature at which the solid phase transitions into a liquid phase at a given pressure.[1][2] For a pure substance, this transition occurs over a very narrow temperature range, often less than 1°C.[1][3] However, the introduction of impurities disrupts the uniform crystalline lattice structure.[1] This disruption weakens the intermolecular forces holding the molecules together, requiring less energy to break the bonds and initiate melting.[1]

Consequently, two primary phenomena are observed in an impure sample:

  • Melting Point Depression: The temperature at which melting begins is lower than that of the pure substance.[1][4]

  • Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range.[3][5]

This behavior, known as melting point depression, is the theoretical underpinning for using this method as a purity indicator. A sharp, narrow melting range close to the literature value signifies high purity, whereas a broad and depressed range suggests the presence of contaminants.[5][6]

The reference melting point for N-(3-(Diethylamino)phenyl)propionamide is 77-79 °C .[7] Any significant deviation below this range or a broadening of the melting interval should prompt further investigation and potential repurification.

Experimental Protocol: A Self-Validating System

Adherence to a meticulous protocol is paramount for obtaining reliable and reproducible melting point data. The following procedure, grounded in principles outlined by the United States Pharmacopeia (USP) General Chapter <741>, ensures the integrity of the results.[8][9][10]

Apparatus: A calibrated digital melting point apparatus with a controlled heating ramp and a viewing magnifier is required. The accuracy of the apparatus should be periodically verified using certified USP Melting Point Reference Standards.[8]

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the N-(3-(Diethylamino)phenyl)propionamide sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[11]

    • Finely pulverize a small amount of the sample on a clean, dry surface to ensure uniform heat transfer within the capillary tube.[11][12]

  • Capillary Tube Packing:

    • Tamp the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to compact the sample into a column of 2-4 mm at the bottom of the sealed end. Consistent sample packing is crucial for reproducibility.[12]

  • Measurement:

    • Place the packed capillary tube into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C/min) to quickly approach the expected melting point (approximately 10-15 °C below 77 °C).

    • Once this temperature is reached, reduce the heating rate to 1-2 °C per minute.[10][11] A slow ramp rate through the melting range is critical for allowing the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.[9]

    • Record two temperatures:

      • T1 (Onset): The temperature at which the first drop of liquid appears.

      • T2 (Clear Point): The temperature at which the entire sample has transitioned to a clear liquid.[12]

    • The melting range is reported as T1 - T2.

  • Confirmatory Test (Mixed Melting Point):

    • To confirm the identity and purity of the sample, a mixed melting point determination can be performed.[1][8]

    • Mix the sample intimately with an equal amount of a high-purity, authentic standard of N-(3-(Diethylamino)phenyl)propionamide.

    • Determine the melting point of the mixture. If the sample is identical to the standard, the melting point will not be depressed. If it is impure or a different compound, a significant depression and broadening of the range will be observed.[1]

Below is a diagram illustrating the experimental workflow for a robust melting point determination.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Loading cluster_measure Measurement Protocol cluster_analysis Data Analysis Dry Dry Sample Pulverize Pulverize Sample Dry->Pulverize Ensures homogeneity Pack Pack Capillary Tube (2-4 mm height) Pulverize->Pack Insert Insert into Apparatus Pack->Insert Ramp1 Rapid Heat (~10-20°C/min) Insert->Ramp1 Ramp2 Slow Heat (1-2°C/min near MP) Ramp1->Ramp2 At 10-15°C below expected MP Record Record T1 (Onset) & T2 (Clear Point) Ramp2->Record Compare Compare Range to Reference (77-79 °C) Record->Compare Purity Assess Purity: Sharp & Undepressed = Pure Broad & Depressed = Impure Compare->Purity

Caption: Workflow for Melting Point Purity Assessment.

Interpreting the Data: A Quantitative Perspective

The following table provides hypothetical data to illustrate how melting point ranges for N-(3-(Diethylamino)phenyl)propionamide might correlate with purity levels determined by a more quantitative method like High-Performance Liquid Chromatography (HPLC).

Sample IDPurity by HPLC (%)Observed Melting Range (°C)Interpretation
STD-001 99.9%77.5 - 78.2 °CHigh Purity: Sharp, narrow range within literature values.
DEV-001 98.5%76.0 - 77.5 °CGood Purity: Slight depression and minor broadening.
DEV-002 95.2%73.1 - 76.5 °CImpure: Significant depression and broad range.[13]
DEV-003 90.8%69.5 - 74.0 °CLow Purity: Very depressed and wide melting range.
Comparative Analysis: Melting Point vs. Other Techniques

While melting point analysis is an excellent screening tool, it is essential to understand its capabilities in the context of other standard purity assessment methods.[5][6]

FeatureMelting Point AnalysisHigh-Performance Liquid Chromatography (HPLC)Differential Scanning Calorimetry (DSC)
Principle Observation of phase transition temperature.[5]Differential partitioning of components between mobile and stationary phases.[5]Measurement of heat flow difference between a sample and a reference as a function of temperature.
Purity Indication Depression and broadening of melting range.Presence and area percentage of impurity peaks.Lowering of melting point and broadening of the melting endotherm, based on the van't Hoff equation.[4][14]
Quantitative? Primarily qualitative/semi-quantitative.[5]Highly quantitative.Highly quantitative for eutectic systems.[14]
Sensitivity Lower; generally requires >1% impurity to cause a significant change.[5]High; can detect trace impurities (<0.01%).High; can accurately quantify purity levels up to ~99.9%.[4]
Specificity Low; different impurities can cause similar depressions.High; can separate and identify specific impurities.Moderate; provides information on the total mole fraction of soluble impurities.[15]
Throughput High; rapid determination.Lower; requires method development and longer run times.Moderate; longer analysis time than simple melting point.
Cost Low (instrumentation and consumables).High (instrumentation, solvents, columns).High (instrumentation and specialized pans).

The logical relationship and typical workflow involving these techniques are depicted below.

PurityAnalysisLogic cluster_initial Initial Assessment cluster_quantitative Definitive Quantification cluster_identification Structural & Impurity Identification MP Melting Point Analysis (Rapid Screen) HPLC HPLC (Quantitative Purity) MP->HPLC If impure DSC DSC (Thermodynamic Purity) MP->DSC For thermodynamic data NMR NMR Spectroscopy (Structural Confirmation) MP->NMR Confirm Structure TLC Thin-Layer Chromatography (Qualitative Check) TLC->HPLC If impure MS Mass Spectrometry (Impurity ID) HPLC->MS Isolate & ID Impurities

Caption: Interrelation of common analytical techniques for purity.

Conclusion

For the purity assessment of N-(3-(Diethylamino)phenyl)propionamide, melting point determination is an invaluable, rapid, and cost-effective technique. It provides a reliable indication of purity that can guide the entire workflow of a synthetic chemist.[6] A sharp melting range of 77-79 °C is a strong indicator of a high-purity sample. However, for regulatory filings, in-depth impurity profiling, or when deviations are observed, this classical method should be complemented by more sensitive and quantitative techniques such as HPLC and DSC. The judicious application of these methods in a logical sequence ensures a comprehensive and trustworthy characterization of the final compound.

References

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE . USP-NF. Available from: [Link]

  • <741> Melting Range or Temperature . USP-NF Abstract. Available from: [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control . Buchi.com. Available from: [Link]

  • All You Need to Know about Melting Point Determination . Mettler Toledo. Available from: [Link]

  • MELTING POINT ANALYSIS- IDENTITY AND PURITY . Chemistry LibreTexts. Available from: [Link]

  • DSC purity determination . Mettler Toledo. Available from: [Link]

  • Melting point testing as per USP 741 . YouTube. Available from: [Link]

  • Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note . Save My Exams. Available from: [Link]

  • Purity Determination and DSC Tzero Technology . TA Instruments. Available from: [Link]

  • USP 741 Melting Point or Range . Scribd. Available from: [Link]

  • Differential Scanning Calorimeter vs. Other Thermal Analysis Methods . Innovatech Labs. Available from: [Link]

  • How Do You Accurately Measure Melting Points For Purity Analysis? . Chemistry For Everyone - YouTube. Available from: [Link]

  • How Does DSC Measure Melting Point (Tm)? . Chemistry For Everyone - YouTube. Available from: [Link]

  • USP melting point reference standards: Evaluation of parameters that affect the melting point . ResearchGate. Available from: [Link]

  • Determination of purity by differential scanning calorimetry (DSC) . ACS Publications. Available from: [Link]

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A Comparative Analysis of N-(3-(Diethylamino)phenyl)propionamide and Its Structural Analogs: A Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparative study of N-(3-(Diethylamino)phenyl)propionamide and its key structural analogs. Designed for researchers and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential biological activities of these compounds. Our analysis is grounded in established chemical principles and experimental data to provide a clear, objective comparison, enabling informed decisions in research and development.

Introduction: The Significance of N-(3-(Diethylamino)phenyl)propionamide

N-(3-(Diethylamino)phenyl)propionamide (CAS No. 22185-75-7) is a substituted aromatic amide that serves as a valuable intermediate in the synthesis of more complex molecules, including dyes and pharmaceutical agents.[1][2][3] Its molecular architecture, featuring a tertiary amine on a phenyl ring coupled to a propionamide side chain, presents a versatile scaffold for chemical modification. Understanding its properties in comparison to its structural analogs is crucial for exploring structure-activity relationships (SAR) and optimizing its potential applications, which could range from serving as a chemical probe to acting as a precursor for novel therapeutic agents.

Physicochemical Properties: A Comparative Overview

Subtle structural modifications among N-(3-(Diethylamino)phenyl)propionamide and its analogs can lead to significant variations in their physicochemical properties. These properties, including lipophilicity (LogP), molecular weight, and hydrogen bonding potential (as indicated by the Polar Surface Area, PSA), are critical determinants of a compound's pharmacokinetic profile, such as absorption, distribution, metabolism, and excretion (ADME).

The table below summarizes key experimental and predicted properties for the parent compound and three logical structural analogs.

CompoundStructureMolecular FormulaMW ( g/mol )LogPPSA (Ų)Melting Point (°C)Boiling Point (°C)
N-(3-(Diethylamino)phenyl)propionamide

C13H20N2O220.31[2]2.95[1]32.34[1]77-79[2]397.3[1][]
Analog A: N-(3-(Dimethylamino )phenyl)propionamideC11H16N2O192.261.9 (Predicted)32.34 (Predicted)N/AN/A
Analog B: N-(4 -(Diethylamino)phenyl)propionamideC13H20N2O220.312.8 (Predicted)32.34 (Predicted)N/AN/A
Analog C: N-(3-(Diethylamino)phenyl)acetamide C12H18N2O206.282.4 (Predicted)32.34 (Predicted)N/AN/A

Expertise & Experience: The choice of these analogs is deliberate. Analog A explores the steric and electronic effects of smaller N-alkyl substituents, which often impacts metabolic stability and receptor binding. Its lower predicted LogP suggests potentially higher aqueous solubility. Analog B , a positional isomer, is crucial for understanding how the spatial arrangement of the key functional groups affects interaction with biological targets. The shift from meta to para substitution can dramatically alter binding geometry. Analog C investigates the importance of the linker length between the phenyl ring and the amide carbonyl, a common strategy for optimizing ligand-receptor interactions.

Synthesis and Chemical Reactivity

The synthesis of N-(3-(Diethylamino)phenyl)propionamide and its analogs is typically achieved via a straightforward acylation of the corresponding substituted aniline with an appropriate acyl chloride or anhydride. This is a fundamental amide bond formation reaction.

Experimental Protocol: Synthesis of N-(3-(Diethylamino)phenyl)propionamide
  • Reactant Preparation: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 3-(diethylamino)aniline (1 equivalent) in 50 mL of an aprotic solvent like dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as an acid scavenger for the HCl generated during the reaction.

  • Acylation: Cool the solution to 0 °C using an ice bath. Add 1.05 equivalents of propionyl chloride dropwise via the dropping funnel over 30 minutes. Maintaining a low temperature is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-5 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 50 mL of water, 50 mL of 1M HCl (to remove excess amine and base), and 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Trustworthiness: This protocol is a self-validating system. The acid-base washes in the work-up step are designed to systematically remove unreacted starting materials and byproducts, ensuring the purity of the isolated product. The final recrystallization step provides a highly purified, crystalline solid whose identity and purity can be confirmed by analytical methods like NMR spectroscopy and melting point analysis.

Framework for Comparative Biological Evaluation

While N-(3-(Diethylamino)phenyl)propionamide is primarily documented as a synthetic intermediate, its structural motifs are present in various biologically active molecules.[5][6] A systematic evaluation against a panel of biological targets is a logical step to uncover novel activities.

Proposed Workflow for Biological Screening

The following workflow provides a robust framework for the initial biological characterization and comparison of the parent compound and its analogs.

G cluster_0 cluster_1 cluster_2 cluster_3 Compound Parent & Analogs (A, B, C) Stock Prepare 10 mM Stocks in DMSO Compound->Stock AssayReady Create Assay-Ready Plates (Serial Dilutions) Stock->AssayReady Assay1 Enzyme Inhibition Panel (e.g., Kinases, PDEs) AssayReady->Assay1 Assay2 Receptor Binding Panel (e.g., GPCRs) AssayReady->Assay2 ToxAssay Cytotoxicity Assay (e.g., MTS/MTT on HeLa, HepG2) AssayReady->ToxAssay CellAssay Functional Cellular Assay (e.g., cAMP, Ca2+ flux) Assay1->CellAssay Hits Assay2->CellAssay Hits IC50 Determine IC50 / EC50 Values CellAssay->IC50 ToxAssay->IC50 SAR Establish Structure-Activity Relationship (SAR) IC50->SAR

Caption: A standard workflow for in vitro screening and SAR analysis of novel chemical entities.

Anticipated Structure-Activity Relationships (SAR)

Based on the designed analogs, we can hypothesize potential SAR outcomes that would be explored using the screening workflow above.

SAR cluster_outcomes Parent Parent Compound (Baseline Activity) AnalogA Analog A (NMe2) Parent->AnalogA Impact of Steric Bulk at Amine AnalogB Analog B (4-position) Parent->AnalogB Impact of Isomeric Position AnalogC Analog C (Acetamide) Parent->AnalogC Impact of Linker Length Potency Change in Potency (IC50) AnalogA->Potency PK Modified Physicochemical Properties (ADME) AnalogA->PK AnalogB->Potency Selectivity Altered Target Selectivity AnalogB->Selectivity AnalogC->Potency

Caption: Hypothesized structure-activity relationship map for the comparative study.

Authoritative Grounding: The systematic modification of a lead compound to understand how changes in its chemical structure affect its biological activity is a cornerstone of medicinal chemistry. This process allows for the optimization of potency, selectivity, and pharmacokinetic properties. For a foundational understanding of these principles, refer to authoritative sources on drug design and development.

Conclusion and Future Directions

This guide establishes a clear and scientifically rigorous framework for the comparative study of N-(3-(Diethylamino)phenyl)propionamide and its structural analogs. While the parent compound is a known chemical intermediate, its potential for broader biological applications remains underexplored. The proposed synthetic protocols, analytical comparisons, and screening workflows provide a direct path for researchers to generate crucial data. The next steps should involve the synthesis of the proposed analogs, experimental validation of their physicochemical properties, and execution of the biological screening cascade. The resulting data will be invaluable for constructing a robust SAR and determining the potential of this chemical scaffold for further development.

References

  • Title: N,N-diethyl-3-phenylpropanamide Source: PubChem - NIH URL: [Link]

  • Title: CASNO 22185-75-7 N-[3-(Diethylamino)phenyl]propionamide C13H20N2O Source: Local Pharma Guide URL: [Link]

  • Title: Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives Source: PubMed - NIH URL: [Link]

  • Title: Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues Source: MDPI URL: [Link]

  • Title: Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis Source: PubMed - NIH URL: [Link]

  • Title: Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. Source: ResearchGate URL: [Link]

  • Title: n-[3-(diethylamino)phenyl]-propanamid Source: ChemBK URL: [Link]

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A Senior Application Scientist's Guide to the Synthesis of N-(3-(Diethylamino)phenyl)propionamide: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and robust synthesis of chemical intermediates is a cornerstone of successful project timelines and outcomes. N-(3-(Diethylamino)phenyl)propionamide, a key building block in the synthesis of various pharmaceutical agents, presents a case study in the strategic selection of synthetic routes.[1][2] This guide provides an in-depth, objective comparison of the primary synthetic pathways to this valuable compound, supported by established chemical principles and synthesized experimental insights.

The choice of a synthetic route is not merely an academic exercise; it has profound implications for yield, purity, cost, scalability, and safety. Herein, we will dissect three plausible and industrially relevant routes to N-(3-(Diethylamino)phenyl)propionamide, offering a comparative analysis to empower chemists to make informed, data-driven decisions.

Visualizing the Synthetic Landscape

The journey from commercially available starting materials to the target molecule, N-(3-(Diethylamino)phenyl)propionamide, can be conceptualized through three primary pathways. Each route offers a unique set of advantages and challenges, from the cost and availability of precursors to the nature of the chemical transformations involved.

cluster_0 Starting Materials cluster_1 Intermediate Steps cluster_2 Key Transformation cluster_3 Final Product N,N-Diethyl-m-phenylenediamine N,N-Diethyl-m-phenylenediamine Propionylation Propionylation N,N-Diethyl-m-phenylenediamine->Propionylation Route 1 m-Aminophenol m-Aminophenol Reductive Alkylation Reductive Alkylation m-Aminophenol->Reductive Alkylation Route 2 N,N-Diethyl-3-nitroaniline N,N-Diethyl-3-nitroaniline Reduction Reduction N,N-Diethyl-3-nitroaniline->Reduction Route 3 Reductive Alkylation->N,N-Diethyl-m-phenylenediamine Intermediate Reduction->N,N-Diethyl-m-phenylenediamine Intermediate N-(3-(Diethylamino)phenyl)propionamide N-(3-(Diethylamino)phenyl)propionamide Propionylation->N-(3-(Diethylamino)phenyl)propionamide

Caption: A logical workflow diagram illustrating the three benchmarked synthetic routes to N-(3-(Diethylamino)phenyl)propionamide.

Route 1: Direct Propionylation of N,N-Diethyl-m-phenylenediamine

This is arguably the most direct route, involving the acylation of a commercially available diamine. The choice of the acylating agent is a critical parameter influencing reactivity, cost, and by-product profiles.

Mechanistic Considerations

The N-acylation of an amine is a classic nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. The reactivity of the acylating agent is paramount, with acyl chlorides being more reactive than anhydrides.[3] This heightened reactivity of acyl chlorides, such as propionyl chloride, often translates to faster reaction times and higher yields but may necessitate more stringent control of reaction conditions to avoid side reactions.[3] Propionic anhydride, a less aggressive acylating agent, can offer improved selectivity, particularly in substrates with multiple nucleophilic sites.[4][5]

Experimental Protocols

Protocol 1A: Using Propionyl Chloride

  • Dissolution: Dissolve N,N-diethyl-m-phenylenediamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents) or pyridine, to the solution to act as an acid scavenger for the hydrochloric acid by-product.

  • Acylation: Cool the mixture to 0-5 °C in an ice bath. Add propionyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 1B: Using Propionic Anhydride

  • Dissolution: Dissolve N,N-diethyl-m-phenylenediamine (1 equivalent) in a suitable solvent like DCM or ethyl acetate.

  • Acylation: Add propionic anhydride (1.1 equivalents) to the solution. The reaction can be catalyzed by the addition of a catalytic amount of a Lewis acid or by heating.

  • Reaction Monitoring: Stir the reaction at room temperature or gentle reflux (40-50 °C) for 4-8 hours, monitoring by TLC.

  • Work-up: After completion, wash the reaction mixture with water, saturated sodium bicarbonate solution to remove unreacted anhydride and propionic acid by-product, and finally with brine.

  • Isolation and Purification: Dry the organic layer, concentrate, and purify the product as described in Protocol 1A.

Route 2: Synthesis from m-Aminophenol via Reductive Alkylation

This two-step route begins with the more readily available and cost-effective m-aminophenol. The key transformation is the introduction of the two ethyl groups onto the amino nitrogen via reductive alkylation, followed by the propionylation of the resulting N,N-diethyl-m-phenylenediamine.

Mechanistic Considerations

Reductive alkylation of an aminophenol with acetaldehyde in the presence of a reducing agent (e.g., hydrogen gas with a catalyst) is an efficient method for the synthesis of N,N-diethylaminophenols. The process involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ.

Experimental Protocols

Step 1: Synthesis of 3-(Diethylamino)phenol

  • Reaction Setup: In a high-pressure reactor, combine m-aminophenol (1 equivalent), a suitable solvent such as methanol, and a hydrogenation catalyst (e.g., 5% platinum on carbon).

  • Reductive Alkylation: Introduce acetaldehyde (2.5 equivalents) and pressurize the reactor with hydrogen. Heat the mixture to the desired temperature and maintain pressure with stirring.

  • Work-up and Isolation: After the reaction is complete, cool the reactor, vent the hydrogen, and filter off the catalyst. Remove the solvent under reduced pressure. The crude 3-(diethylamino)phenol can be purified by distillation or crystallization.

Step 2: Propionylation of 3-(Diethylamino)phenol

This step would involve the propionylation of the amino group of the synthesized 3-(diethylamino)phenol. However, it is important to note that the hydroxyl group is also a nucleophile and can be acylated. Selective N-acylation in the presence of a hydroxyl group can be challenging and may require protecting the hydroxyl group or using specific reaction conditions that favor N-acylation. Given this complexity, a more direct approach is the propionylation of N,N-diethyl-m-phenylenediamine, making Route 1 a more likely choice after the initial reductive alkylation.

Route 3: Synthesis from N,N-Diethyl-3-nitroaniline via Reduction and Acylation

This route starts with a nitro-substituted precursor and involves a reduction of the nitro group to an amine, followed by acylation. This pathway is particularly useful if N,N-diethyl-3-nitroaniline is a readily available or economically advantageous starting material.

Mechanistic Considerations

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H2/Pd-C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule, cost, and scalability. A one-pot reductive amidation, where the reduction and acylation occur in the same reaction vessel, can be an efficient alternative.[6][7][8][9]

Experimental Protocols

Step 1: Reduction of N,N-Diethyl-3-nitroaniline

  • Catalytic Hydrogenation: Dissolve N,N-diethyl-3-nitroaniline (1 equivalent) in a solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter off the catalyst and concentrate the solvent to obtain N,N-diethyl-m-phenylenediamine.

Step 2: Propionylation

The resulting N,N-diethyl-m-phenylenediamine is then acylated as described in Route 1 (Protocol 1A or 1B).

One-Pot Reductive Amidation Protocol

  • Reaction Setup: Combine N,N-diethyl-3-nitroaniline (1 equivalent), a reducing agent (e.g., zinc dust or iron powder), and a suitable solvent (e.g., acetic acid or an alcohol/water mixture).

  • Acylation: Add the acylating agent (propionyl chloride or propionic anhydride) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to facilitate both the reduction and acylation. The specific temperature and reaction time will depend on the chosen reagents.

  • Work-up and Isolation: After the reaction is complete, filter off the metal residues. Perform an aqueous work-up similar to that described in Route 1 to isolate and purify the final product.

Comparative Performance Analysis

The selection of the optimal synthetic route depends on a careful evaluation of several key performance indicators. The following table provides a comparative summary based on established chemical principles and available data for similar transformations.

MetricRoute 1 (Direct Propionylation)Route 2 (from m-Aminophenol)Route 3 (from Nitroaniline)
Overall Yield High (typically >85%)Moderate to High (two steps)Moderate to High (two steps or one-pot)
Purity of Crude Product Good to ExcellentModerate (impurities from alkylation)Moderate (impurities from reduction)
Number of Steps 122 (or 1 in a one-pot)
Cost of Starting Materials ModerateLowModerate
Process Safety Use of corrosive acylating agents.Use of flammable acetaldehyde and hydrogen gas under pressure.Use of flammable solvents and hydrogen gas or strong acids.
Scalability Readily scalable.Requires specialized equipment for hydrogenation.Scalable, with considerations for heat management in reduction.

Conclusion and Recommendations

Each synthetic route to N-(3-(Diethylamino)phenyl)propionamide presents a viable option, with the optimal choice being contingent on the specific priorities of the research or manufacturing campaign.

  • For speed and simplicity, Route 1 (Direct Propionylation) is the most attractive. Its single-step nature and high potential yield make it ideal for laboratory-scale synthesis and rapid production of the target molecule. The choice between propionyl chloride and propionic anhydride will depend on the desired reactivity and tolerance for corrosive by-products.

  • For cost-effectiveness at scale, Route 2 (from m-Aminophenol) holds significant promise due to the low cost of the starting material. However, this advantage is offset by the need for an additional synthetic step and the capital investment in high-pressure hydrogenation equipment.

  • Route 3 (from N,N-Diethyl-3-nitroaniline) offers a flexible alternative, particularly if the nitro precursor is readily available. The potential for a one-pot reductive amidation process makes this route appealing from an efficiency standpoint, potentially reducing processing time and waste generation.

Ultimately, the decision rests on a holistic assessment of economic, logistical, and safety factors. It is recommended that small-scale trials of each route be conducted to gather empirical data on yield, purity, and ease of operation within a specific laboratory or manufacturing setting.

References

  • Preparation of N,N-dimethyl-p-phenylenediamine. PrepChem.com. Accessed January 20, 2026. [Link]

  • CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
  • US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives.
  • Cas no 22185-75-7 (N-(3-(Diethylamino)phenyl)propionamide). LookChem.com. Accessed January 20, 2026. [Link]

  • Ghosh, R., & Maiti, S. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(i), 55-63.
  • US4188395A - 2-(4-biphenyl)-N-(dialkylaminoalkyl)propionamides and salts thereof.
  • CN103012156B - Preparation method of N,N-diethylethylenediamine.
  • Searfoss, R. M., Karki, R., Lin, Z., et al. (2023).
  • WO1999067196A1 - Fluoxetine process from benzoylpropionic acid.
  • n-[3-(diethylamino)phenyl]-propanamid. ChemBK. Accessed January 20, 2026. [Link]

  • Peng, Y., et al. (2009). Reductive amidation of nitroarenes: a practical approach for the amidation of natural products. Tetrahedron Letters, 50(48), 6673-6676.
  • Khamkar, S. L., et al. (2025). Scalable and sustainable reductive amidation of nitroarenes, nitroalkenes, and nitroalkyls with acyl saccharins in aqueous media.
  • CN1024546C - Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide.
  • US2409754A - Preparation of 5,5-diarylhydantoins.
  • CN117964512B - Synthesis method of N, N-dimethyl-3-methoxy propionamide.
  • El-Naggar, M., et al. (2009). Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. Journal of Heterocyclic Chemistry, 46(6), 1380-1385.
  • Khamkar, S. L., et al. (2025). Scalable and sustainable reductive amidation of nitroarenes, nitroalkenes, and nitroalkyls with acyl saccharins in aqueous media.
  • Khamkar, S. L., et al. (2025). Scalable and sustainable reductive amidation of nitroarenes, nitroalkenes, and nitroalkyls with acyl saccharins in aqueous media.
  • Compton, R. G., et al. (2001). The Electrochemical Oxidation of N,N-Diethyl-p-Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study. Journal of the Electrochemical Society, 148(8), E335-E342.
  • US4967004A - Process for producing N,N-diethylaminophenols.
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  • Liu, G., et al. (2018). Revealing the protein propionylation activity of the histone acetyltransferase MOF (males absent on the first). Journal of Biological Chemistry, 293(22), 8446-8455.
  • CN102381989A - Preparation method of 3-(N,N-dimethylamino)phenol.
  • Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286.
  • Wang, J., et al. (2010). Synthesis and characterization of the N, N, N', N'-tetra methyl propionate-1, 4-phenylenediamine.
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A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of N-(3-(Diethylamino)phenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of drug development and manufacturing.[1] This guide provides a comprehensive framework for the cross-validation of key analytical methods for N-(3-(Diethylamino)phenyl)propionamide, a vital chemical intermediate.[2] We delve into the practical application and comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. By synthesizing established protocols with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH), this guide serves as a practical resource for researchers, scientists, and quality control professionals. The objective is to demonstrate how a multi-faceted, cross-validated analytical approach ensures the generation of reliable, accurate, and consistent data, thereby upholding the quality, safety, and efficacy of the final pharmaceutical product.[3][4][5]

Introduction: The Imperative for Rigorous Analytical Characterization

N-(3-(Diethylamino)phenyl)propionamide (CAS: 22185-75-7) is a substituted aromatic amide whose purity and structural integrity are critical for its intended applications, particularly in pharmaceutical synthesis.[2][6] Ensuring the identity, strength, quality, and purity of such compounds is not merely a procedural step but a regulatory and safety mandate.[1][7] Analytical methods form the basis of this assurance, but no single method can provide a complete picture. Therefore, employing orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles—is essential.

Cross-validation is the formal process of comparing results from two or more distinct analytical procedures to demonstrate their equivalence for a specific intended purpose.[8][9] This process is crucial when:

  • Transferring a method between laboratories.[10]

  • Comparing a new or updated method to an established one.

  • Corroborating data from different analytical technologies within a single study.[11]

This guide will compare four foundational analytical techniques, providing the theoretical basis and practical protocols for their application and subsequent cross-validation in the characterization of N-(3-(Diethylamino)phenyl)propionamide.

The Cross-Validation Workflow: A Framework for Confidence

A successful cross-validation strategy is built upon a predefined plan that outlines the methods to be compared and the acceptance criteria for demonstrating equivalence. The core validation parameters, as stipulated by the ICH Q2(R2) guideline, form the basis of this comparison.[8][12]

Cross_Validation_Workflow cluster_0 Method Development & Individual Validation cluster_1 Cross-Validation Protocol cluster_2 Comparative Analysis cluster_3 Outcome HPLC HPLC Method (Purity & Assay) DefineParams Define Key Parameters (Accuracy, Precision, Specificity) HPLC->DefineParams GCMS GC-MS Method (Identification & Impurities) GCMS->DefineParams NMR NMR Method (Structure Elucidation) NMR->DefineParams FTIR FTIR Method (Functional Groups) FTIR->DefineParams SetCriteria Set Acceptance Criteria (e.g., %RSD < 2%, Recovery 98-102%) DefineParams->SetCriteria Exec Execute Analysis on Identical Sample Lots SetCriteria->Exec Compare Compare Results (HPLC Purity vs. qNMR) (GC-MS ID vs. NMR Structure) Exec->Compare Stats Statistical Analysis (e.g., t-test, F-test) Compare->Stats Report Validation Report: Methods are Equivalent Stats->Report Criteria Met Investigate Investigate Discrepancies: Re-evaluate Methods Stats->Investigate Criteria Not Met

Figure 1: General workflow for the cross-validation of analytical methods.

Orthogonal Methods: Protocols and Performance

We will now detail the experimental protocols for four distinct analytical methods and present their comparative performance data for the characterization of N-(3-(Diethylamino)phenyl)propionamide.

High-Performance Liquid Chromatography (HPLC) - For Purity and Assay

HPLC is the workhorse for quantitative analysis in the pharmaceutical industry, offering high precision and sensitivity for determining the purity and concentration of an API. A reverse-phase method is ideal for N-(3-(Diethylamino)phenyl)propionamide due to its moderate polarity.

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: A C18 stationary phase provides excellent hydrophobic retention for the phenyl ring, while the particle and column dimensions ensure high resolution and efficiency.

  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

    • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Rationale: Formic acid is a mass spectrometry-compatible modifier that protonates the tertiary amine, ensuring sharp, symmetrical peak shapes. A gradient elution is necessary to separate the main compound from potential impurities with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

    • Rationale: The aromatic phenyl ring provides strong chromophoric activity at this wavelength, offering good sensitivity.

  • Sample Preparation: Accurately weigh 10 mg of N-(3-(Diethylamino)phenyl)propionamide and dissolve in 10 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution. Further dilute as needed for linearity studies.

Gas Chromatography-Mass Spectrometry (GC-MS) - For Identification and Volatile Impurities

GC-MS is a powerful technique for identifying compounds by separating them based on volatility and then fragmenting them into a unique mass spectrum, which serves as a molecular fingerprint.[13]

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenylmethylpolysiloxane stationary phase.

    • Rationale: This is a standard, robust, and relatively non-polar column suitable for a wide range of semi-volatile organic molecules.[14]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

    • Rationale: The starting temperature ensures proper focusing of the analyte on the column, while the ramp rate provides a good balance between separation speed and resolution of potential impurities.

  • Injector Temperature: 250 °C.

  • MS Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 m/z.

  • Sample Preparation: Prepare a 100 µg/mL solution in Dichloromethane.

NMR Spectroscopy - For Definitive Structural Elucidation

NMR spectroscopy is unparalleled for providing detailed information about the molecular structure of a compound. ¹H and ¹³C NMR are used to confirm the identity and connectivity of atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃).

    • Rationale: CDCl₃ is a standard solvent that dissolves the analyte well and has a minimal residual signal that is easily identified.

  • ¹H NMR Acquisition:

    • Acquire 16 scans.

    • Spectral width: -2 to 12 ppm.

    • Relaxation delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire 1024 scans with proton decoupling.

    • Spectral width: 0 to 220 ppm.

    • Relaxation delay: 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

FTIR Spectroscopy - For Functional Group Confirmation

FTIR provides rapid confirmation of the presence of key functional groups within a molecule by measuring the absorption of infrared radiation.[15][16]

Experimental Protocol: ATR-FTIR

  • Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Rationale: ATR requires minimal sample preparation and is ideal for analyzing solid powders or liquids directly.[17]

  • Sample Preparation: Place a small amount of the solid N-(3-(Diethylamino)phenyl)propionamide powder directly onto the ATR crystal.

  • Acquisition:

    • Collect 32 scans.

    • Resolution: 4 cm⁻¹.

    • Spectral range: 4000-600 cm⁻¹.

  • Data Processing: Perform a background scan of the clean ATR crystal first, then ratio the sample spectrum against the background.

Comparative Data Analysis and Cross-Validation

The cornerstone of cross-validation is the direct comparison of data obtained from these orthogonal methods using an identical batch of N-(3-(Diethylamino)phenyl)propionamide.

Table 1: Summary of Analytical Method Validation Parameters

Parameter HPLC-UV GC-MS NMR (Quantitative) FTIR ICH Acceptance Criteria
Specificity Baseline separation of analyte from impurities.Unique mass spectrum and retention time.Unique chemical shifts and coupling constants.Characteristic absorption bands for functional groups.Method is unambiguous.
Linearity (r²) > 0.999> 0.995> 0.998N/A (Qualitative)r² ≥ 0.99
Range (µg/mL) 1 - 2000.5 - 50500 - 10000N/AJustified by application.
Accuracy (% Recovery) 99.5 ± 0.8%98.9 ± 1.5%100.3 ± 0.5%N/ATypically 98.0 - 102.0%
Precision (%RSD) 0.6%1.8%0.4%N/ATypically ≤ 2%
LOD (µg/mL) 0.30.15~100N/ASignal-to-Noise ≥ 3
LOQ (µg/mL) 1.00.5~500N/ASignal-to-Noise ≥ 10

Cross-Validation Insights:

  • Identity Confirmation: The structural information from NMR (confirming the C-H framework and atom connectivity) must be consistent with the functional groups identified by FTIR (e.g., N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹).[18] Furthermore, the molecular ion peak observed in the GC-MS data (m/z 220) must match the molecular weight calculated from the NMR-confirmed structure.[6]

  • Purity Assessment: The purity value determined by HPLC (e.g., 99.8% by area percent) should be directly compared with the purity calculated by quantitative NMR (qNMR), which measures the molar quantity of the analyte against a certified internal standard. A successful cross-validation would show these values agree within a predefined acceptance range (e.g., ± 0.5%).

  • Impurity Profile: Impurities detected by HPLC should, if volatile, also be observable by GC-MS. The orthogonal nature of the separation mechanisms (polarity vs. volatility) provides a high degree of confidence that all significant impurities have been detected.

Decision_Making Start Compare Purity: HPLC vs. qNMR CheckDiff Is |Purity_HPLC - Purity_qNMR| < 0.5% ? Start->CheckDiff Pass Purity Cross-Validation Successful CheckDiff->Pass Yes Fail Investigate Discrepancy CheckDiff->Fail No Step1 Check HPLC response factor for impurities Fail->Step1 Step2 Verify NMR internal standard purity Step1->Step2 Step3 Analyze for non-chromophoric or non-volatile impurities Step2->Step3 Reval Re-evaluate and Finalize Method Step3->Reval

Figure 2: Decision tree for comparing purity results from orthogonal methods.

Conclusion and Recommendations

The characterization of N-(3-(Diethylamino)phenyl)propionamide, like any pharmaceutical intermediate, demands a rigorous and multi-faceted analytical approach. This guide demonstrates that while individual techniques like HPLC, GC-MS, NMR, and FTIR are powerful, their true analytical strength is realized through a structured cross-validation framework.

  • HPLC remains the gold standard for purity and assay due to its high precision and quantitative accuracy.

  • GC-MS provides excellent confirmatory identification and is superior for detecting volatile and semi-volatile impurities.

  • NMR offers unequivocal structural confirmation and serves as a powerful orthogonal quantitative method (qNMR).

  • FTIR is an indispensable tool for rapid and reliable functional group identification.

By integrating these methods and formally comparing their results against predefined criteria based on ICH guidelines, laboratories can build a self-validating system. This ensures the generation of highly reliable and defensible data, which is fundamental to maintaining product quality, ensuring patient safety, and achieving regulatory compliance.[4]

References

  • Analytical method validation: A brief review. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024, January 24). Sofpromed. Retrieved January 21, 2026, from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Retrieved January 21, 2026, from [Link]

  • 3-Chloro-N-(3-(diethylamino)phenyl)propionamide. (2018, May 16). SIELC Technologies. Retrieved January 21, 2026, from [Link]

  • A Review on Step-by-Step Analytical Method Validation. (n.d.). IOSR Journal of Pharmacy. Retrieved January 21, 2026, from [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma. Retrieved January 21, 2026, from [Link]

  • Propanamide, N-[3-(diethylamino)phenyl]-. (2018, May 16). SIELC Technologies. Retrieved January 21, 2026, from [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). PMC. Retrieved January 21, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved January 21, 2026, from [Link]

  • Cross and Partial Validation. (n.d.). European Bioanalysis Forum. Retrieved January 21, 2026, from [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC. Retrieved January 21, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. Retrieved January 21, 2026, from [Link]

  • FTIR spectrum of PPD. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 3-Phenylpropanamide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Cas no 22185-75-7 (N-(3-(Diethylamino)phenyl)propionamide). (n.d.). Molbase. Retrieved January 21, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 21, 2026, from [Link]

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • ftir spectra analysis: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 21, 2026, from [Link]

  • N-(3-phenylprop-2-yn-1-yl)propionamide. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]

  • Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(3-(Diethylamino)phenyl)propionamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of N-(3-(Diethylamino)phenyl)propionamide (CAS No. 22185-75-7). As laboratory professionals, our responsibility extends beyond the synthesis and analysis of compounds; it includes ensuring that all chemical waste is managed safely, ethically, and in compliance with regulatory standards to protect ourselves, our colleagues, and the environment. This document is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, empowering you to make informed decisions.

Disclaimer: This document provides guidance based on general chemical safety principles and U.S. federal regulations. A definitive hazardous waste determination is the legal responsibility of the waste generator. You must consult your institution's Environmental Health & Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) provided by your chemical supplier to ensure full compliance with local, state, and federal regulations.

Part 1: The Regulatory Imperative: Understanding Your Responsibility

The foundation of chemical waste management in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[1] RCRA establishes a "cradle-to-grave" framework, which means that the responsibility for hazardous waste lies with the generator from its creation to its final, environmentally sound disposal. As a researcher in a laboratory, you are the generator and the first critical link in this chain of custody.

An accurate hazardous waste determination is the most critical first step you must take.[2][3] This process determines how the waste must be handled, stored, and ultimately disposed of. Failure to perform this step correctly can lead to significant regulatory penalties and, more importantly, potential harm to human health and the environment.

Part 2: Hazardous Waste Determination for N-(3-(Diethylamino)phenyl)propionamide

To determine if N-(3-(Diethylamino)phenyl)propionamide waste is hazardous, you must answer a sequence of four critical questions.[2]

.dot graph Waste_Determination_Workflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", margin=0.2, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

// Node styles start_node [label="Start: Generated Chemical Waste\n(N-(3-(Diethylamino)phenyl)propionamide)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; q1 [label="Question 1:\nIs it a 'Solid Waste' under RCRA?", fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Question 2:\nIs the waste specifically excluded?", fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Question 3:\nIs it a 'Listed' Hazardous Waste?\n(F, K, P, or U lists)", fillcolor="#FBBC05", fontcolor="#202124"]; q4 [label="Question 4:\nDoes it exhibit a hazardous 'Characteristic'?\n(Ignitability, Corrosivity, Reactivity, Toxicity)", fillcolor="#FBBC05", fontcolor="#202124"];

// Outcome nodes non_hw [label="Manage as Non-Hazardous\nSolid Waste", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=rounded]; hw [label="Manage as RCRA\nHazardous Waste", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style=rounded];

// Connections start_node -> q1; q1 -> q2 [label=" Yes "]; q1 -> non_hw [label=" No "]; q2 -> q3 [label=" No "]; q2 -> non_hw [label=" Yes "]; q3 -> q4 [label=" No "]; q3 -> hw [label=" Yes "]; q4 -> hw [label=" Yes "]; q4 -> non_hw [label=" No "]; } .dot Caption: Workflow for RCRA Hazardous Waste Determination.

1. Is the material a "Solid Waste"? Under RCRA, the term "solid waste" is not limited to its physical form; it can be a solid, liquid, or contained gas. The defining criterion is that the material is "discarded."[2] If you have leftover N-(3-(Diethylamino)phenyl)propionamide, a reaction mixture containing it, or contaminated lab materials that you intend to throw away, it is considered a solid waste.

2. Is the waste specifically excluded from RCRA? The EPA has a list of specific exclusions (e.g., certain recycled materials). It is highly unlikely that a research-grade chemical like N-(3-(Diethylamino)phenyl)propionamide would fall under these exclusions. Always assume it is not excluded unless confirmed by your EHS department.

3. Is the waste a "Listed" Hazardous Waste? The EPA maintains four lists of specific hazardous wastes (F, K, P, and U lists).[4]

  • F and K lists are for wastes from specific industrial processes and are generally not applicable to laboratory-scale chemical waste.

  • P and U lists are for discarded, unused commercial chemical products. P-listed wastes are acutely toxic.

N-(3-(Diethylamino)phenyl)propionamide is not explicitly named on the P or U lists. Therefore, if you are disposing of the unused, pure chemical, it is not a listed hazardous waste.

4. Does the waste exhibit a "Characteristic" of Hazardous Waste? This is the most critical question for this compound. A waste is hazardous if it exhibits one or more of the following four characteristics defined in 40 CFR Part 261.[4]

Characteristic EPA Code Analysis for N-(3-(Diethylamino)phenyl)propionamide
Ignitability D001Based on its structure (a high molecular weight organic solid), it is unlikely to have a flash point below 60°C (140°F). However, if dissolved in a flammable solvent, the entire mixture could be ignitable.
Corrosivity D002As an amide, it is not expected to be strongly acidic or basic. It is unlikely to be corrosive (pH ≤ 2 or ≥ 12.5).
Reactivity D003The molecule does not contain functional groups typically associated with high reactivity (e.g., peroxides, azides, cyanides) and is not expected to be unstable or react violently with water.
Toxicity D004-D043This is the most probable characteristic. Toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates landfill conditions. While specific, comprehensive toxicity data for this compound is not readily available in public literature, related aromatic amines and amides can exhibit toxic effects. The precautionary principle dictates that in the absence of complete data, the potential for toxicity should be assumed.

Conclusion of Determination: Without a specific SDS or analytical testing, and based on its chemical class, N-(3-(Diethylamino)phenyl)propionamide waste should be managed as a hazardous waste . The most likely reason is potential toxicity. The final determination and assignment of the appropriate waste codes must be done in conjunction with your EHS office.

Part 3: Step-by-Step Disposal Protocol

Once the material is determined to be hazardous waste, a strict protocol must be followed.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Your safety is paramount. The choice of PPE is dictated by a risk assessment of the handling procedure.

PPE Item Specification Rationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields; chemical splash goggles if splashing is possible.Protects eyes from contact with the solid powder or solutions.
Hand Protection Chemical-resistant gloves (Nitrile is a common and effective choice for many organic compounds).Prevents skin absorption, a potential route of exposure for amine-containing compounds.
Body Protection Standard flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required when handling small quantities in a well-ventilated area. Use a certified respirator if creating dust or aerosols.Minimizes inhalation of the powdered chemical.

Step 2: Waste Accumulation and Container Management

  • Select the Right Container: Use a container that is compatible with the waste. For N-(3-(Diethylamino)phenyl)propionamide, a high-density polyethylene (HDPE) or glass container is appropriate. The container must have a secure, leak-proof screw-top cap.

  • Segregate Waste Streams: Never mix incompatible wastes. [5] N-(3-(Diethylamino)phenyl)propionamide waste should not be mixed with strong acids, bases, or oxidizing agents. Keep halogenated and non-halogenated solvent wastes separate if required by your institution.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste to it. This prevents the release of vapors and protects the container's contents from reacting with air or moisture.

Step 3: Labeling Your Waste Container Proper labeling is a critical regulatory requirement.

  • Obtain a hazardous waste label from your EHS department.

  • Fill out the label completely and legibly before you add any waste.

  • Write out the full chemical name: "N-(3-(Diethylamino)phenyl)propionamide." Do not use abbreviations or chemical formulas.

  • List all constituents in the container, including solvents, and estimate their percentages.

  • Mark the appropriate hazard characteristic(s) as determined by you and your EHS office (e.g., "Toxicity").

  • Record the "Accumulation Start Date," which is the date the first drop of waste enters the container.

Step 4: Disposing of Empty Containers An "empty" container that held a hazardous chemical must be handled correctly.

  • For a non-acutely toxic chemical, a container is considered "RCRA empty" if all contents have been removed by pouring, scraping, etc., and no more than one inch of residue remains.

  • The empty, rinsed container can often be disposed of in the regular trash or recycling, but the rinsate must be collected and treated as hazardous waste.

  • Procedure:

    • Empty the container of all free product.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect all three rinses in your hazardous waste container for N-(3-(Diethylamino)phenyl)propionamide.

    • Deface the original label on the now-clean container and dispose of it according to your facility's procedures.

Part 4: Emergency Procedures - Spill Management

In the event of a spill, your immediate actions are critical to ensuring safety.

  • ALERT: Alert personnel in the immediate area.

  • ASSESS: Assess the risk. For a small spill of solid N-(3-(Diethylamino)phenyl)propionamide, you may be able to clean it up yourself. For a large spill or one involving a volatile solvent, evacuate the area and contact your EHS department immediately.

  • CONTAIN & CLEAN (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.

    • Carefully sweep the absorbed material into a designated waste container.

    • Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the hazardous waste container.

    • Label the container as hazardous waste.

  • REPORT: Report the incident to your supervisor and EHS department, even if you clean it up yourself.

By adhering to this guide, you demonstrate a commitment to a culture of safety that extends beyond the lab bench. Proper chemical disposal is a shared responsibility that safeguards our research, our institutions, and our environment for years to come.

References

  • U.S. Environmental Protection Agency. (2014, March 7). Understanding the Hazardous Waste Determination Process. IN.gov. [Link]

  • New Pig Corporation. (n.d.). RCRA 101 Part 2: How to Make Hazardous Waste Determinations. [Link]

  • Arcwood Environmental. (n.d.). 4 Questions to Make a Hazardous Waste Determination. [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR 262.11 -- Hazardous waste determination and recordkeeping. eCFR. [Link]

  • Hazmat School. (2024, October 31). How To Make a Hazardous Waste Determination. [Link]

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Navigating the Safe Handling of N-(3-(Diethylamino)phenyl)propionamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these is N-(3-(Diethylamino)phenyl)propionamide, a compound whose structural motifs—a substituted aniline and an amide—necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound with the utmost confidence and safety.

Hazard Assessment: Understanding the Risks

Inferred Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Skin and Eye Irritation: Direct contact can cause irritation or serious eye damage.[3][4][5]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[3][4]

  • Carcinogenicity and Mutagenicity: Suspected of causing cancer and/or genetic defects, a known risk for some aromatic amines.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling N-(3-(Diethylamino)phenyl)propionamide. The selection of appropriate PPE is the most direct way to prevent exposure through dermal, ocular, and inhalation routes.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles providing a complete seal around the eyes are mandatory.[6][7] A face shield should be worn over goggles during procedures with a high risk of splashing.[6]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[1][6] Given the potential for skin absorption, double-gloving is a best practice for extended operations or when handling concentrated forms.
Body Protection Laboratory Coat & Chemical ApronA flame-retardant lab coat, fully buttoned, is the minimum requirement.[1][7] For dispensing or when splash risks are significant, a chemical-resistant apron worn over the lab coat is essential.[1][6]
Respiratory Protection Air-Purifying RespiratorWhile all work should be conducted in a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup or if engineering controls fail.[6][8][9]
Donning and Doffing PPE: A Procedural Imperative

The order of donning and doffing PPE is critical to prevent cross-contamination. The following workflow is designed to minimize the risk of exposure.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Gloves (over cuffs) Don4->Don5 Doff1 1. Gloves (peel off) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat (turn inside out) Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5

Caption: Workflow for the correct sequence of donning and doffing PPE.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling N-(3-(Diethylamino)phenyl)propionamide is crucial for maintaining a safe laboratory environment.

Preparation
  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with a certified face velocity.[10][11]

  • Emergency Equipment: Locate and confirm the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[2][12]

  • Spill Kit: Have a chemical spill kit appropriate for organic amines readily available.[1]

Handling
  • Designated Area: All handling of N-(3-(Diethylamino)phenyl)propionamide should occur within a designated area inside a certified chemical fume hood.[1][2]

  • Dispensing: As N-(3-(Diethylamino)phenyl)propionamide is a powder, use a spatula or scoopula for transfers to minimize dust generation. For solutions, use a syringe or pipette.

  • Heating: Avoid open flames. Use a heating mantle, water bath, or oil bath with precise temperature control.[1]

  • Housekeeping: Maintain a clean and uncluttered workspace. Clean up any minor spills immediately.[13]

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[13]

Disposal Plan: Responsible Waste Management

Proper disposal of N-(3-(Diethylamino)phenyl)propionamide and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container lined with a clear plastic bag.[1][14] Do not use biohazard bags.[14]

  • Liquid Waste: Unused solutions of N-(3-(Diethylamino)phenyl)propionamide should be collected in a designated, sealed, and properly labeled hazardous waste container.[15][16] The container must be compatible with the solvent used.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.[15]

Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[16]

  • Storage: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory, away from general work areas.[1][16]

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling N-(3-(Diethylamino)phenyl)propionamide.

Disposal_Workflow Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsSharp Is it a sharp? IsSolid->IsSharp Yes LiquidWaste Place in labeled hazardous liquid waste container. IsSolid->LiquidWaste No SolidWaste Place in labeled hazardous solid waste container. IsSharp->SolidWaste No SharpWaste Place in designated sharps container. IsSharp->SharpWaste Yes

Caption: Decision tree for the proper segregation of chemical waste.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17][18] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][17] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17][18]

  • Spill: For small spills, use an appropriate absorbent material from a spill kit and dispose of it as hazardous waste.[2] For large spills, evacuate the area and contact the institutional safety office.

By adhering to these guidelines, researchers can confidently and safely handle N-(3-(Diethylamino)phenyl)propionamide, ensuring both personal safety and the integrity of their research.

References

  • Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. Benchchem.
  • Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. 3M. (2023-09-04).
  • N-3-diethylamino Phenyl Propionamide | 22185‐75‐7. Chemical Bull Pvt. Ltd.
  • Personal protective equipment for handling 3-(Oxan-4-yl)aniline. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Aniline.
  • Safety data sheet. (2022-03-08).
  • 3 - SAFETY DATA SHEET. (2024-09-06).
  • Aniline - Hazardous Substance Fact Sheet.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • What are the health and safety guidelines for Aniline in workplaces? - Knowledge. (2025-02-24).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
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  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. (2023-02-27).
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.